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(D-Ala2)-GRF (1-29) amide (human)

Cat. No.: B3030376
M. Wt: 3357.9 g/mol
InChI Key: WGWPRVFKDLAUQJ-PQYDEOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Ala2)-GRF (1-29) amide (human), also known as (D-Ala2)-GRF (1-29) amide (human), is a useful research compound. Its molecular formula is C149H246N44O42S and its molecular weight is 3357.9 g/mol. The purity is usually 95%.
The exact mass of the compound (D-Ala2)-GRF (1-29) amide (human) is 3356.8220541 g/mol and the complexity rating of the compound is 7640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (D-Ala2)-GRF (1-29) amide (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Ala2)-GRF (1-29) amide (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C149H246N44O42S B3030376 (D-Ala2)-GRF (1-29) amide (human)

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)/t77-,78-,79+,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWPRVFKDLAUQJ-PQYDEOGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C149H246N44O42S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Half-Life of (D-Ala2)-GRF (1-29) Amide (Human): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ala2)-GRF (1-29) amide, a synthetic analog of Growth Hormone-Releasing Factor (GRF), is a molecule of significant interest in endocrinological research and therapeutic development. Also known as CJC-1295 without DAC (Drug Affinity Complex), this 29-amino acid peptide is a modification of the native GHRH (1-29) fragment. The key alteration is the substitution of L-Alanine at the second position with D-Alanine. This modification is strategically designed to enhance the peptide's resistance to enzymatic degradation, thereby extending its biological half-life and pharmacodynamic profile. This technical guide provides an in-depth analysis of the biological half-life of (D-Ala2)-GRF (1-29) amide in humans, supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Quantitative Data Summary

The biological half-life of (D-Ala2)-GRF (1-29) amide has been investigated in human subjects, demonstrating a significant extension compared to its native counterpart, GHRH(1-29)-NH2. The following table summarizes the key quantitative data from a pivotal clinical study.

PeptideBiological Half-Life (t½)Metabolic Clearance Rate (MCR)
(D-Ala2)-GRF (1-29) amide 6.7 ± 0.5 minutes 21 ± 1.2 mL/kg·min
GHRH(1-29)-NH24.3 ± 1.4 minutes39.7 ± 3.9 mL/kg·min

Data from Soule et al. (1994), presented as mean ± SE.

GHRH Signaling Pathway

The biological effects of (D-Ala2)-GRF (1-29) amide are mediated through the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a G-protein coupled receptor located on the surface of somatotroph cells in the anterior pituitary gland. Upon binding, a signaling cascade is initiated, leading to the synthesis and release of growth hormone (GH).

GHRH_Signaling_Pathway GHRH Signaling Pathway cluster_cell GRF_analog (D-Ala2)-GRF (1-29) amide GHRH_R GHRH Receptor GRF_analog->GHRH_R Binds to G_protein Gs Protein GHRH_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_gene Growth Hormone Gene Transcription CREB->GH_gene Promotes GH_synthesis GH Synthesis & Release GH_gene->GH_synthesis Pituitary_Cell Pituitary Somatotroph Cell

Caption: GHRH signaling cascade in a pituitary somatotroph cell.

Experimental Protocols

The determination of the biological half-life of (D-Ala2)-GRF (1-29) amide in humans involves a multi-step experimental process, including a pharmacokinetic study and subsequent quantification of the peptide in biological samples.

Pharmacokinetic Study: Constant Intravenous Infusion and Blood Sampling

This protocol outlines the in vivo phase of the study to determine the pharmacokinetic parameters of the peptide.

Pharmacokinetic_Workflow Pharmacokinetic Study Workflow Subject_Prep Subject Preparation (Fasting, IV line insertion) Infusion Constant IV Infusion ((D-Ala2)-GRF (1-29) amide) Subject_Prep->Infusion Blood_Sampling_Infusion Blood Sampling (During Infusion) Infusion->Blood_Sampling_Infusion Blood_Sampling_Post Blood Sampling (Post-Infusion) Infusion->Blood_Sampling_Post Sample_Processing Sample Processing (Centrifugation, Plasma separation) Blood_Sampling_Infusion->Sample_Processing Blood_Sampling_Post->Sample_Processing Storage Plasma Storage (-80°C) Sample_Processing->Storage Analysis Radioimmunoassay (RIA) Storage->Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

Methodology:

  • Subject Recruitment and Preparation:

    • Recruit healthy adult male volunteers.

    • Subjects should fast overnight prior to the study.

    • On the morning of the study, two intravenous cannulas are inserted, one in each arm: one for the peptide infusion and the other for blood sampling.

  • Peptide Infusion:

    • (D-Ala2)-GRF (1-29) amide is dissolved in a sterile saline solution containing a small percentage of the subject's own albumin to prevent adsorption to the infusion apparatus.

    • The peptide solution is administered as a constant intravenous infusion at a predetermined rate (e.g., 25 ng/kg/min) for a specified duration (e.g., 90 minutes).

  • Blood Sampling:

    • Blood samples are collected at regular intervals throughout the infusion period (e.g., every 15 minutes).

    • Following the cessation of the infusion, blood sampling continues at defined time points (e.g., 2, 5, 10, 15, and 20 minutes post-infusion) to monitor the peptide's disappearance from circulation.

    • Each blood sample is collected into a chilled tube containing a protease inhibitor (e.g., aprotinin) and an anticoagulant (e.g., EDTA) to prevent peptide degradation and blood clotting.

  • Sample Processing and Storage:

    • Immediately after collection, the blood samples are centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

    • The plasma is then carefully aspirated and stored at a low temperature (e.g., -80°C) until analysis.

Quantification: Radioimmunoassay (RIA)

This protocol describes a representative method for quantifying the concentration of (D-Ala2)-GRF (1-29) amide in plasma samples.

RIA_Workflow Radioimmunoassay (RIA) Workflow Incubation Incubation (Antibody + Sample/Standard + Tracer) Separation Separation of Bound/Free Tracer (e.g., Second Antibody Precipitation) Incubation->Separation Measurement Radioactivity Measurement (Gamma Counter) Separation->Measurement Standard_Curve Standard Curve Generation Measurement->Standard_Curve Quantification Quantification of Unknowns Measurement->Quantification Standard_Curve->Quantification

Caption: General workflow for a competitive radioimmunoassay.

Methodology:

  • Reagent Preparation:

    • Antibody: A specific polyclonal or monoclonal antibody raised against a GRF analog. The antibody should exhibit high affinity and specificity for (D-Ala2)-GRF (1-29) amide.

    • Radiolabeled Tracer: (D-Ala2)-GRF (1-29) amide is radiolabeled, typically with Iodine-125 (¹²⁵I), using a standard method such as the Chloramine-T method. The tracer is then purified to remove free iodine and damaged peptide.

    • Standard Curve: A series of known concentrations of unlabeled (D-Ala2)-GRF (1-29) amide are prepared in a suitable buffer to create a standard curve.

    • Assay Buffer: A buffer solution (e.g., phosphate-buffered saline with a protein carrier like bovine serum albumin) is used for all dilutions.

  • Assay Procedure (Competitive Binding):

    • A fixed amount of the specific antibody is added to a series of tubes.

    • Known amounts of the unlabeled peptide standard or the unknown plasma samples are added to the respective tubes.

    • A fixed amount of the ¹²⁵I-labeled (D-Ala2)-GRF (1-29) amide (tracer) is then added to all tubes.

    • The mixture is incubated for a sufficient period (e.g., 16-24 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding between the labeled and unlabeled peptide for the antibody binding sites.

  • Separation of Bound and Free Tracer:

    • After incubation, the antibody-bound peptide is separated from the free (unbound) peptide. A common method is the use of a second antibody that precipitates the primary antibody-peptide complex.

    • The tubes are centrifuged, and the supernatant (containing the free tracer) is decanted or aspirated, leaving the pellet (containing the bound tracer).

  • Radioactivity Measurement and Quantification:

    • The radioactivity of the pellet (bound fraction) is measured using a gamma counter.

    • A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled standard.

    • The concentration of (D-Ala2)-GRF (1-29) amide in the unknown plasma samples is determined by interpolating their corresponding percentage of bound tracer on the standard curve.

Conclusion

The substitution of D-Alanine at the second position of the GRF (1-29) amide significantly prolongs its biological half-life in humans by reducing its susceptibility to enzymatic degradation. This enhanced pharmacokinetic profile makes (D-Ala2)-GRF (1-29) amide a more potent and longer-acting secretagogue of growth hormone compared to its native counterpart. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the pharmacokinetics and pharmacodynamics of this and other GRF analogs, facilitating further advancements in the field of growth hormone-related therapies.

(D-Ala2)-GRF (1-29) Amide (Human) Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ala2)-GRF (1-29) amide, also known as Sermorelin with a D-Alanine substitution at the second position, is a synthetic analog of the human growth hormone-releasing hormone (GHRH). This modification confers enhanced stability and biological activity by increasing its resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the binding affinity of (D-Ala2)-GRF (1-29) amide to its cognate receptor, the human GHRH receptor (GHRH-R), a critical interaction for initiating the cascade of growth hormone secretion.

Receptor Binding Affinity Data

While direct, quantitative binding affinity data (Kᵢ, IC₅₀, Kₑ) for (D-Ala2)-GRF (1-29) amide to the human GHRH receptor is not extensively reported in publicly available literature, qualitative and potency data consistently demonstrate a significant enhancement compared to the native GHRH (1-29) peptide.

CompoundReceptorMethodResultReference
(D-Ala2)-GRF (1-29) amideHuman GHRH ReceptorBioactivity Assay (GH Secretion)Approximately 50 times more potent than GRF (1-29) in eliciting growth hormone secretion in rats.[1][2]
(D-Ala2)-GRF (1-29) amideHuman GHRH ReceptorNot SpecifiedIncreased binding affinity compared to GHRH-(1-29)-NH2.

Experimental Protocols: Radioligand Competition Binding Assay

The following is a detailed methodology for a representative radioligand competition binding assay to determine the binding affinity of (D-Ala2)-GRF (1-29) amide for the human GHRH receptor. This protocol is based on established principles for G protein-coupled receptor (GPCR) binding assays.[3]

1. Materials and Reagents:

  • Radioligand: [¹²⁵I]-Tyr¹⁰-hGRF (1-44) amide or another suitable radioiodinated GHRH analog.

  • Competitor: (D-Ala2)-GRF (1-29) amide (human).

  • Reference Compound: Unlabeled human GHRH (1-29) amide.

  • Receptor Source: Membranes prepared from cells stably expressing the human GHRH receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., aprotinin, leupeptin).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • 96-well microplates.

2. Receptor Membrane Preparation:

  • Culture cells expressing the human GHRH receptor to confluency.

  • Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Store the membrane aliquots at -80°C until use.

3. Competition Binding Assay Procedure:

  • In a 96-well microplate, add the following components in triplicate for each data point:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of receptor membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled hGHRH (1-29) amide (e.g., 1 µM), 50 µL of radioligand solution, and 100 µL of receptor membrane suspension.

    • Competition: 50 µL of varying concentrations of (D-Ala2)-GRF (1-29) amide, 50 µL of radioligand solution, and 100 µL of receptor membrane suspension. The radioligand concentration should be at or below its Kₑ value.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash the filters rapidly with multiple volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a beta counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the competitor, (D-Ala2)-GRF (1-29) amide.

  • Analyze the resulting sigmoidal competition curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways and Experimental Workflow

GHRH Receptor Signaling Pathway

The binding of (D-Ala2)-GRF (1-29) amide to the GHRH receptor, a Gs protein-coupled receptor, primarily activates the adenylyl cyclase signaling cascade.[4] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which ultimately stimulates the synthesis and secretion of growth hormone.

GHRH_Signaling_Pathway cluster_membrane Cell Membrane GHRHR GHRH Receptor Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Ligand (D-Ala2)-GRF (1-29) amide Ligand->GHRHR Binds PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH Growth Hormone Synthesis & Secretion CREB->GH Stimulates

GHRH Receptor Signaling Cascade

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand & Competitor Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand & Competitor Solutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Quantification Quantify Radioactivity of Bound Ligand Filtration->Quantification Analysis Non-linear Regression Analysis to Determine IC50 & Ki Quantification->Analysis

Radioligand Binding Assay Workflow

References

The Genesis of a Superagonist: A Technical Guide to the Discovery and Development of (D-Ala2)-GRF (1-29) Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and development of (D-Ala2)-GRF (1-29) amide, a potent synthetic analog of Growth Hormone-Releasing Factor (GRF). The substitution of L-Alanine with D-Alanine at position 2 confers remarkable resistance to enzymatic degradation, significantly enhancing its biological activity and therapeutic potential. This document details the quantitative enhancements in potency and pharmacokinetic profile, outlines the experimental protocols for its synthesis and bioevaluation, and illustrates the underlying cellular signaling pathways.

Introduction: The Quest for a More Potent GRF

Growth Hormone-Releasing Factor (GRF), a hypothalamic peptide, is the principal stimulator of growth hormone (GH) secretion from the anterior pituitary gland. The native peptide, however, has a very short biological half-life, limiting its therapeutic utility. This prompted researchers to develop more stable and potent analogs. The discovery that the N-terminal region of GRF is crucial for its biological activity led to the synthesis of various truncated and modified analogs. Among these, (D-Ala2)-GRF (1-29) amide emerged as a "superagonist" with significantly enhanced potency and duration of action.

The primary innovation in (D-Ala2)-GRF (1-29) amide is the substitution of the naturally occurring L-Alanine at position 2 with its D-isomer. This seemingly minor alteration sterically hinders the action of dipeptidyl peptidase-IV (DPP-IV), the primary enzyme responsible for the rapid inactivation of native GRF. This increased metabolic stability, coupled with potentially enhanced receptor binding affinity, results in a dramatic increase in its ability to stimulate GH release.

Quantitative Bioactivity and Pharmacokinetics

The substitution of D-Alanine at position 2 leads to a significant improvement in the biological activity and pharmacokinetic profile of GRF (1-29) amide. The following tables summarize the key quantitative data from various studies.

Table 1: Comparative In Vivo Potency of GRF Analogs

CompoundRelative Potency (vs. hpGRF (1-29)-NH2) in RatsReference
[D-Tyr-1]-hpGRF(1-29)-NH2~10 times more potent
[D-Ala-2]-hpGRF(1-29)-NH2 ~50 times more potent
[D-Asp-3]-hpGRF(1-29)-NH2~7 times more potent
[N-Ac-Tyr-1]-hpGRF (1-29)-NH2~12 times more potent

Table 2: Pharmacokinetic Parameters of (D-Ala2)-GRF (1-29)-NH2 in Humans

ParameterGHRH-(1-29)-NH2D-Ala2-GHRH-(1-29)-NH2Reference
Metabolic Clearance Rate (MCR) (mL/kg·min)39.7 ± 3.921.0 ± 1.2
Disappearance Half-Time (min)4.3 ± 1.46.7 ± 0.5

Experimental Protocols

Peptide Synthesis: Solid-Phase Methodology

(D-Ala2)-GRF (1-29) amide and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS). The following provides a generalized protocol based on the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using DIC and OxymaPure® in DMF and couple it to the deprotected resin.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, using Fmoc-D-Ala-OH at the second position.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a TFA cleavage cocktail.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro Bioassay: GH Release from Rat Pituitary Cells

The biological activity of (D-Ala2)-GRF (1-29) amide is assessed by its ability to stimulate GH secretion from primary cultures of rat anterior pituitary cells.

Materials:

  • Anterior pituitaries from male rats

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Trypsin

  • Collagenase

  • DNase

  • Test peptides ((D-Ala2)-GRF (1-29) amide and reference standards)

  • Bovine serum albumin (BSA)

  • GH radioimmunoassay (RIA) kit

Protocol:

  • Cell Dissociation: Aseptically remove anterior pituitaries from rats and enzymatically dissociate them into single cells using a mixture of trypsin, collagenase, and DNase.

  • Cell Plating: Plate the dispersed cells in multi-well culture plates in DMEM supplemented with FBS and incubate to allow for cell attachment.

  • Pre-incubation: After attachment, wash the cells with serum-free DMEM containing BSA.

  • Peptide Stimulation: Add varying concentrations of (D-Ala2)-GRF (1-29) amide and a reference standard (e.g., GRF (1-29) amide) to the wells and incubate for a defined period (e.g., 3-4 hours).

  • Sample Collection: Collect the culture medium from each well.

  • GH Quantification: Measure the concentration of GH in the collected medium using a specific RIA kit.

  • Data Analysis: Plot the GH concentration against the peptide concentration to generate dose-response curves and determine the EC50 values.

In Vivo Bioassay: GH Secretion in Rats

The in vivo potency is determined by measuring the GH response in live animals following administration of the peptide.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • (D-Ala2)-GRF (1-29) amide and reference standards

  • Anesthetic (e.g., pentobarbital)

  • Saline solution

  • Blood collection supplies (e.g., catheters, syringes)

  • Centrifuge

  • GH RIA kit

Protocol:

  • Animal Preparation: Anesthetize the rats and, if required, insert a catheter for serial blood sampling.

  • Peptide Administration: Administer a single bolus of (D-Ala2)-GRF (1-29) amide or a reference peptide at various doses via a specific route (e.g., intravenous or subcutaneous).

  • Blood Sampling: Collect blood samples at multiple time points before and after peptide administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • GH Measurement: Determine the plasma GH concentrations using an RIA kit.

  • Data Analysis: Plot the plasma GH concentration over time to determine the peak GH response and the area under the curve (AUC). Compare the dose-response relationships of the test and reference peptides to calculate relative potency.

Signaling Pathways and Experimental Workflows

(D-Ala2)-GRF (1-29) amide exerts its effects by binding to the GRF receptor (GRFR), a G-protein coupled receptor (GPCR) on the surface of pituitary somatotrophs. This initiates a downstream signaling cascade that ultimately leads to the synthesis and release of GH.

GRF Receptor Signaling Pathway

GRF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D-Ala2-GRF (D-Ala2)-GRF (1-29) amide GRFR GRF Receptor (GPCR) D-Ala2-GRF->GRFR Binds G_Protein Gαs Protein GRFR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB GH_Gene GH Gene Transcription pCREB->GH_Gene Promotes

Caption: GRF Receptor Signaling Cascade.

Experimental Workflow for Bioactivity Assessment

Bioactivity_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Bioassay cluster_invivo In Vivo Bioassay Synthesis Solid-Phase Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Stimulation Peptide Stimulation Characterization->Stimulation Administration Peptide Administration Characterization->Administration Cell_Culture Rat Pituitary Cell Culture Cell_Culture->Stimulation GH_Assay_Invitro GH Measurement (RIA) Stimulation->GH_Assay_Invitro EC50 EC50 Determination GH_Assay_Invitro->EC50 Animal_Model Rat Model Animal_Model->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling GH_Assay_Invivo Plasma GH Measurement Blood_Sampling->GH_Assay_Invivo Potency Relative Potency Calculation GH_Assay_Invivo->Potency

A Comparative Analysis of (D-Ala2)-GRF (1-29) Amide (Human) and Native GRF(1-29) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Growth Hormone-Releasing Factor (GRF) is a critical peptide hormone in the regulation of somatic growth. The native 29-amino acid fragment, GRF(1-29), while biologically active, is limited by its short half-life. The synthetic analog, (D-Ala2)-GRF (1-29) amide, was developed to overcome this limitation. This technical guide provides a comprehensive comparison of these two peptides, detailing their biological activity, receptor binding, and pharmacokinetic profiles. It includes detailed experimental protocols for their synthesis, purification, and bio-functional characterization, along with visual representations of key pathways and workflows to support researchers and drug development professionals in the field of endocrinology and peptide therapeutics.

Introduction

Growth Hormone-Releasing Factor (GRF), also known as somatocrinin, is a hypothalamic peptide that stimulates the synthesis and secretion of growth hormone (GH) from the anterior pituitary gland. The biologically active core of the full-length 44-amino acid GRF resides in its N-terminal 1-29 amino acid sequence. Native GRF(1-29) amide exhibits the full intrinsic activity of the parent molecule. However, its therapeutic potential is hampered by rapid enzymatic degradation in vivo, primarily by dipeptidyl peptidase-IV (DPP-IV), which cleaves the Tyr-Ala dipeptide at the N-terminus.

To enhance its stability and therapeutic utility, a synthetic analog, (D-Ala2)-GRF (1-29) amide, was created. This analog incorporates a D-isomeric form of Alanine at the second position. This substitution sterically hinders the action of DPP-IV, significantly prolonging the peptide's half-life and enhancing its biological activity. This guide presents a detailed comparative analysis of these two peptides.

Comparative Quantitative Data

The substitution of L-Alanine with D-Alanine at position 2 results in significant improvements in the pharmacokinetic and pharmacodynamic properties of the GRF analog. The following tables summarize the key quantitative differences between native GRF(1-29) and its (D-Ala2) counterpart.

ParameterNative GRF(1-29) Amide(D-Ala2)-GRF (1-29) AmideReference(s)
In Vivo Potency (Rats) 1x~50x[1]

Table 1: Comparative In Vivo Potency

ParameterNative GRF(1-29) Amide(D-Ala2)-GRF (1-29) AmideReference(s)
Metabolic Clearance Rate (MCR) in Humans (mL/kg·min) 39.7 ± 3.921.0 ± 1.2[2]
Half-life (t½) in Humans (min) 4.3 ± 1.46.7 ± 0.5[2]

Table 2: Comparative Pharmacokinetics in Humans

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Both native GRF(1-29) amide and (D-Ala2)-GRF (1-29) amide can be synthesized using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Ala-OH for the analog)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v)

  • Solvents: DMF, Dichloromethane (DCM)

  • Ether (for precipitation)

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence. For the synthesis of the analog, use Fmoc-D-Ala-OH at the second position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide in cold ether, centrifuge to collect the peptide, and wash with ether to remove scavengers.

  • Drying: Dry the crude peptide under vacuum.

Start Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for all amino acids Wash2->Repeat Repeat->Deprotect Next cycle FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Final amino acid Cleave Cleavage & Side-chain Deprotection (TFA cocktail) FinalDeprotect->Cleave Precipitate Precipitate & Wash (Cold Ether) Cleave->Precipitate End Crude Peptide Precipitate->End

Fmoc Solid-Phase Peptide Synthesis Workflow.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude synthetic peptide

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% Acetonitrile with 0.1% TFA

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Column Equilibration: Equilibrate the C18 column with Solvent A.

  • Injection: Inject the dissolved peptide onto the column.

  • Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a constant flow rate.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 214 nm and 280 nm).

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.

Start Crude Peptide Dissolve Dissolve in Solvent A Start->Dissolve Inject Inject onto C18 Column Dissolve->Inject Elute Elute with Acetonitrile Gradient Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilize Pool->Lyophilize End Purified Peptide Lyophilize->End

RP-HPLC Purification Workflow.

In Vitro Bioassay: GH Release from Primary Rat Pituitary Cells

Materials:

  • Primary rat anterior pituitary cells

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Test peptides: Native GRF(1-29) and (D-Ala2)-GRF (1-29) at various concentrations

  • GH ELISA kit

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed primary rat anterior pituitary cells in 96-well plates and culture until they form a confluent monolayer.

  • Starvation: Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

  • Peptide Treatment: Replace the medium with fresh serum-free medium containing various concentrations of the test peptides. Include a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 3 hours) at 37°C in a CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant.

  • GH Measurement: Quantify the concentration of GH in the supernatant using a specific GH ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the GH concentration against the peptide concentration to generate dose-response curves and determine the EC50 values.

Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity of the peptides to the GRF receptor.

Materials:

  • Membrane preparations from cells expressing the GRF receptor (e.g., rat pituitary membranes)

  • Radiolabeled GRF (e.g., [125I]-Tyr10-GRF(1-29))

  • Unlabeled competitor peptides: Native GRF(1-29) and (D-Ala2)-GRF (1-29) at various concentrations

  • Binding buffer

  • Filtration apparatus with glass fiber filters

Protocol:

  • Incubation: In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of the radiolabeled GRF and varying concentrations of the unlabeled competitor peptides.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor peptide to generate competition curves and calculate the IC50 values. The Ki values can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway

GRF and its analogs exert their effects by binding to the GRF receptor, a G-protein coupled receptor (GPCR) on the surface of somatotrophs in the anterior pituitary. This binding activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the growth hormone gene, leading to increased GH synthesis and release.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRF GRF or Analog GRF_R GRF Receptor (GPCR) GRF->GRF_R Binds G_protein Gs Protein GRF_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active p-CREB CREB_inactive->CREB_active GH_gene Growth Hormone Gene CREB_active->GH_gene Promotes Transcription GH_mRNA GH mRNA GH_gene->GH_mRNA GH_synthesis GH Synthesis & Release GH_mRNA->GH_synthesis

GRF Signaling Pathway.

Conclusion

The (D-Ala2)-GRF (1-29) amide represents a significant improvement over the native GRF(1-29) peptide. Its enhanced resistance to enzymatic degradation translates to a longer circulating half-life and a markedly increased in vivo potency. This makes it a more viable candidate for therapeutic applications where sustained stimulation of growth hormone secretion is desired. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers and drug developers working with these and other GRF analogs. Further research focusing on detailed structure-activity relationships and receptor interaction kinetics will continue to refine the design of next-generation GRF-based therapeutics.

References

(D-Ala2)-GRF (1-29) Amide (Human): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Physicochemical Properties, Analytical Methodologies, and Signaling Pathways of a Key Growth Hormone-Releasing Hormone Analog.

This technical guide provides a comprehensive overview of (D-Ala2)-GRF (1-29) amide, a synthetic analog of human growth hormone-releasing hormone (GHRH). Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, analytical quantification methods, and its mechanism of action.

Core Molecular Data

(D-Ala2)-GRF (1-29) amide, also widely known as Sermorelin, is a truncated and modified version of the endogenous GHRH. The substitution of L-alanine with D-alanine at the second position confers enhanced stability against enzymatic degradation. The following table summarizes the key quantitative data for this peptide and a closely related analog, CJC-1295 without DAC (Modified GRF 1-29).

Property(D-Ala2)-GRF (1-29) amide (human) / SermorelinCJC-1295 without DAC / Modified GRF (1-29)
Molecular Weight ( g/mol ) 3357.88[1][2][3]3367.9[4][5]
Molecular Formula C149H246N44O42S[1][2]C152H252N44O42
Synonyms Sermorelin, GRF (1-29) NH2, [D-Ala2]-GHRH (1-29) amideModified GRF (1-29), Mod GRF (1-29)
CAS Number 89453-59-8863288-34-0

Experimental Protocols

Accurate characterization and quantification of (D-Ala2)-GRF (1-29) amide are crucial for research and development. The following sections detail standard experimental methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the principal method for assessing the purity and identity of Sermorelin.

Methodology:

  • Column: A C18 analytical column is typically employed.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile is common. The mobile phases are often modified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

  • Gradient Elution: A typical gradient might start with a high concentration of the aqueous phase and linearly increase the organic phase concentration over the course of the run to elute the peptide.

  • Detection: UV detection at 214 nm is used for monitoring the peptide bonds, providing a universal method for peptide detection. Additional monitoring at 280 nm can offer specificity due to the presence of tyrosine residues.

  • System Suitability: For reliable results, system suitability criteria are established, which may include theoretical plate numbers exceeding 10,000, peak asymmetry factors between 0.9 and 1.3, and a resolution of greater than 2.0 between the main peak and any adjacent impurities.[6]

  • Purity Assessment: Purity is generally determined by peak area normalization, with research-grade Sermorelin typically required to be ≥95% pure.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and structural integrity of (D-Ala2)-GRF (1-29) amide.

Methodology:

  • Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of peptides like Sermorelin.

  • Analysis: High-resolution mass spectrometry (HRMS) is employed to obtain accurate mass measurements. In analytical studies, Sermorelin is often detected as multiply charged ions, such as 5-fold or 7-fold charged molecules.[4] For instance, a 5-fold charged ion of Sermorelin would be observed at an m/z of approximately 672.[4]

  • Sample Preparation: For analysis from biological matrices like plasma, immunoaffinity purification can be utilized. This involves using a polyclonal GHRH antibody to capture the peptide from the sample before LC-MS/MS analysis.[4]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns. This is achieved through techniques like collision-induced dissociation (CID), where the peptide ions are fragmented by collision with an inert gas. The resulting fragment ions provide information about the amino acid sequence and can be used to confirm the identity of the peptide.

Signaling Pathway and Mechanism of Action

(D-Ala2)-GRF (1-29) amide exerts its biological effects by mimicking the action of endogenous GHRH. It binds to and activates the Growth Hormone-Releasing Hormone Receptor (GHRH-R), which is primarily located on the somatotroph cells of the anterior pituitary gland. The GHRH-R is a G-protein coupled receptor (GPCR).

The binding of (D-Ala2)-GRF (1-29) amide to the GHRH-R initiates a downstream signaling cascade. This process is crucial for the synthesis and secretion of growth hormone (GH).

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sermorelin (D-Ala2)-GRF (1-29) amide (Sermorelin) GHRHR GHRH Receptor (GHRH-R) Sermorelin->GHRHR Binds to G_Protein G Protein (Gs) GHRHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Release Growth Hormone Release PKA->GH_Release Stimulates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Promotes GH_Gene->GH_Release Leads to

GHRH Receptor Signaling Pathway

Workflow of the Signaling Cascade:

  • Receptor Binding: (D-Ala2)-GRF (1-29) amide binds to the GHRH-R on the surface of pituitary somatotrophs.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein then activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects: Activated PKA has two main effects:

    • It phosphorylates transcription factors, such as CREB (cAMP response element-binding protein), which then promotes the transcription of the growth hormone gene, leading to increased GH synthesis.

    • It also stimulates the release of pre-synthesized growth hormone stored in secretory granules.

This signaling cascade results in the pulsatile release of growth hormone into the bloodstream, which then travels to target tissues, such as the liver, to stimulate the production of insulin-like growth factor 1 (IGF-1).

References

In Vitro Characterization of (D-Ala2)-GRF (1-29) Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ala2)-GRF (1-29) amide, also known as CJC-1295 without DAC (Drug Affinity Complex), is a synthetic analogue of the native growth hormone-releasing hormone (GHRH) fragment GRF (1-29).[] This modified peptide is characterized by the substitution of L-Alanine with D-Alanine at the second position of the amino acid sequence. This alteration confers enhanced stability against enzymatic degradation, particularly by dipeptidyl peptidase-IV (DPP-IV), resulting in a longer plasma half-life and increased biological activity compared to its native counterpart.[2] This technical guide provides a comprehensive overview of the in vitro characterization of (D-Ala2)-GRF (1-29) amide, detailing its receptor binding, functional potency, and associated signaling pathways.

Mechanism of Action

(D-Ala2)-GRF (1-29) amide exerts its biological effects by acting as a potent agonist at the growth hormone-releasing hormone receptor (GHRH-R), a member of the G protein-coupled receptor (GPCR) family.[3] The binding of (D-Ala2)-GRF (1-29) amide to the GHRH-R, primarily expressed on somatotroph cells of the anterior pituitary gland, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately culminating in the synthesis and secretion of growth hormone (GH).[4][5]

While the cAMP/PKA pathway is the principal mechanism, evidence suggests that GHRH-R activation can also engage other signaling cascades, including the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and the mitogen-activated protein kinase (MAPK) pathway.[4][6]

Quantitative Data Summary

The in vitro potency and binding affinity of (D-Ala2)-GRF (1-29) amide have been evaluated in various assay systems. While specific Ki/Kd values for direct binding of (D-Ala2)-GRF (1-29) amide are not widely reported in publicly available literature, its functional potency in stimulating GH release is significantly higher than the native peptide. In vivo studies have demonstrated that [D-Ala-2]-hpGRF (1-29)-NH2 is approximately 50 times more potent than the parent molecule in eliciting GH secretion in rats.[7] It is important to note that in vitro potency can vary depending on the cell type and assay conditions.

ParameterAnalyteValueCell Line/SystemReference
Potency (GH Release) (D-Ala2)-GRF (1-29) amide~50-fold > GRF (1-29)Rat (in vivo)[7]
Binding Affinity (D-Ala2)-GHRH-(1-29)Increased vs. GHRH-(1-29)Not Specified[2]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of (D-Ala2)-GRF (1-29) amide for the GHRH receptor.

Materials:

  • Membrane preparations from cells expressing the GHRH receptor (e.g., rat pituitary tissue, or a cell line like GH3).

  • Radioligand: [125I]-hGRF (1-44) or a similar high-affinity GHRH-R radioligand.

  • (D-Ala2)-GRF (1-29) amide (unlabeled competitor).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled (D-Ala2)-GRF (1-29) amide in binding buffer.

  • In a 96-well plate, add a constant concentration of radioligand to each well.

  • Add the serially diluted unlabeled competitor to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled native GHRH).

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data using a non-linear regression analysis to determine the IC50 of (D-Ala2)-GRF (1-29) amide, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the functional potency of (D-Ala2)-GRF (1-29) amide in stimulating cAMP production.

Materials:

  • Pituitary cells (e.g., primary rat pituitary cells or GH3 cells) cultured in appropriate medium.

  • (D-Ala2)-GRF (1-29) amide.

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the pituitary cells into the 384-well plate and culture overnight.

  • Prepare serial dilutions of (D-Ala2)-GRF (1-29) amide in stimulation buffer.

  • Aspirate the culture medium from the cells and add the diluted (D-Ala2)-GRF (1-29) amide to the respective wells. Include wells with stimulation buffer only as a negative control.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Following the manufacturer's instructions for the HTRF kit, add the cAMP-d2 and anti-cAMP cryptate reagents to each well to lyse the cells and initiate the detection reaction.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) in the dark.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the log of the (D-Ala2)-GRF (1-29) amide concentration.

  • Perform a non-linear regression analysis (sigmoidal dose-response) to determine the EC50 value, which represents the concentration of the peptide that elicits a half-maximal response.

In Vitro Growth Hormone (GH) Release Assay

This protocol details an in vitro assay to measure the ability of (D-Ala2)-GRF (1-29) amide to stimulate GH secretion from primary pituitary cells.

Materials:

  • Primary pituitary cells isolated from rats or other suitable species.

  • Cell culture medium (e.g., DMEM with 10% horse serum).

  • (D-Ala2)-GRF (1-29) amide.

  • 24-well culture plates.

  • GH radioimmunoassay (RIA) or ELISA kit.

Procedure:

  • Isolate anterior pituitary glands and disperse the cells using enzymatic digestion (e.g., with trypsin and DNase).

  • Plate the dispersed cells in 24-well plates and culture for 48-72 hours to allow for cell attachment and recovery.

  • Wash the cells with serum-free medium to remove any residual serum components.

  • Prepare serial dilutions of (D-Ala2)-GRF (1-29) amide in serum-free medium.

  • Add the diluted peptide to the wells and incubate at 37°C for a defined period (e.g., 3-4 hours). Include control wells with medium only.

  • After the incubation period, collect the culture medium from each well.

  • Centrifuge the collected medium to remove any cellular debris.

  • Measure the concentration of GH in the supernatant using a specific RIA or ELISA kit, following the manufacturer's protocol.

  • Analyze the data by plotting the amount of GH released against the concentration of (D-Ala2)-GRF (1-29) amide to determine the dose-response relationship and calculate the EC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of (D-Ala2)-GRF (1-29) amide and a typical experimental workflow for its in vitro characterization.

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Ala2-GRF (D-Ala2)-GRF (1-29) amide GHRHR GHRH Receptor D-Ala2-GRF->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene GH Gene Transcription CREB->GH_Gene Promotes GH_Release GH Synthesis & Secretion GH_Gene->GH_Release

GHRH Receptor Signaling Pathway

In_Vitro_Characterization_Workflow cluster_binding Receptor Binding Characterization cluster_functional Functional Potency Assessment cluster_downstream Downstream Signaling Analysis start Start: (D-Ala2)-GRF (1-29) amide binding_assay Radioligand Binding Assay (Competitive) start->binding_assay cAMP_assay cAMP Accumulation Assay (e.g., HTRF) start->cAMP_assay GH_assay GH Release Assay (Primary Pituitary Cells) start->GH_assay binding_result Determine Ki/Kd (Binding Affinity) binding_assay->binding_result end End: In Vitro Profile binding_result->end cAMP_result Determine EC50 (Functional Potency) cAMP_assay->cAMP_result western_blot Western Blot for p-CREB, p-ERK cAMP_result->western_blot GH_result Determine EC50 (Biological Activity) GH_assay->GH_result GH_result->end pathway_confirmation Confirm Pathway Activation western_blot->pathway_confirmation pathway_confirmation->end

In Vitro Characterization Workflow

Conclusion

(D-Ala2)-GRF (1-29) amide is a potent synthetic GHRH analogue with enhanced stability and biological activity. Its in vitro characterization is crucial for understanding its pharmacological profile and for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to assess the receptor binding, functional potency, and signaling mechanisms of this and similar GHRH analogues. The provided diagrams offer a clear visual representation of the underlying biological processes and the experimental steps involved in its characterization. Further research to delineate the full spectrum of its downstream signaling pathways will continue to be an important area of investigation.

References

Methodological & Application

Application Notes and Protocols for (D-Ala2)-GRF (1-29) Amide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

(D-Ala2)-GRF (1-29) amide , a synthetic analog of Growth Hormone-Releasing Hormone (GHRH), is a potent secretagogue of growth hormone. Its modification at the second amino acid position from L-Alanine to D-Alanine confers significant resistance to enzymatic degradation, making it a more stable and long-acting research tool compared to its native counterpart, Sermorelin.[1][2][3][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing (D-Ala2)-GRF (1-29) amide in various cell culture systems.

Mechanism of Action

(D-Ala2)-GRF (1-29) amide exerts its biological effects by binding to and activating the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a member of the G protein-coupled receptor (GPCR) family.[5][6][7] This interaction primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[5][7][8][9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the transcription of the growth hormone gene and the synthesis and secretion of growth hormone (GH).[5]

Signaling Pathway Diagram

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D_Ala2_GRF (D-Ala2)-GRF (1-29) amide GHRHR GHRH Receptor D_Ala2_GRF->GHRHR Binds G_Protein Gs Protein (α, β, γ) GHRHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Activates GH_Secretion Growth Hormone Secretion GH_Gene->GH_Secretion Leads to

Caption: Signaling pathway of (D-Ala2)-GRF (1-29) amide.

Applications in Cell Culture

The primary application of (D-Ala2)-GRF (1-29) amide in cell culture is to stimulate GH secretion from pituitary cells.[1][3] It is also used to study the GHRH-R signaling pathway and to investigate the effects of GH on various target cells.

Commonly Used Cell Lines:

  • Primary Pituitary Cells: The most physiologically relevant model for studying GH secretion.[3][9]

  • GH3 and AtT-20 Cells: Rat pituitary tumor cell lines that express GHRH-R and secrete GH, though responsiveness can be variable.

  • HEK293 or CHO cells stably expressing GHRH-R: Used for studying receptor binding, signaling, and for developing bioassays.[10][11]

  • Cardiomyocytes: GHRH-R signaling has been implicated in cardiomyocyte differentiation.[12]

  • Cancer Cell Lines: Various cancer cell lines from tissues like prostate, breast, and lung express GHRH-R and its splice variants.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of (D-Ala2)-GRF (1-29) amide in cell culture experiments.

ParameterValueCell TypeReference
Effective Concentration (EC50)
GH Secretion~7 x 10⁻⁹ M (for a similar analog)Rat Primary Pituitary Cells[9]
cAMP Accumulation7.8 x 10⁻¹¹ M (for recombinant GHRH)pGHRHr/SEAP/293 cells[11]
Working Concentration Range 10⁻¹⁰ M to 10⁻⁷ MGeneral[9]
Incubation Time
Short-term (GH release)15 minutes - 4 hoursRat Primary Pituitary Cells[9]
Long-term (Gene expression)24 - 72 hoursGeneral
Property(D-Ala2)-GRF (1-29) AmideSermorelin (GRF 1-29)Reference
Half-life (in vivo) 6.7 ± 0.5 min4.3 ± 1.4 min
Metabolic Clearance Significantly lower than SermorelinHigher than (D-Ala2) analog
Enzymatic Stability Resistant to Dipeptidyl peptidase-IV (DPP-IV) cleavageRapidly degraded by DPP-IV[3][4]

Experimental Protocols

Reconstitution and Storage of (D-Ala2)-GRF (1-29) Amide

(D-Ala2)-GRF (1-29) amide is typically supplied as a lyophilized powder.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Reconstitute the peptide in sterile, nuclease-free water or a buffer such as 1% acetic acid for better solubility. For cell culture experiments, reconstitution in sterile phosphate-buffered saline (PBS) or the desired cell culture medium is recommended.

    • To prepare a 1 mM stock solution, add the appropriate volume of solvent based on the molecular weight (approximately 3357.9 g/mol ). For example, for 1 mg of peptide, add 297.8 µL of solvent.

    • Gently swirl or pipet up and down to dissolve the powder completely. Avoid vigorous shaking.

  • Storage:

    • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

    • Stock Solution: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Stock solutions are typically stable for several months at -20°C.

In Vitro Growth Hormone Secretion Assay using Primary Pituitary Cells

This protocol describes the stimulation of GH secretion from primary rat pituitary cells.

Materials:

  • (D-Ala2)-GRF (1-29) amide stock solution

  • Primary rat anterior pituitary cells

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay medium (e.g., serum-free DMEM)

  • 96-well cell culture plates

  • Rat Growth Hormone ELISA kit

Procedure:

  • Cell Plating:

    • Isolate anterior pituitary cells from rats according to established protocols.

    • Plate the cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well in culture medium.[1]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours to allow for cell attachment and recovery.

  • Stimulation:

    • After the initial culture period, gently aspirate the culture medium.

    • Wash the cells twice with pre-warmed assay medium.

    • Prepare serial dilutions of (D-Ala2)-GRF (1-29) amide in assay medium to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁷ M. Include a vehicle control (assay medium only).

    • Add 200 µL of the diluted peptide solutions or vehicle control to the respective wells.

    • Incubate for a specified time (e.g., 15 minutes to 4 hours) at 37°C.[9]

  • Sample Collection and Analysis:

    • After incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant at 300 x g for 5 minutes to pellet any detached cells.

    • Analyze the clarified supernatant for GH concentration using a rat GH ELISA kit according to the manufacturer's instructions.

Experimental Workflow for GH Secretion Assay

GH_Secretion_Workflow A Isolate & Plate Primary Pituitary Cells B Incubate 48-72h A->B C Wash with Assay Medium B->C E Add Peptide to Cells C->E D Prepare (D-Ala2)-GRF (1-29) Amide Dilutions D->E F Incubate 15 min - 4h E->F G Collect Supernatant F->G H Measure GH by ELISA G->H

Caption: Workflow for in vitro GH secretion assay.

cAMP Accumulation Assay

This protocol measures the intracellular cAMP levels in response to (D-Ala2)-GRF (1-29) amide treatment, typically in a cell line overexpressing GHRH-R.

Materials:

  • (D-Ala2)-GRF (1-29) amide stock solution

  • HEK293 cells stably expressing GHRH-R

  • Culture medium

  • Assay buffer (e.g., HBSS or PBS with 0.5 mM IBMX, a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well white or black plates (depending on the assay kit)

Procedure:

  • Cell Plating:

    • Plate the GHRH-R expressing cells in the appropriate multi-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Stimulation:

    • Aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

    • Add assay buffer to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterases.

    • Prepare serial dilutions of (D-Ala2)-GRF (1-29) amide in assay buffer.

    • Add the diluted peptide to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit, following the manufacturer's protocol. The specific steps will vary depending on the kit used (e.g., addition of lysis buffer, antibodies, and substrate).

    • Read the plate on a suitable plate reader (e.g., luminometer, fluorometer).

Troubleshooting and Considerations

  • Peptide Stability: (D-Ala2)-GRF (1-29) amide is significantly more stable than native GHRH.[3][4] However, proper storage and handling are crucial to maintain its activity. Avoid repeated freeze-thaw cycles.

  • Cell Line Responsiveness: The expression of GHRH-R can vary between cell lines and even between passages. It is important to regularly check the responsiveness of the cells to a known agonist.

  • Serum Effects: Serum contains proteases that can degrade peptides. For most assays, it is recommended to use serum-free medium during the stimulation period.

  • Receptor Desensitization: Prolonged exposure to high concentrations of (D-Ala2)-GRF (1-29) amide can lead to receptor desensitization and downregulation, resulting in a diminished response.[2][13] Time-course experiments are recommended to determine the optimal stimulation time.

  • Antagonists: To confirm that the observed effects are mediated through the GHRH-R, specific antagonists such as [N-Ac-Tyr¹,D-Arg²]-GRF-(1-29)-NH₂ can be used in control experiments.[9][14]

References

Application Notes and Protocols: (D-Ala2)-GRF (1-29) Amide (Human) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract (D-Ala2)-GRF (1-29) amide is a synthetic analogue of the human Growth Hormone-Releasing Hormone (GHRH) fragment GRF (1-29), also known as Sermorelin.[1] This modified peptide is characterized by the substitution of the naturally occurring L-Alanine at the second position with a D-Alanine.[2] This structural change confers significant resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), resulting in a reduced metabolic clearance rate and an extended plasma half-life compared to its unmodified counterpart.[3] As a potent GHRH receptor agonist, it stimulates the anterior pituitary to synthesize and release endogenous growth hormone (GH) in a pulsatile manner, which is a more physiologically natural pattern than the sustained levels seen with exogenous GH administration.[][5] These properties make (D-Ala2)-GRF (1-29) amide, also known by research names such as CJC-1293, a valuable tool for in vivo studies investigating the GH axis.[6][7]

Signaling Pathway

(D-Ala2)-GRF (1-29) amide acts by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor on somatotroph cells in the anterior pituitary.[8] This initiates a downstream signaling cascade that results in the transcription of the GH gene and the subsequent synthesis and secretion of growth hormone.

GHRH Signaling Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space cluster_Nucleus Nucleus cluster_Secretion Secretion Peptide (D-Ala2)-GRF (1-29) amide GHRHR GHRH Receptor (GPCR) Peptide->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GHGene GH Gene Transcription CREB->GHGene Promotes GHSynthesis GH Synthesis & Secretion GHGene->GHSynthesis GH Growth Hormone (GH) GHSynthesis->GH

Caption: GHRH receptor signaling cascade in pituitary somatotrophs.

Quantitative Data Summary

Dosage for in vivo studies can vary significantly based on the animal model, research objective, and administration route. The D-Ala2 modification significantly increases potency compared to unmodified GRF (1-29).[9]

Table 1: Summary of In Vivo Dosages
PeptideAnimal ModelDosageRoute of Admin.Key FindingsReference
(D-Ala2)-GHRH-(1-29)-NH₂Human (Normal Men)25 ng/kg/minIntravenous (IV)Measured pharmacokinetic parameters, showing reduced clearance vs. GHRH (1-29).[3]
CJC-1293¹Rat (Sprague Dawley)1 µmol/kgSubcutaneous (SC)Elicited a significant, acute release of Growth Hormone over a 2-hour period.[6]
Sermorelin²Human (Children)30 µg/kg/daySubcutaneous (SC)Effective in promoting growth in some children with idiopathic GH deficiency.[1]
Sermorelin²Rat & Rabbit0.5 mg/kg/dayNot SpecifiedUsed in teratology studies; dose is ~3-6 times the human dose on a body surface area basis.[10]
¹CJC-1293 is (D-Ala2)-GRF (1-29) amide with a C-terminal lysine added for conjugation purposes.[6]
²Sermorelin is the unmodified GRF (1-29) amide, provided as a baseline for comparison.
Table 2: Comparative Pharmacokinetic Parameters in Humans
Parameter(D-Ala2)-GHRH-(1-29)-NH₂GHRH-(1-29)-NH₂ (Sermorelin)Reference
Half-Life (t½) 6.7 ± 0.5 min4.3 ± 1.4 min[3]
Metabolic Clearance Rate (MCR) 21 ± 1.2 mL/kg·min39.7 ± 3.9 mL/kg·min[3]

Experimental Protocols

Protocol 1: Assessment of Acute Growth Hormone Secretion in Rodents

This protocol is adapted from methodologies used to evaluate the acute secretory profile of GHRH analogs in rats.[6][11]

Objective: To measure the plasma growth hormone response following a single bolus administration of (D-Ala2)-GRF (1-29) amide.

Materials:

  • (D-Ala2)-GRF (1-29) amide (lyophilized powder)

  • Sterile 0.9% Saline for Injection

  • Animal Model: Male Sprague Dawley rats (7-8 weeks old)

  • Sterile syringes and needles

  • Blood collection tubes (containing EDTA and a DPP-IV inhibitor)

  • Equipment for anesthesia and catheterization (if applicable)

  • Centrifuge

  • Rat GH Radioimmunoassay (RIA) Kit

Methodology:

  • Animal Preparation:

    • Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

    • For serial blood sampling, surgical implantation of a carotid artery catheter is recommended to minimize stress during collection. Allow animals to recover for 48-72 hours post-surgery.

    • Fast animals overnight prior to the experiment but allow access to water.

  • Peptide Reconstitution:

    • Aseptically reconstitute the lyophilized (D-Ala2)-GRF (1-29) amide to a desired stock concentration (e.g., 1 mg/mL) using sterile 0.9% saline.

    • Gently swirl the vial to dissolve the powder; do not shake vigorously.

    • Perform further dilutions with sterile saline to achieve the final dosing concentration (e.g., for a 1 µmol/kg dose).

  • Administration:

    • Administer the peptide via a single bolus subcutaneous (SC) injection in the dorsolumbar region.[6]

    • A control group should receive an equivalent volume of the vehicle (0.9% saline).

  • Blood Sampling:

    • Collect a baseline blood sample (approx. 200 µL) immediately before the injection (t=0).

    • Collect subsequent blood samples at timed intervals post-injection (e.g., 15, 30, 60, 90, and 120 minutes).[6]

    • Place samples immediately into pre-chilled tubes containing EDTA and a DPP-IV inhibitor to prevent peptide degradation and coagulation.

  • Sample Processing:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -20°C or -80°C until analysis.

  • Analysis:

    • Quantify rat GH concentrations in the plasma samples using a commercial RIA kit, following the manufacturer's instructions.

    • Analyze the data by plotting GH concentration versus time. The total GH secreted can be evaluated by calculating the Area Under the Curve (AUC).

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Acclimatize 1. Animal Acclimatization Catheterize 2. Surgical Catheterization Acclimatize->Catheterize Recover 3. Post-Op Recovery Catheterize->Recover Baseline 4. Baseline Blood Sample (t=0) Recover->Baseline Admin 5. Peptide Admin. (SC Injection) Baseline->Admin Sampling 6. Serial Blood Sampling Admin->Sampling Process 7. Plasma Separation Sampling->Process Store 8. Sample Storage (-80°C) Process->Store Assay 9. GH Measurement (RIA) Store->Assay Analyze 10. Data Analysis (AUC) Assay->Analyze

Caption: Workflow for an acute GH secretion study in rodents.

Disclaimer: (D-Ala2)-GRF (1-29) amide (human) is a research chemical.[12] These protocols are intended for use by qualified professionals in a controlled laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Appropriate safety precautions should be taken when handling the peptide and conducting experiments.

References

Reconstitution and storage of lyophilized (D-Ala2)-GRF (1-29) amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ala2)-GRF (1-29) amide is a synthetic analog of Growth Hormone Releasing Factor (GRF). The substitution of L-alanine with D-alanine at the second position confers enhanced stability against enzymatic degradation, specifically by dipeptidylpeptidase IV (DPP-IV).[1] This modification significantly increases the peptide's half-life and potency in stimulating the release of growth hormone (GH) from the pituitary gland.[2] (D-Ala2)-GRF (1-29) amide acts as an agonist at the Growth Hormone Releasing Hormone Receptor (GHRH-R), a G-protein coupled receptor.[3] The activation of GHRH-R initiates a downstream signaling cascade primarily involving adenylyl cyclase and cyclic AMP (cAMP), leading to GH synthesis and release. These characteristics make (D-Ala2)-GRF (1-29) amide a valuable tool in research related to endocrinology, metabolism, and growth disorders.

Proper reconstitution and storage of this lyophilized peptide are critical to ensure its biological activity and to obtain reliable and reproducible experimental results. This document provides detailed protocols for the reconstitution and storage of lyophilized (D-Ala2)-GRF (1-29) amide, along with data on its stability and solubility.

Product Specifications

PropertySpecification
Molecular Formula C₁₄₉H₂₄₆N₄₄O₄₂S
Molecular Weight ~3357.9 g/mol
Appearance White lyophilized powder
Purity ≥95% (as determined by HPLC)

Reconstitution Protocol

It is crucial to handle the lyophilized peptide and its reconstituted solution under sterile conditions to prevent contamination.

Materials Required
  • Vial of lyophilized (D-Ala2)-GRF (1-29) amide

  • Sterile, pyrogen-free reconstitution solvent (e.g., sterile water for injection, 0.9% sterile saline, or a buffer of choice)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Centrifuge (optional)

Reconstitution Procedure
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.

  • Preparation: Gently tap the vial on a hard surface to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully open the vial and add the desired volume of the chosen sterile solvent using a calibrated micropipette. The volume will depend on the desired final concentration of the stock solution.

  • Dissolution: Close the vial and gently swirl or rock it to dissolve the peptide. If necessary, the solution can be gently vortexed. Avoid vigorous shaking, as this can cause foaming and potentially denature the peptide.

  • Complete Dissolution: For complete dissolution, the vial can be sonicated in an ultrasonic water bath for a short period. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into sterile, low-protein-binding polypropylene tubes. The volume of each aliquot should be sufficient for a single experiment.

Solubility Data

The solubility of peptides can vary depending on the solvent and the pH of the solution. The following table provides guidance on the solubility of (D-Ala2)-GRF (1-29) amide and a closely related analog.

SolventReported SolubilityNotes
Sterile Water SolubleA common solvent for initial reconstitution.
Phosphate-Buffered Saline (PBS), pH 7.4 SolubleRecommended for biological assays to maintain physiological pH.
Dimethyl Sulfoxide (DMSO) SolubleCan be used for preparing highly concentrated stock solutions. Note that DMSO can be toxic to cells at higher concentrations.
Aqueous Solutions Solubility of a related peptide, Acetyl-(D-Arg2)-GRF (1-29) amide, is reported to be 50 mg/mL in water.This provides an estimate, but solubility should be confirmed for (D-Ala2)-GRF (1-29) amide.

Storage and Stability

Proper storage is essential to maintain the integrity and biological activity of (D-Ala2)-GRF (1-29) amide.

Lyophilized Powder

The lyophilized powder is stable at room temperature for short periods during shipping. However, for long-term storage, it should be stored under the following conditions:

Storage TemperatureShelf LifeAdditional Notes
-20°C Several yearsRecommended for long-term storage.
-80°C Several yearsAlso a suitable temperature for long-term storage.

Protect from light and moisture.

Reconstituted Solution

The stability of the reconstituted solution is dependent on the storage temperature. It is crucial to minimize repeated freeze-thaw cycles.

Storage TemperatureRecommended Storage DurationNotes
2-8°C Up to 1 weekFor short-term storage. Some degradation may occur.
-20°C Up to 1 monthRecommended for intermediate-term storage of aliquots.
-80°C Up to 6 monthsRecommended for long-term storage of aliquots.

The storage recommendations for reconstituted solutions are based on general peptide handling guidelines and data from closely related peptides. For critical applications, it is advisable to perform stability tests under your specific experimental conditions.

Experimental Protocols & Visualizations

Experimental Workflow: Reconstitution and Preparation for In Vitro Assay

G cluster_prep Preparation cluster_storage Storage & Use A Lyophilized (D-Ala2)-GRF (1-29) amide vial B Equilibrate to Room Temperature A->B C Add sterile solvent B->C D Gentle vortexing/sonication C->D E Reconstituted Stock Solution D->E F Aliquot into sterile tubes E->F G Store at -20°C or -80°C F->G H Thaw a single aliquot for use G->H I Dilute to final working concentration in assay buffer H->I J Perform in vitro assay I->J

Caption: Workflow for peptide reconstitution and use.

Signaling Pathway: GHRH Receptor Activation

(D-Ala2)-GRF (1-29) amide binds to the GHRH receptor, a Gs-protein coupled receptor, primarily on pituitary somatotrophs. This binding initiates a signaling cascade that leads to the synthesis and release of growth hormone.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide (D-Ala2)-GRF (1-29) amide receptor GHRH Receptor peptide->receptor Binding g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Conversion atp ATP pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation p_creb p-CREB gh_gene Growth Hormone Gene p_creb->gh_gene Transcription Activation gh_mrna GH mRNA gh_gene->gh_mrna Transcription gh_release Growth Hormone Release gh_mrna->gh_release Translation & Secretion

Caption: GHRH receptor signaling pathway.

Handling and Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses when handling the lyophilized powder and reconstituted solutions.

  • Inhalation: Avoid inhaling the lyophilized powder.

  • Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Disposal: Dispose of unused peptide and contaminated materials in accordance with local regulations.

  • For Research Use Only: This product is intended for research purposes only and is not for human or veterinary use.

References

(D-Ala2)-GRF (1-29) Amide (Human): Comprehensive Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(D-Ala2)-GRF (1-29) amide, also known as CJC-1295 without DAC or Modified GRF (1-29), is a synthetic analogue of the endogenous peptide hormone, Growth Hormone-Releasing Hormone (GHRH). This modified 29-amino acid peptide incorporates a D-alanine residue at the second position, a strategic substitution that confers significant resistance to enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV). This enhanced stability prolongs the peptide's half-life and potentiates its biological activity.[1][2] (D-Ala2)-GRF (1-29) amide acts as a potent agonist of the GHRH receptor (GHRH-R), stimulating the synthesis and release of growth hormone (GH) from the anterior pituitary gland.[2][3] Its robust and sustained action makes it a valuable tool for researchers studying the GH axis, metabolic regulation, and cellular growth.

This document provides detailed application notes and experimental protocols for the use of (D-Ala2)-GRF (1-29) amide in research settings. It is intended for researchers, scientists, and drug development professionals.

Product Information

CharacteristicDescription
Product Name (D-Ala2)-GRF (1-29) amide (human)
Synonyms CJC-1295 without DAC, Modified GRF (1-29), Mod GRF (1-29)
CAS Number 86168-78-7
Molecular Formula C₁₅₂H₂₅₂N₄₄O₄₂
Molecular Weight 3367.9 g/mol
Appearance White lyophilized powder
Purity ≥98% (as determined by HPLC)
Storage Store at -20°C. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Reconstitution Reconstitute with sterile, deionized water or a suitable buffer (e.g., 0.1% acetic acid) to a desired concentration.

Suppliers:

A number of reputable suppliers provide (D-Ala2)-GRF (1-29) amide for research purposes. These include, but are not limited to:

  • Biosynth[3]

  • Sigma-Aldrich

  • Severn Biotech[4]

  • RongNa Biotechnology Co., Ltd[5]

  • Nordic Biosite[6]

  • TargetMol[7]

  • Elabscience[8]

  • Bachem

Mechanism of Action & Signaling Pathway

(D-Ala2)-GRF (1-29) amide exerts its biological effects by binding to and activating the GHRH receptor, a G-protein coupled receptor (GPCR) located on the surface of somatotroph cells in the anterior pituitary.[2] This interaction initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which then acts as a second messenger.[9][10] The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, culminating in an increase in intracellular calcium levels and the transcription of the GH gene, ultimately leading to the synthesis and pulsatile release of growth hormone.[9][10]

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D_Ala2_GRF (D-Ala2)-GRF (1-29) amide GHRH_R GHRH Receptor (GPCR) D_Ala2_GRF->GHRH_R Binds to AC Adenylyl Cyclase GHRH_R->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_ion Ca²⁺ Influx PKA->Ca_ion Phosphorylates Channels GH_Gene GH Gene Transcription PKA->GH_Gene Activates Transcription Factors GH_Vesicles GH Vesicle Exocytosis Ca_ion->GH_Vesicles Triggers GH Growth Hormone (GH) GH_Gene->GH Leads to Synthesis GH_Vesicles->GH Releases GH_Release_Assay_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis A Isolate & Mince Rat Anterior Pituitaries B Enzymatic Digestion (Collagenase, DNase I) A->B C Disperse & Filter Cells B->C D Wash & Resuspend Cells C->D E Seed Cells in 24-well Plates D->E F Wash Cultured Cells E->F G Add Peptide Dilutions ((D-Ala2)-GRF & Control) F->G H Incubate for 3-4 hours G->H I Collect Supernatants H->I J Quantify GH (ELISA) I->J K Data Analysis (Dose-Response, EC₅₀) J->K DPP_IV_Stability_Assay cluster_setup Reaction Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Peptide Solutions ((D-Ala2)-GRF & Control) C Mix Peptide & Enzyme A->C B Prepare DPP-IV Enzyme Solution B->C D Incubate at 37°C C->D E Collect Aliquots at Different Time Points D->E F Stop Reaction (e.g., add TFA or freeze) E->F G Analyze Samples by HPLC F->G H Identify Intact Peptide & Degradation Products G->H I Calculate % Intact Peptide & Plot vs. Time H->I

References

Application Note: HPLC Purity Determination of (D-Ala2)-GRF (1-29) Amide (Sermorelin)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of (D-Ala2)-GRF (1-29) amide, a synthetic peptide analogue of growth hormone-releasing hormone (GHRH), also known as Sermorelin.[1] The method is suitable for quality control and purity assessment in research, development, and manufacturing environments. The protocol provides a reliable and reproducible approach for separating the main peptide from its related impurities, which is critical for ensuring its safety and efficacy.[2]

Introduction

(D-Ala2)-GRF (1-29) amide is a 29-amino acid polypeptide that is the N-terminal fragment of endogenous GHRH.[3][4] The substitution of L-Alanine with D-Alanine at the second position increases the peptide's resistance to enzymatic degradation, enhancing its biological activity and half-life.[5] Accurate determination of its purity is essential. Reversed-phase HPLC is a powerful and widely adopted technique for the analysis of synthetic peptides due to its high resolution and sensitivity.[6][7] This method utilizes a C18 stationary phase and a gradient elution of acetonitrile in water with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve optimal separation of Sermorelin from synthesis-related impurities.[2][8]

Experimental Protocol

2.1 Equipment and Reagents

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • pH meter.

    • Sonicator.

  • Reagents:

    • (D-Ala2)-GRF (1-29) amide reference standard (≥98% purity).[3]

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade (e.g., Milli-Q or equivalent).

    • Trifluoroacetic acid (TFA), HPLC grade.

2.2 Chromatographic Conditions The following table summarizes the optimized HPLC parameters for the analysis.

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size, 300 Å pore size.[6]
Mobile Phase A 0.1% (v/v) TFA in Water.[6]
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile.[8]
Gradient Elution See Table 2 for the detailed gradient program.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 220 nm.
Injection Volume 20 µL.
Run Time 35 minutes.

2.3 Mobile Phase and Sample Preparation

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5.0 mg of (D-Ala2)-GRF (1-29) amide reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

2.4 Gradient Elution Program The gradient program is critical for resolving the main peptide peak from closely eluting impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
25.05545
26.0595
30.0595
30.1955
35.0955

Data Analysis and System Suitability

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area of (D-Ala2)-GRF (1-29) amide should be not more than 2.0%.

  • Purity Calculation: The purity is determined by the area percent method. The percentage of any single impurity and the total purity are calculated as follows:

    • % Single Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Results

The method provides a sharp, symmetrical peak for the main component, well-resolved from other impurities. A representative data summary is presented below.

Peak IdentityRetention Time (min)Peak Area (mAU*s)Area %Specifications
(D-Ala2)-GRF (1-29) amide ~18.5 4,520,500 99.1 ≥98.0% [3]
Impurity 116.215,1000.33≤1.0%[3]
Impurity 219.811,4000.25≤1.0%[3]
Other ImpuritiesVarious14,2000.32-
Total -4,561,200 100.0 -

Experimental Workflow Diagram

HPLC_Workflow prep 1. Sample & Mobile Phase Preparation setup 2. HPLC System Setup (Install Column, Purge System) prep->setup equilibration 3. System Equilibration (Run Gradient until Baseline is Stable) setup->equilibration ss 4. System Suitability Test (Inject Standard x5, Check RSD) equilibration->ss analysis 5. Sample Analysis (Inject Blank, Standard, Sample) ss->analysis RSD ≤ 2.0% acquisition 6. Data Acquisition (Record Chromatogram at 220 nm) analysis->acquisition processing 7. Data Processing & Purity Calculation (Peak Integration, Area % Calculation) acquisition->processing report 8. Final Report Generation processing->report

References

Application Notes and Protocols for the Mass Spectrometry of (D-Ala2)-GRF (1-29) Amide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(D-Ala2)-GRF (1-29) amide, also known as CJC-1295 without DAC (Drug Affinity Complex) or Modified GRF (1-29), is a synthetic analogue of growth hormone-releasing hormone (GHRH). It is a truncated version of GHRH (sermorelin), with a D-alanine substitution at the second position. This modification significantly increases the peptide's resistance to enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV), thereby enhancing its half-life and biological activity.[1][2] This peptide stimulates the pituitary gland to release growth hormone (GH) in a pulsatile manner, mimicking the natural physiological process.[1][]

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a crucial analytical technique for the identification, characterization, and quantification of (D-Ala2)-GRF (1-29) amide and its fragments in various matrices. These application notes provide detailed protocols and data for the analysis of this peptide.

Molecular Information
ParameterValue
Sequence Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-NH2
Molecular Formula C152H252N44O42
Molecular Weight 3367.9 g/mol
Synonyms CJC-1295 without DAC, Modified GRF (1-29), (D-Ala2)-GHRH (1-29) amide

Signaling Pathway

(D-Ala2)-GRF (1-29) amide exerts its biological effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor (GPCR) on somatotroph cells in the anterior pituitary gland.[1][4] This interaction initiates an intracellular signaling cascade, primarily through the adenylyl cyclase pathway, leading to the synthesis and release of growth hormone.

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D_Ala2_GRF (D-Ala2)-GRF (1-29) amide GHRH_R GHRH Receptor (GPCR) D_Ala2_GRF->GHRH_R Binding G_Protein Gs Protein GHRH_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GH_Vesicles GH Vesicles PKA->GH_Vesicles Mobilization Nucleus Nucleus CREB->Nucleus Translocation GH_Gene GH Gene Transcription GH_Release Growth Hormone Release GH_Vesicles->GH_Release

Figure 1: GHRH Receptor Signaling Pathway.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantitative analysis of (D-Ala2)-GRF (1-29) amide in a biological matrix, such as plasma, involves sample preparation, liquid chromatographic separation, and tandem mass spectrometric detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation Liquid Chromatography (Reversed-Phase C18) Evaporation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS1 MS1: Precursor Ion Selection (Quadrupole 1) Ionization->MS1 CID Collision-Induced Dissociation (CID) (Quadrupole 2) MS1->CID MS2 MS2: Product Ion Detection (Quadrupole 3) CID->MS2 Chromatogram Chromatogram Generation MS2->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Standard Curve) Integration->Quantification

Figure 2: Experimental Workflow for Peptide Quantification.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is adapted from methodologies for the analysis of similar peptides in human plasma.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • (D-Ala2)-GRF (1-29) amide standard

  • Internal Standard (IS): e.g., a stable isotope-labeled version of the peptide or a structurally similar peptide

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the peptide with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 0.1% formic acid in water). Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 40
    8.1 95
    9.0 95
    9.1 5

    | 12.0 | 5 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table provides the mass spectrometric parameters for the detection of (D-Ala2)-GRF (1-29) amide. The precursor ion is the protonated molecule, and the product ions are generated through collision-induced dissociation (CID).

Table 1: Mass Spectrometric Parameters for (D-Ala2)-GRF (1-29) Amide

AnalytePrecursor Ion (m/z)Charge State (z)Product Ion 1 (m/z) (Quantitative)Product Ion 2 (m/z) (Qualitative)Collision Energy (eV)
(D-Ala2)-GRF (1-29) amide674.65+To be determined empiricallyTo be determined empiricallyOptimize per instrument
842.94+To be determined empiricallyTo be determined empiricallyOptimize per instrument

Predicted Fragmentation: Peptide fragmentation in CID typically occurs at the amide bonds along the peptide backbone, resulting in the formation of b- and y-ions. For a 29-amino acid peptide like (D-Ala2)-GRF (1-29) amide, a complex fragmentation pattern is expected. The most intense product ions often result from cleavages C-terminal to proline residues or N-terminal to acidic residues. The selection of specific b- and y-ions for MRM analysis is crucial for the selectivity and sensitivity of the assay. It is recommended to perform a product ion scan of the precursor ions to identify the most stable and intense fragment ions for use in the quantitative method.

Disclaimer: These protocols and application notes are intended for research use only by qualified professionals. The specific parameters may require optimization for different instrumentation and sample matrices.

References

Application Notes: (D-Ala2)-GRF (1-29) Amide for Pituitary Cell Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(D-Ala2)-GRF (1-29) amide, also known as Sermorelin, is a synthetic peptide analogue of the human Growth Hormone-Releasing Hormone (GHRH).[1][2] It consists of the first 29 amino acids of the endogenous GHRH, which is considered the shortest fully functional fragment.[1] The key modification in this analogue is the substitution of the L-alanine at position 2 with its D-isomer (D-Ala). This structural change confers significant resistance to enzymatic degradation by dipeptidylpeptidase-IV (DPP-IV), the primary enzyme responsible for the rapid inactivation of native GHRH.[3][4] Consequently, (D-Ala2)-GRF (1-29) amide exhibits a longer plasma half-life and a significantly enhanced biological potency compared to its natural counterpart, making it a valuable tool for research and potential therapeutic applications related to growth hormone (GH) secretion.[5][6]

These application notes provide detailed information on the mechanism of action, quantitative data, and experimental protocols for using (D-Ala2)-GRF (1-29) amide to stimulate pituitary somatotroph cells in vitro.

Mechanism of Action

(D-Ala2)-GRF (1-29) amide acts as a potent agonist for the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a G-protein coupled receptor (GPCR) located on the surface of somatotroph cells in the anterior pituitary gland.[7][8][9] The binding of the analogue to GHRH-R initiates a downstream signaling cascade that culminates in the synthesis and secretion of Growth Hormone (GH).[10][11]

The primary signaling pathway involves the following key steps:

  • Receptor Binding and G-Protein Activation: (D-Ala2)-GRF (1-29) amide binds to the GHRH-R, inducing a conformational change that activates the associated stimulatory G-protein (Gs).[8]

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[8][10]

  • PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[10][12]

  • Downstream Effects: PKA phosphorylates various intracellular targets, leading to two major outcomes:

    • GH Secretion: Phosphorylation of ion channels results in an influx of Ca2+, which triggers the fusion of GH-containing secretory vesicles with the plasma membrane, releasing GH into the extracellular space.[10][13]

    • GH Synthesis: PKA activates transcription factors, such as the cAMP Response Element-Binding Protein (CREB). Activated CREB, in conjunction with the pituitary-specific transcription factor Pit-1, promotes the transcription of the GH gene, leading to increased synthesis of new growth hormone.[10][11]

GHRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GHRH_R GHRH Receptor Gs Gs Protein GHRH_R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel Ca_in Ca_Channel->Ca_in Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Ca_Channel Phosphorylates CREB CREB PKA->CREB Activates GH_Vesicle GH Secretory Vesicle GH_Release GH Secretion GH_Vesicle->GH_Release Pit1 Pit-1 CREB->Pit1 GH_Gene GH Gene Transcription Pit1->GH_Gene Promotes GH_Synth GH Synthesis GH_Gene->GH_Synth GH_Synth->GH_Vesicle Ligand (D-Ala2)-GRF (1-29) Ligand->GHRH_R Binds ATP ATP ATP->AC Ca_in->GH_Vesicle Triggers Fusion Ca_out Ca_out->Ca_Channel Influx

Caption: GHRH receptor signaling pathway in pituitary somatotrophs.

Quantitative Data Summary

The D-Ala2 modification significantly enhances the stability and potency of the GRF (1-29) peptide. The following table summarizes key quantitative metrics comparing the analogue to the native peptide.

Parameter(D-Ala2)-GRF (1-29) AmideGRF (1-29) Amide (Native)Reference(s)
In Vitro Potency ~50 times more potent in eliciting GH secretion in rat pituitary cells.Baseline[14][15]
Metabolic Clearance Rate (MCR) 21 ± 1.2 mL/kg·min39.7 ± 3.9 mL/kg·min[5]
Disappearance Half-Life 6.7 ± 0.5 min4.3 ± 1.4 min[5]
Combined Analogue Potency A 27-fold increase in potency was observed with combined D-Ala2, Ala8, and Ala15 modifications.Baseline[16]

Application: In Vitro Pituitary Cell Stimulation

The primary application for (D-Ala2)-GRF (1-29) amide in a research setting is the stimulation of primary pituitary cell cultures or relevant cell lines to study the dynamics of GH secretion and synthesis. This allows for dose-response analyses, investigation of signaling pathways, and screening of GHRH receptor modulators.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis node1 1. Isolate Anterior Pituitary Glands node2 2. Enzymatic & Mechanical Dissociation node1->node2 node3 3. Cell Seeding & Culture (24-72 hours) node2->node3 node4 4. Replace with Serum-Free Media & Add (D-Ala2)-GRF (1-29) node3->node4 node5 5. Incubate for Defined Period (e.g., 4h) node4->node5 node6 6. Collect Culture Supernatant node5->node6 node7 7. Quantify Secreted GH (ELISA or RIA) node6->node7 node8 8. Data Analysis (Dose-Response Curve) node7->node8

Caption: Experimental workflow for pituitary cell stimulation assay.

Detailed Protocol: Primary Pituitary Cell Culture and Stimulation Assay

This protocol provides a generalized method for isolating and culturing primary anterior pituitary cells for stimulation with (D-Ala2)-GRF (1-29) amide. This protocol is adapted from methodologies described for rat and mouse pituitary cell culture.[17][18][19]

Materials and Reagents

  • (D-Ala2)-GRF (1-29) amide (human)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS) or Horse Serum

  • Penicillin-Streptomycin solution

  • Trypsin (0.25%)

  • DNase I

  • Collagenase Type II

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Sterile dissection tools

  • Sterile culture plates (24- or 48-well)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Growth Hormone ELISA or RIA kit

Protocol Steps

1. Preparation of Pituitary Cells a. Euthanize the animal (e.g., adult rat) according to approved institutional guidelines. b. Sterilize the surgical area and dissect the skull to expose the pituitary gland. c. Carefully remove the anterior pituitary lobes and place them into a sterile dish containing ice-cold HBSS. d. Mince the tissue into small pieces (1-2 mm³).[17] e. Transfer the minced tissue to a conical tube and wash twice with cold HBSS. f. Add a dissociation solution (e.g., HBSS containing 0.25% trypsin and 100 U/mL DNase I) and incubate at 37°C for 15-20 minutes with gentle agitation. g. Neutralize the trypsin by adding an equal volume of culture medium containing 10% FBS. h. Gently triturate the cell suspension with a sterile pipette to achieve a single-cell suspension. i. Centrifuge the cells at 200 x g for 5 minutes. Discard the supernatant. j. Resuspend the cell pellet in complete culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin).

2. Cell Plating and Culture a. Determine cell viability and count using a hemocytometer and trypan blue exclusion. b. Seed the cells into collagen-coated culture plates at a density of 2.0-2.5 x 10⁵ cells/well.[18] c. Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for cell attachment and recovery.

3. Stimulation with (D-Ala2)-GRF (1-29) Amide a. After the recovery period, gently aspirate the culture medium. b. Wash the cells twice with serum-free DMEM/F-12 medium to remove any residual serum components. c. Prepare serial dilutions of (D-Ala2)-GRF (1-29) amide in serum-free medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹³ M to 10⁻⁷ M).[13] Include a vehicle-only control (medium without the peptide). d. Add the prepared solutions to the respective wells. e. Incubate the plate for a predetermined stimulation period (e.g., 4 hours for secretion studies or 24 hours for synthesis studies).[20]

4. Quantification of Growth Hormone Secretion a. Following incubation, carefully collect the culture supernatant from each well without disturbing the cell monolayer. b. Centrifuge the supernatants at 500 x g for 10 minutes to pellet any detached cells or debris. c. Transfer the clarified supernatants to new tubes and store them at -80°C until analysis. d. Quantify the concentration of secreted GH in the supernatants using a species-specific GH ELISA or RIA kit, following the manufacturer's instructions. e. (Optional) The remaining cell monolayer can be lysed to measure total protein content for normalization of GH secretion data.

Expected Results

A dose-dependent increase in GH secretion is expected with increasing concentrations of (D-Ala2)-GRF (1-29) amide. The data can be plotted to generate a sigmoidal dose-response curve, from which parameters like EC50 (half-maximal effective concentration) can be calculated to determine the peptide's potency. Due to its enhanced stability, the analogue is expected to show a significantly lower EC50 value compared to native GHRH (1-29).

References

Application Notes and Protocols for Long-Term Administration of (D-Ala2)-GRF (1-29) Amide in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of (D-Ala2)-GRF (1-29) amide, a potent analog of Growth Hormone-Releasing Hormone (GHRH), in rat models. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the chronic effects of this and similar GHRH analogs on growth, hormonal regulation, and tissue morphology.

Introduction

(D-Ala2)-GRF (1-29) amide is a synthetic analog of the N-terminal fragment of human GHRH. The substitution of L-alanine with D-alanine at position 2 confers resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), significantly extending its half-life and enhancing its biological activity. This increased potency makes it a valuable tool for studying the sustained effects of GHRH receptor activation. Long-term studies are crucial for understanding the therapeutic potential and safety profile of such analogs for conditions involving growth hormone deficiency or age-related decline in GH secretion.

Data Presentation: Summary of Quantitative Effects

The following tables summarize quantitative data from studies involving the chronic or long-term administration of GHRH analogs in rats. It is important to note that data from different analogs and varying experimental conditions have been compiled to provide a broader understanding.

Table 1: Effects of Long-Term GHRH Analog Administration on Body Weight and Hormonal Levels in Rats

ParameterAnimal ModelTreatment GroupDurationRoute of AdministrationKey FindingsReference
Body Weight Gain Prepubertal female ratsGHRH (1-29)-NH2 (1200 µ g/day )19 daysSubcutaneous injectionsSignificantly increased body weight.[1]
Young female ratsGHRH antagonist (MZ-4-71) (20 µg, twice daily)2 weeksIntramuscular injectionsReduced rate of body weight increase by 21%.[2]
Male ratsContinuous GHRH analog infusion (high dose)14 daysOsmotic minipumpInduced acceleration of body weight gain (160% of control).[3]
Serum GH Levels Male Fischer 344 ratsGHRH (1-29) amide (5 µ g/day )1 monthOsmotic minipumpStatistically significant increase in serum rGH concentration.[4]
Prepubertal female ratsContinuous GHRH infusion21 daysSlow release pelletIncreased plasma GH levels.[1]
Serum IGF-1 Levels Young female ratsGHRH antagonist (MZ-4-71) (20 µg, twice daily)2 weeksIntramuscular injectionsDecreased by 15%.[2]
Rats with hypothalamic ablationContinuous GHRH (1-29)NH23 weeksNot specifiedElevated serum levels of insulin-like growth factor I.[5]
Pituitary GH Content Prepubertal female ratsGHRH (1-29)-NH2 (1200 µ g/day )19 daysSubcutaneous injectionsSlight increment in pituitary GH content.[1]
Young female ratsGHRH antagonist (MZ-4-71) (20 µg, twice daily)2 weeksIntramuscular injectionsDecreased by 15%.[2]

Table 2: Effects of Long-Term GHRH Analog Administration on Pituitary Parameters

ParameterAnimal ModelTreatment GroupDurationKey FindingsReference
GH Response to GHRH Analog Pentobarbital-anesthetized male ratsD-Tyr-1, D-Ala-2, Nle-27, GH-RF(1-29)-NH2 (10 µg/kg, twice daily, 5 days/week)4 weeksSignificantly diminished GH release in response to a subsequent injection of the analog.[6]
Percentage of Somatotropes Male Fischer 344 ratsGHRH (1-29) amide (5 µ g/day )1 monthStatistically significant increase in the percentage of somatotropes.[4]
Somatotrope Proliferation Index Male Fischer 344 ratsGHRH (1-29) amide (5 µ g/day )1 monthNo change in proliferation index.[4]
GHRH Receptor Concentration Young female ratsGHRH antagonist (MZ-4-71) (20 µg, twice daily)2 weeksDecreased by 48%.[2]

Signaling Pathways and Experimental Workflows

GHRH Receptor Signaling Pathway

The binding of (D-Ala2)-GRF (1-29) amide to the GHRH receptor on somatotrophs in the anterior pituitary initiates a signaling cascade that leads to the synthesis and secretion of growth hormone. The primary pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

GHRH_Signaling GRF_analog (D-Ala2)-GRF (1-29) amide GHRH_R GHRH Receptor GRF_analog->GHRH_R Binds to G_protein Gs Protein GHRH_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Vesicles GH Vesicles PKA->GH_Vesicles Promotes Exocytosis GH_Gene GH Gene Transcription CREB->GH_Gene Promotes GH_Synthesis GH Synthesis GH_Gene->GH_Synthesis GH_Synthesis->GH_Vesicles Packages into GH_Secretion GH Secretion GH_Vesicles->GH_Secretion

Caption: GHRH receptor signaling cascade.

Experimental Workflow for Long-Term Administration Study

The following diagram outlines a typical workflow for a long-term study investigating the effects of (D-Ala2)-GRF (1-29) amide in rats.

Experimental_Workflow start Start animal_acclimation Animal Acclimation (e.g., Sprague-Dawley rats, 1-2 weeks) start->animal_acclimation grouping Randomization into Groups (Control vs. Treatment) animal_acclimation->grouping baseline Baseline Measurements (Body weight, blood sample) grouping->baseline treatment Chronic Administration ((D-Ala2)-GRF (1-29) amide via osmotic pump or daily injections) baseline->treatment monitoring In-life Monitoring (Weekly body weight, food/water intake, clinical observations) treatment->monitoring blood_sampling Periodic Blood Sampling (e.g., weekly or bi-weekly for hormone analysis) monitoring->blood_sampling euthanasia Euthanasia and Necropsy (at study termination) monitoring->euthanasia blood_sampling->monitoring hormone_analysis Hormone Analysis (GH, IGF-1 via RIA/ELISA) blood_sampling->hormone_analysis organ_collection Organ Collection and Weighing (Pituitary, liver, kidneys, etc.) euthanasia->organ_collection tissue_processing Tissue Processing for Histology (Fixation, embedding, sectioning) organ_collection->tissue_processing histology Histological Analysis (H&E staining, immunohistochemistry) tissue_processing->histology data_analysis Data Analysis and Interpretation hormone_analysis->data_analysis histology->data_analysis end End data_analysis->end

Caption: Experimental workflow diagram.

Experimental Protocols

Protocol 1: Long-Term Subcutaneous Administration via Osmotic Pumps

This protocol describes the continuous subcutaneous infusion of (D-Ala2)-GRF (1-29) amide in rats using osmotic minipumps for a duration of 4 weeks.

Materials:

  • (D-Ala2)-GRF (1-29) amide

  • Sterile saline (0.9% NaCl) or appropriate vehicle

  • Alzet® osmotic minipumps (e.g., Model 2ML4 for 4-week delivery)

  • Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)

  • Anesthetic (e.g., isoflurane)

  • Analgesic

  • Antiseptic solution (e.g., povidone-iodine, chlorhexidine)

  • Sterile gloves and drapes

Procedure:

  • Pump Preparation:

    • Under sterile conditions, fill the osmotic minipumps with the (D-Ala2)-GRF (1-29) amide solution at the desired concentration according to the manufacturer's instructions. The concentration should be calculated based on the pump's flow rate and the target daily dose (e.g., 5 µ g/day ).[4]

    • Prime the filled pumps in sterile saline at 37°C for at least 4 hours before implantation to ensure immediate delivery upon implantation.

  • Animal Preparation and Surgery:

    • Anesthetize the rat using isoflurane or another approved anesthetic.

    • Shave the fur on the back, slightly posterior to the scapulae.

    • Clean the surgical area with an antiseptic solution.

    • Make a small midline incision in the skin.

  • Pump Implantation:

    • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.

    • Insert the primed osmotic minipump into the pocket, with the delivery portal first.

    • Close the incision with wound clips or sutures.

  • Post-operative Care:

    • Administer a post-operative analgesic as prescribed in the approved animal protocol.

    • Monitor the animal closely during recovery from anesthesia.

    • Check the incision site daily for signs of infection or discomfort.

    • House the rats individually or in small groups as per standard procedures.

  • Study Duration:

    • The pumps will deliver the compound continuously for 4 weeks.

    • At the end of the study period, euthanize the animals for sample collection.

Protocol 2: Blood and Tissue Collection and Processing

Materials:

  • Syringes and needles for blood collection

  • EDTA-coated tubes for plasma separation

  • Centrifuge

  • Cryovials for sample storage

  • 4% paraformaldehyde or 10% neutral buffered formalin for tissue fixation

  • Phosphate-buffered saline (PBS)

  • Instruments for dissection

  • Scale for organ weighing

Procedure:

  • Blood Collection:

    • At specified time points and at the end of the study, collect blood via an appropriate method (e.g., tail vein, saphenous vein, or cardiac puncture at euthanasia).

    • Dispense the blood into EDTA-coated tubes.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.

    • Aliquot the plasma into cryovials and store at -80°C until analysis.

  • Tissue Collection and Weighing:

    • Following euthanasia, perform a necropsy.

    • Carefully dissect the pituitary gland, liver, kidneys, and any other organs of interest.

    • Blot the organs dry and weigh them individually.

  • Tissue Processing for Histology:

    • Immediately fix the pituitary gland and sections of the liver in 4% paraformaldehyde or 10% neutral buffered formalin for 24 hours at room temperature.

    • After fixation, transfer the tissues to 70% ethanol.

    • Process the tissues through graded alcohols and xylene, and embed in paraffin wax.

    • Section the paraffin blocks at a thickness of 4-5 µm and mount on slides for staining.

Protocol 3: Hormonal and Histological Analysis

Hormone Analysis (Radioimmunoassay - RIA):

  • GH and IGF-1 Measurement:

    • Quantify plasma concentrations of GH and IGF-1 using commercially available RIA kits specific for rats.

    • For IGF-1 analysis, an extraction step is typically required to remove interfering binding proteins. Acid-ethanol extraction followed by cryoprecipitation is a common method.[7]

    • Follow the kit manufacturer's instructions for the assay procedure, including incubation times, antibody concentrations, and generation of a standard curve.

Histological Analysis (Hematoxylin and Eosin - H&E Staining):

  • Staining Procedure:

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).

    • Differentiate in acid alcohol and "blue" in running tap water or a bluing agent.

    • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount with a coverslip using a permanent mounting medium.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • For the pituitary, assess the morphology of the anterior pituitary, looking for changes in the size and number of somatotrophs, and any signs of hyperplasia or adenoma formation.[4]

    • For the liver, evaluate the overall architecture, hepatocyte morphology, and look for any signs of cellular damage, inflammation, or other pathological changes.

References

Troubleshooting & Optimization

Technical Support Center: (D-Ala2)-GRF (1-29) Amide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of (D-Ala2)-GRF (1-29) amide solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your peptide solutions.

Troubleshooting Guide: Aggregation Issues

Encountering aggregation, precipitation, or gel formation in your (D-Ala2)-GRF (1-29) amide solution can compromise experimental results. This guide will help you identify and resolve common issues.

Symptom Potential Cause Recommended Solution
Cloudiness or visible particles upon reconstitution Improper pH of the reconstitution solvent; peptide concentration is too high; salting out effect.Ensure the pH of the solvent is in the optimal range of 4-5. Reconstitute the peptide in a small amount of sterile, distilled water or a dilute acid (e.g., 0.1% acetic acid) before diluting with your buffer. Avoid using high concentrations of salts in the initial reconstitution step.
Precipitation after adding to buffer The buffer pH is close to the peptide's isoelectric point (pI); incompatible buffer components.Adjust the buffer pH to be at least 1-2 units away from the peptide's pI. (D-Ala2)-GRF (1-29) amide is a basic peptide; therefore, a slightly acidic buffer (pH 4-5) is recommended. Consider using alternative buffer systems.
Gel formation over time High peptide concentration; suboptimal storage temperature; interactions between peptide molecules.Prepare solutions at the lowest effective concentration for your experiment. Store aliquots at -20°C or -80°C to minimize molecular motion. Consider adding excipients like arginine to reduce intermolecular interactions.
Loss of activity in bioassays Aggregation leading to reduced availability of the monomeric, active form of the peptide.Visually inspect the solution for any signs of aggregation before use. If aggregation is suspected, attempt to resolubilize by gentle vortexing or sonication. If this fails, prepare a fresh solution using the recommended protocols.
Inconsistent results between experiments Variability in solution preparation; repeated freeze-thaw cycles of the stock solution.Standardize the solution preparation protocol. Aliquot the stock solution after the initial reconstitution to avoid multiple freeze-thaw cycles, which can promote aggregation.[1]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for solubilizing and storing (D-Ala2)-GRF (1-29) amide?

The optimal pH for maintaining the stability of GRF peptides is in the acidic range of 4-5.[2] This is because the main hydrolytic degradation pathways are minimized in this pH range.[2] For (D-Ala2)-GRF (1-29) amide, which is a basic peptide, a pH well below its isoelectric point will ensure it carries a net positive charge, which helps to prevent aggregation through electrostatic repulsion.

2. What is the recommended procedure for reconstituting lyophilized (D-Ala2)-GRF (1-29) amide?

It is recommended to first reconstitute the lyophilized peptide in a small volume of sterile, distilled water or a dilute acid like 0.1% acetic acid to ensure complete dissolution. Once the peptide is fully dissolved, you can then dilute it to the final concentration with your desired experimental buffer. This two-step process helps to avoid localized high concentrations of the peptide in the buffer, which can lead to precipitation.

3. Can I store (D-Ala2)-GRF (1-29) amide solution at 4°C?

For short-term storage (a few days), 4°C may be acceptable, but for long-term storage, it is highly recommended to aliquot the stock solution and store it at -20°C or -80°C. Peptide solutions are generally more susceptible to degradation and aggregation when stored in a liquid state at 4°C compared to a frozen state.

4. What are some recommended excipients to prevent the aggregation of (D-Ala2)-GRF (1-29) amide?

Several types of excipients can be used to prevent peptide aggregation. For GRF peptides, the following have been shown to be beneficial:

  • Arginine: This amino acid can increase the solubility of GRF(1-29)NH2, particularly in plasma-like conditions, and is known to be an effective suppressor of protein and peptide aggregation.[3][4][5]

  • Nicotinamide: This agent has been shown to improve the solubility of hGRF and reduce its chemical degradation.[2]

  • Sugars (e.g., mannitol, sucrose): These can act as cryoprotectants and stabilizers.

  • Non-ionic surfactants (e.g., Polysorbate 80): These can help to prevent surface-induced aggregation.

5. How do repeated freeze-thaw cycles affect the stability of the peptide solution?

Repeated freeze-thaw cycles can induce aggregation and degradation of peptides. The formation of ice crystals can create interfaces that promote peptide unfolding and aggregation. It is best practice to aliquot the stock solution into single-use volumes to avoid this issue.[1]

Quantitative Data Summary

Parameter Condition Observation/Recommendation Reference
Optimal pH for Stability Aqueous Solution4-5[2]
Solubility in Plasma Neutral pHCan precipitate due to complexation with plasma proteins.[3]
Effect of Arginine PlasmaIncreases solubility.[3]
Effect of Nicotinamide Aqueous Solution (pH 7.5)Improves solubility and reduces chemical degradation.[2]
Storage of Lyophilized Peptide Solid StateStable for years at -20°C, protected from light.
Storage of Reconstituted Peptide Aqueous SolutionShort-term at 4°C; long-term at -20°C or -80°C in aliquots.
Half-life in vivo (human) Intravenous infusion~6.7 minutes[6]

Experimental Protocols

Protocol for Reconstitution of Lyophilized (D-Ala2)-GRF (1-29) Amide

This protocol provides a step-by-step method for the proper reconstitution of lyophilized (D-Ala2)-GRF (1-29) amide to minimize the risk of aggregation.

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Solvent Preparation: Prepare a sterile reconstitution solvent. Recommended options include:

    • Sterile, deionized water.

    • Sterile 0.1% acetic acid in deionized water.

  • Initial Dissolution: Using a sterile syringe, add a small volume of the chosen reconstitution solvent to the vial. For example, for 1 mg of peptide, start with 100-200 µL of solvent.

  • Gentle Mixing: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Dilution to Final Concentration: Once the peptide is completely dissolved, you can dilute the solution to the desired final concentration using your experimental buffer (e.g., PBS, Tris-HCl). It is recommended to use a buffer with a pH in the optimal range of 4-5.

  • Aliquoting and Storage: Immediately after preparation, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Visualizations

Aggregation_Pathway cluster_0 Factors Influencing Aggregation cluster_1 Aggregation Process High_Concentration High Peptide Concentration Partially_Unfolded Partially Unfolded Intermediate High_Concentration->Partially_Unfolded Suboptimal_pH Suboptimal pH (near pI) Suboptimal_pH->Partially_Unfolded Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Partially_Unfolded Mechanical_Stress Mechanical Stress (e.g., vortexing) Mechanical_Stress->Partially_Unfolded Monomer Soluble Monomer (Active) Monomer->Partially_Unfolded Unfolding Aggregate_Nuclei Formation of Aggregate Nuclei Partially_Unfolded->Aggregate_Nuclei Self-Association Insoluble_Aggregates Insoluble Aggregates (Inactive) Aggregate_Nuclei->Insoluble_Aggregates Growth

Caption: Factors leading to the aggregation of (D-Ala2)-GRF (1-29) amide.

Experimental_Workflow Start Start: Lyophilized (D-Ala2)-GRF (1-29) amide Equilibrate Equilibrate vial to room temperature Start->Equilibrate Reconstitute Reconstitute in minimal volume of water or 0.1% acetic acid Equilibrate->Reconstitute Check_Solubility Visually confirm complete dissolution Reconstitute->Check_Solubility Dilute Dilute with buffer (pH 4-5) to final concentration Check_Solubility->Dilute Soluble Insoluble Troubleshoot: - Check pH - Gentle sonication Check_Solubility->Insoluble Insoluble Add_Excipients Optional: Add excipients (e.g., arginine) Dilute->Add_Excipients Aliquot Aliquot into single-use low-protein-binding tubes Add_Excipients->Aliquot Store Store at -20°C or -80°C Aliquot->Store Insoluble->Reconstitute

Caption: Recommended workflow for preparing stable solutions.

Troubleshooting_Logic Problem Problem: Solution is cloudy or has precipitates Check_pH Is the buffer pH in the 4-5 range? Problem->Check_pH Check_Concentration Is the peptide concentration high? Check_pH->Check_Concentration Yes Adjust_pH Adjust pH or remake solution with an appropriate buffer Check_pH->Adjust_pH No Check_Storage Were there multiple freeze-thaw cycles? Check_Concentration->Check_Storage No Lower_Concentration Prepare a more dilute solution Check_Concentration->Lower_Concentration Yes Use_Excipients Consider adding arginine or other stabilizers Check_Storage->Use_Excipients No Aliquot_Fresh Prepare a fresh solution and aliquot before freezing Check_Storage->Aliquot_Fresh Yes Lower_Concentration->Use_Excipients

Caption: Troubleshooting decision tree for aggregation issues.

References

Technical Support Center: Optimizing (D-Ala2)-GRF (1-29) Amide Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (D-Ala2)-GRF (1-29) amide in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (D-Ala2)-GRF (1-29) amide and how does it work?

(D-Ala2)-GRF (1-29) amide is a synthetic analog of the native growth hormone-releasing hormone (GHRH) fragment GRF (1-29). The substitution of L-alanine with D-alanine at position 2 makes the peptide significantly more resistant to degradation by the enzyme dipeptidylpeptidase-IV (DPP-IV), thereby increasing its half-life and potency.[1][2][3] It functions as a potent agonist for the GHRH receptor (GHRH-R), a G-protein coupled receptor (GPCR).[4][5] Binding of (D-Ala2)-GRF (1-29) amide to GHRH-R primarily activates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, stimulates the release of growth hormone (GH) in pituitary cells and can influence proliferation and other cellular processes in various cell types, including cancer cells.[6][7]

Q2: What is the optimal concentration of (D-Ala2)-GRF (1-29) amide to use in my cell-based assay?

The optimal concentration is highly dependent on the cell type and the specific assay being performed. For growth hormone release assays in rat pituitary cells, concentrations in the nanomolar (nM) range are typically effective. For cAMP stimulation assays, a dose-response curve should be generated, but initial concentrations can range from 0.1 nM to 100 nM. In cancer cell lines, the effective concentration for cell proliferation or viability assays may vary, and it is recommended to perform a dose-response experiment starting from the picomolar (pM) to the micromolar (µM) range to determine the optimal concentration for your specific cell line.

Q3: How should I prepare and store (D-Ala2)-GRF (1-29) amide?

For long-term storage, (D-Ala2)-GRF (1-29) amide should be stored in its lyophilized form at -20°C or -80°C. For preparing a stock solution, reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer such as PBS. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. The stability of the peptide in solution at 4°C is limited, so fresh dilutions in your cell culture medium should be prepared for each experiment.

Q4: What are the primary applications of (D-Ala2)-GRF (1-29) amide in cell-based assays?

The primary applications include:

  • Endocrinology Research: Studying the regulation of growth hormone secretion from pituitary cells.

  • Cancer Biology: Investigating the effects of GHRH-R activation on cancer cell proliferation, viability, and signaling pathways.[6][7]

  • Drug Discovery: Screening for novel GHRH-R agonists or antagonists.

  • Signal Transduction Studies: Elucidating the downstream signaling pathways activated by GHRH-R in various cell types.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low response to (D-Ala2)-GRF (1-29) amide 1. Low or no GHRH-R expression in the cell line. 2. Incorrect peptide concentration. 3. Peptide degradation. 4. Suboptimal assay conditions.1. Verify GHRH-R expression using RT-PCR, western blot, or flow cytometry. 2. Perform a wide-range dose-response experiment (e.g., 1 pM to 10 µM). 3. Ensure proper storage and handling of the peptide. Prepare fresh dilutions for each experiment. 4. Optimize cell seeding density, serum concentration in the media, and incubation time.
High background signal 1. Contamination of cell culture (e.g., mycoplasma). 2. Non-specific binding of the peptide. 3. Issues with assay reagents or detection instrument.1. Regularly test for and treat mycoplasma contamination. 2. Include appropriate controls, such as a scrambled peptide or a known GHRH-R antagonist. 3. Check the expiration dates and storage conditions of all reagents. Calibrate and maintain the detection instrument according to the manufacturer's instructions.
Inconsistent results between experiments 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Variability in peptide preparation. 4. Edge effects in multi-well plates.1. Use cells within a consistent and low passage number range. 2. Ensure accurate and consistent cell counting and seeding.[6] 3. Prepare fresh stock solutions and dilutions of the peptide for each experiment. 4. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Unexpected cell death or toxicity 1. Peptide concentration is too high. 2. Contamination of the peptide stock. 3. Solvent toxicity (if a solvent other than water or PBS is used for reconstitution).1. Perform a toxicity assay to determine the maximum non-toxic concentration. 2. Ensure the peptide is of high purity and sterile-filtered. 3. If using a solvent like DMSO, ensure the final concentration in the cell culture is well below the toxic level (typically <0.1%).

Quantitative Data Summary

The following tables summarize typical concentration ranges for (D-Ala2)-GRF (1-29) amide in various cell-based assays based on available literature. Note that these are starting points, and optimal concentrations should be determined empirically for your specific experimental conditions.

Table 1: Recommended Concentration Ranges for Growth Hormone (GH) Release Assays

Cell TypeAssay DurationEffective Concentration (EC50)Reference
Rat Pituitary Cells1-4 hours0.1 - 10 nM[1]
Porcine Pituitary Cells1-3 hours0.5 - 20 nM[1]

Table 2: Recommended Concentration Ranges for cAMP Assays

Cell TypeAssay DurationEffective Concentration (EC50)Reference
HEK293 cells expressing GHRH-R30 minutes1 - 50 nM[8]
CHO cells expressing GHRH-R30 minutes5 - 100 nM[9]
Various Human Cancer Cell Lines15-60 minutes0.5 - 20 nM[3]

Table 3: Recommended Concentration Ranges for Cell Proliferation/Viability Assays

Cell TypeAssay DurationEffective ConcentrationReference
Various Human Cancer Cell Lines24-72 hours10 nM - 1 µM[6][7]
Fibroblasts48-72 hours100 nM - 5 µM[10]

Experimental Protocols

Protocol 1: cAMP Measurement Assay (HTRF-based)

This protocol provides a general guideline for measuring intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

  • Cell Seeding:

    • Seed cells in a white, 96-well or 384-well tissue culture-treated plate at a pre-optimized density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of (D-Ala2)-GRF (1-29) amide in a suitable assay buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterases).

    • Also, prepare a positive control (e.g., Forskolin) and a negative control (vehicle).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Following the manufacturer's instructions for your specific HTRF cAMP kit, prepare the detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).

    • Add the detection reagents to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the ratio of the two emission signals and determine the cAMP concentration based on a standard curve.

Protocol 2: Cell Proliferation/Viability Assay (MTS/MTT-based)

This protocol outlines a general procedure for assessing the effect of (D-Ala2)-GRF (1-29) amide on cell proliferation or viability.

  • Cell Seeding:

    • Seed cells in a clear, 96-well tissue culture-treated plate at a pre-optimized density.

    • Allow cells to adhere and enter the exponential growth phase (typically 24 hours).

  • Treatment:

    • Prepare serial dilutions of (D-Ala2)-GRF (1-29) amide in the appropriate cell culture medium (often serum-free or low-serum to minimize confounding factors).

    • Replace the existing medium with the medium containing the different concentrations of the peptide.

    • Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Add the MTS or MTT reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of viable cells relative to the vehicle control.

Visualizations

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Ala2-GRF (D-Ala2)-GRF (1-29) amide GHRH_R GHRH-R D-Ala2-GRF->GHRH_R G_alpha_s Gαs GHRH_R->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Proliferation Cell Proliferation PKA->Proliferation GH_Gene GH Gene Transcription CREB->GH_Gene GH_Release Growth Hormone Release GH_Gene->GH_Release

Caption: GHRH-R signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed Cells in Multi-well Plate C Treat Cells with Peptide A->C B Prepare Serial Dilutions of (D-Ala2)-GRF (1-29) amide B->C D Incubate for Specified Duration C->D E Add Assay Reagent (e.g., cAMP HTRF, MTS) D->E F Incubate as Required E->F G Read Plate on Detection Instrument F->G H Analyze Data and Determine EC50/IC50 G->H

Caption: General experimental workflow.

References

Technical Support Center: (D-Ala2)-GRF (1-29) Amide In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers encountering a low or inconsistent in vitro response with (D-Ala2)-GRF (1-29) amide, a potent synthetic analog of Growth Hormone-Releasing Hormone (GHRH).

Frequently Asked Questions (FAQs)

Q1: What is (D-Ala2)-GRF (1-29) amide and what is its mechanism of action?

(D-Ala2)-GRF (1-29) amide is a synthetic, 29-amino acid peptide analog of GHRH.[1][2] It is a "superagonist" of the GHRH receptor (GHRH-R).[3][4] The key modification is the substitution of the natural L-alanine at position 2 with a D-alanine. This change makes the peptide highly resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV), which significantly increases its metabolic half-life and biological potency compared to the native GRF (1-29) sequence (Sermorelin).[1][5][6] Its primary action is to bind to and activate the GHRH-R, a G-protein coupled receptor (GPCR), on target cells like pituitary somatotrophs.[2][7]

Q2: What is the primary signaling pathway activated by (D-Ala2)-GRF (1-29) amide?

The principal signaling mechanism involves the GHRH receptor coupling to a stimulatory G-protein (Gs).[8] Upon activation, the Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8][9] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately leading to the synthesis and secretion of growth hormone (GH).[8][9] While the cAMP/PKA pathway is dominant, minor roles for other pathways like phospholipase C (PLC) and JAK/STAT have also been reported.[9][10]

Q3: What are typical in vitro models and expected results?

Common in vitro models include primary anterior pituitary cell cultures from species like rat or bovine, or engineered cell lines (e.g., HEK293, CHO) stably expressing the GHRH receptor.[5][11][12] The expected result is a dose-dependent increase in intracellular cAMP or downstream GH secretion.[12] Due to the D-Ala2 modification, this analog is significantly more potent than unmodified GRF (1-29).[13][14] Studies have shown it to be approximately 50 times more potent in eliciting GH secretion in rats.[13][14][15]

Troubleshooting Low In Vitro Response

Problem: No or negligible response (e.g., cAMP or GH levels) is observed after treatment.

Q: My cells show no response to (D-Ala2)-GRF (1-29) amide. What are the potential causes and solutions?

A: A complete lack of response typically points to a critical failure in one of three areas: the peptide, the cellular system, or the assay itself.

  • 1. Peptide Integrity and Handling:

    • Purity & Identity: Verify the certificate of analysis (CoA) for your peptide batch to confirm purity and correct mass.

    • Storage: Ensure the lyophilized peptide has been stored at -20°C or lower. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

    • Reconstitution: Use a high-purity, sterile solvent recommended by the manufacturer (e.g., sterile water, PBS, or a dilute acid solution if necessary for solubility). Visually inspect for complete dissolution.

    • Working Dilutions: Prepare fresh working dilutions for each experiment from a frozen stock aliquot. Peptides in dilute solutions can adsorb to plastic surfaces or degrade.

  • 2. Cellular System Viability and Receptor Expression:

    • Correct Cell Line: Confirm that your cell line expresses the GHRH receptor. For non-endogenous systems (e.g., HEK293), verify stable transfection and receptor expression via methods like qPCR, Western blot, or radioligand binding.[9][16]

    • Cell Health: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure cells are healthy. High cell death will prevent any meaningful response.

    • Cell Passage Number: Use cells within a validated low passage number range. High passage numbers can lead to genetic drift and loss of receptor expression or signaling fidelity.

    • Receptor Splice Variants: Be aware that some tissues and cell lines can express splice variants of the GHRH-R, which may have altered signaling capabilities or may not be functional.[9][17]

  • 3. Assay Conditions and Controls:

    • Positive Control: Always include a positive control to validate the assay. For cAMP assays, forskolin (a direct adenylyl cyclase activator) is an excellent choice.[18] If forskolin elicits a strong signal but the peptide does not, the issue lies with the peptide or its receptor, not the downstream assay machinery.

    • Phosphodiesterase (PDE) Activity: High PDE activity will rapidly degrade cAMP, masking any response.[19] It is critical to include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) , in your stimulation buffer. The optimal concentration (typically 100-500 µM) should be determined empirically.[18][19]

    • Assay Kit Functionality: If using a commercial kit (e.g., cAMP HTRF, ELISA), ensure reagents are not expired and run the standard curve provided. An invalid standard curve indicates a problem with the kit itself.

Problem: The response is present but weaker than expected (low potency or efficacy).

Q: I see a dose-response, but the EC50 is much higher than reported values, or the maximum response is low. What should I check?

A: A weak response suggests that the experimental components are functional but suboptimal.

  • 1. Suboptimal Assay Parameters:

    • Incubation Time: The stimulation time may be too short for a maximal signal to accumulate or too long, leading to receptor desensitization.[9] Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation period.

    • Cell Density: The number of cells per well is critical. Too few cells will produce a signal below the detection limit, while too many can lead to nutrient depletion or high basal signaling.[19] Titrate cell density to find the optimal assay window.

    • Peptide Concentration Range: Ensure your dose-response curve covers a wide enough range (e.g., 1 pM to 1 µM) to accurately define the bottom and top plateaus. Check all dilution calculations carefully.

  • 2. Receptor Desensitization:

    • Continuous or repeated exposure to an agonist can cause GHRH-R to uncouple from its G-protein and internalize, leading to a diminished response (tachyphylaxis).[9] Ensure cells are not pre-exposed to GHRH or other agonists in the culture media prior to the experiment.

  • 3. Serum in Assay Medium:

    • Components in fetal bovine serum (FBS) can interfere with the assay. Some growth factors might activate competing signaling pathways, or endogenous peptidases could degrade the peptide (though less likely with the D-Ala2 analog). It is often best to conduct the stimulation in a serum-free medium.

Problem: There is high variability between replicate wells.

Q: My replicate data points are not consistent. How can I improve my assay precision?

A: High variability often stems from technical inconsistencies in assay execution.

  • 1. Inconsistent Cell Plating: Ensure a homogenous single-cell suspension before plating. When plating, gently mix the cell suspension between pipetting to prevent settling. Allow plates to sit at room temperature for 20-30 minutes before placing in the incubator to promote even cell distribution.

  • 2. Pipetting and Mixing: Use calibrated pipettes and proper technique. When adding the peptide or assay reagents, ensure they are thoroughly but gently mixed with the well contents. For adherent cells, avoid dislodging the monolayer.

  • 3. Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration. Avoid using the outermost rows and columns for experimental data, or ensure proper plate sealing and a humidified incubator.

Quantitative Data Summary

The following table summarizes the relative potency of (D-Ala2)-GRF (1-29) amide compared to other GHRH analogs from in vitro and in vivo studies.

CompoundRelative Potency/ActivityModel SystemReference
[D-Ala2]-GRF (1-29) amide ~50 times more potent than GRF (1-29)Rat (in vivo GH secretion)[13][15]
[D-Ala2]-GRF (1-29) amide ~50-fold higher GH-releasing activity than GRF (1-29)Pigs and Rats[3][4]
Recombinant GHRH ED50 = 4.3 x 10⁻¹¹ MpGHRHr/SEAP/293 cells (SEAP reporter)[12]
Synthetic GHRH ED50 = 7.8 x 10⁻¹¹ MpGHRHr/SEAP/293 cells (SEAP reporter)[12]
Leu27-bGRF(1-29)NH2 48% potency of bGRF(1-44)NH2Bovine anterior pituitary cells[11]
D-Ala2, Leu27-bGRF(1-29)NH2 77% potency of bGRF(1-44)NH2Bovine anterior pituitary cells[11]

Experimental Protocols

Protocol 1: General Cell Culture and Plating
  • Culture: Maintain GHRH-R expressing cells (e.g., HEK293-GHRHR) in the recommended growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent like G418 if applicable).

  • Passaging: Subculture cells when they reach 80-90% confluency. Do not allow them to become over-confluent.

  • Harvesting: For the assay, wash cells with PBS and detach using a gentle enzyme like TrypLE or Accutase to preserve receptor integrity.

  • Counting: Neutralize the enzyme with growth medium, centrifuge the cells (e.g., 300 x g for 3-5 minutes), and resuspend the pellet in a known volume of assay medium.[19] Count cells and assess viability.

  • Plating: Dilute the cell suspension to the optimized density in the appropriate assay medium (e.g., serum-free medium). Dispense cells into a 96- or 384-well plate.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence (for adherent protocols).[19]

Protocol 2: In Vitro cAMP Accumulation Assay (HTRF Format)

This protocol is a general guideline; always refer to your specific assay kit manual.

  • Reagent Preparation: Prepare a stock solution of (D-Ala2)-GRF (1-29) amide. Create a serial dilution series in stimulation buffer to cover the desired concentration range. Prepare a positive control (e.g., Forskolin) and a vehicle control.

  • Stimulation Buffer: The stimulation buffer should contain a PDE inhibitor. To prepare, add a concentrated stock of IBMX to your base buffer (e.g., HBSS or serum-free medium) to a final concentration of 100-500 µM just before use.[19][20]

  • Cell Treatment:

    • For adherent cells , carefully remove the culture medium from the plate. Add the stimulation buffer containing the various concentrations of peptide or controls.

    • For suspension cells , add the peptide dilutions directly to the wells containing the cell suspension.

  • Incubation: Incubate the plate at 37°C for the predetermined optimal time (e.g., 30 minutes).

  • Cell Lysis & Detection: Following the kit manufacturer's instructions, add the cAMP-d2 conjugate and the anti-cAMP cryptate conjugate to the wells. These are typically added in a single lysis buffer solution.

  • Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader.

  • Analysis: Calculate the ratio of the acceptor (665 nm) and donor (620 nm) signals. Convert the HTRF ratio to cAMP concentration using the standard curve run in parallel. Plot the cAMP concentration against the log of the peptide concentration to determine EC50 and Emax.

Visualizations

GHRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus GHRHR GHRH-R Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Release GH Synthesis & Secretion PKA->GH_Release Other Targets GH_Gene GH Gene Transcription CREB->GH_Gene Binds Promoter GH_Gene->GH_Release Peptide (D-Ala2)-GRF (1-29) amide Peptide->GHRHR

Caption: GHRH Receptor Signaling Pathway.[8][9]

Experimental_Workflow start Start culture 1. Culture GHRH-R Expressing Cells start->culture plate 2. Harvest and Plate Cells in Microplate culture->plate incubate 3. Overnight Incubation (for adherent cells) plate->incubate treat 4. Treat with Peptide (Dose-Response) & Controls incubate->treat assay 5. Perform cAMP or GH Secretion Assay treat->assay analyze 6. Data Acquisition and Analysis (EC50) assay->analyze end End analyze->end Troubleshooting_Flowchart cluster_peptide cluster_cells cluster_assay Start Low or No Response Observed Check_Peptide 1. Check Peptide Start->Check_Peptide Check_Cells 2. Check Cells Start->Check_Cells Check_Assay 3. Check Assay Start->Check_Assay Purity Verify CoA Purity & Concentration Check_Peptide->Purity Expression Confirm GHRH-R Expression (qPCR) Check_Cells->Expression Control Run Positive Control (e.g., Forskolin) Check_Assay->Control Storage Confirm Proper Storage & Handling Purity->Storage Dilution Prepare Fresh Dilutions Storage->Dilution Viability Check Cell Viability (e.g., Trypan Blue) Expression->Viability Passage Use Low Passage Number Viability->Passage PDE Add PDE Inhibitor (e.g., IBMX) Control->PDE Result_Control Control OK? Control->Result_Control Params Optimize Time, Cell Density, & Buffers PDE->Params Result_Control->Check_Peptide Yes Result_Control->Check_Assay No

References

Technical Support Center: Improving the Stability of (D-Ala2)-GRF (1-29) Amide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (D-Ala2)-GRF (1-29) amide in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the (D-Ala2) modification in GRF (1-29) amide?

The substitution of the natural L-alanine at position 2 with a D-alanine significantly enhances the peptide's stability against enzymatic degradation.[1][2] The primary enzyme responsible for the breakdown of native Growth Hormone-Releasing Factor (GRF) in plasma is dipeptidylpeptidase IV (DPP-IV), which cleaves the peptide at the N-terminus.[2][3] The (D-Ala2) modification makes the peptide resistant to this cleavage, thereby increasing its in vivo half-life and potency.[4][5][6]

Q2: What are the primary chemical degradation pathways for (D-Ala2)-GRF (1-29) amide in solution?

Even with the D-Ala2 modification, the peptide can undergo chemical degradation. The main pathways include:

  • Deamidation: The asparagine (Asn) residue at position 8 is susceptible to deamidation, which can lead to the formation of aspartic acid (Asp) or isoaspartic acid (isoAsp) residues.[7][8] This process is highly dependent on the pH of the solution, with rates increasing at neutral to alkaline pH.[8][9]

  • Oxidation: The methionine (Met) residue at position 27 can be oxidized to methionine sulfoxide, particularly in the presence of oxygen or oxidizing agents.

  • Hydrolysis: The peptide backbone can undergo hydrolysis, especially at acidic pH.[10]

Q3: What are the optimal storage conditions for (D-Ala2)-GRF (1-29) amide solutions?

For optimal stability, it is recommended to store (D-Ala2)-GRF (1-29) amide solutions under the following conditions:

  • pH: The peptide is most stable in a pH range of 4-5.[8][9]

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to minimize chemical degradation.[8]

  • Protection from Light: While not explicitly detailed in the provided results, it is a general good practice for peptide solutions to be protected from light to prevent photodegradation.

Q4: What solvents and buffers are recommended for dissolving and storing (D-Ala2)-GRF (1-29) amide?

It is recommended to use high-purity water (e.g., sterile, deionized water) or aqueous buffers. The choice of buffer should be one that can maintain the optimal pH of 4-5. Acetate or citrate buffers are commonly used in this pH range. Avoid buffers that may react with the peptide.

Q5: Can I use excipients to further improve the stability of my (D-Ala2)-GRF (1-29) amide solution?

Yes, various excipients can be used to enhance stability:

  • Buffers: To maintain an optimal pH.[11]

  • Sugars and Polyols: Mannitol and sucrose can act as cryoprotectants during freezing and lyo-protectants during lyophilization.[12]

  • Antioxidants: To protect against oxidation of the methionine residue.

  • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can be used to prevent aggregation and adsorption to surfaces.[11]

  • Specific Stabilizers: Nicotinamide has been shown to reduce the rate of deamidation of Asn8 in GRF peptides.[8]

Troubleshooting Guides

Problem 1: I am observing multiple peaks in my HPLC chromatogram after storing my (D-Ala2)-GRF (1-29) amide solution.

  • Question: What could be the cause of these additional peaks?

    • Answer: The additional peaks likely represent degradation products. The most common are deamidated forms (at Asn8) and oxidized forms (at Met27). Depending on the storage conditions, you might also see hydrolysis products.

  • Question: How can I identify the degradation products?

    • Answer: The most definitive way to identify the degradation products is by using liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the species in each peak.

  • Question: How can I prevent the formation of these degradation products?

    • Answer:

      • Check the pH of your solution: Ensure it is in the optimal range of 4-5.[8][9]

      • Store at a lower temperature: If storing at 4°C, consider freezing at -20°C or -80°C.

      • De-gas your solvent: To minimize oxidation, you can sparge your solvent with an inert gas like nitrogen or argon before dissolving the peptide.

      • Add stabilizers: Consider adding an antioxidant or a stabilizer like nicotinamide.[8]

Problem 2: My (D-Ala2)-GRF (1-29) amide solution has lost its biological activity.

  • Question: What could cause a loss of biological activity?

    • Answer: Loss of activity is often linked to chemical degradation. Deamidation at Asn8 has been shown to significantly reduce the biological potency of GRF analogs.[7] Oxidation of Met27 can also impact activity.

  • Question: How can I assess the integrity of my peptide?

    • Answer: Use reverse-phase HPLC (RP-HPLC) to check for the presence of degradation products. A decrease in the area of the main peptide peak and the appearance of new peaks is indicative of degradation.

  • Question: How can I prevent this loss of activity in the future?

    • Answer: Follow the recommended storage conditions strictly (pH 4-5, frozen storage). Prepare fresh solutions for your experiments whenever possible. If you need to store solutions, do so in small aliquots to avoid repeated freeze-thaw cycles.

Problem 3: I am observing precipitation or aggregation in my peptide solution.

  • Question: Why is my peptide precipitating?

    • Answer: Peptides can aggregate and precipitate due to factors like pH, temperature, ionic strength, and concentration.[10] The isoelectric point (pI) of the peptide is the pH at which it has a net neutral charge and is often least soluble.

  • Question: How can I prevent precipitation?

    • Answer:

      • Adjust the pH: Move the pH of the solution away from the peptide's isoelectric point.

      • Lower the concentration: If possible, work with a lower concentration of the peptide.

      • Add solubilizing agents: In some cases, small amounts of organic solvents like acetonitrile or DMSO can help, but their compatibility with your experiment must be verified.

      • Incorporate surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or 80 can help prevent aggregation.[11]

Quantitative Data Summary

Table 1: In Vitro Stability of GRF Analogs in the Presence of DPP-IV

Compound% Intact Peptide Remaining after 24hReference
hGRF(1-29) amide0%[1]
(CJC-1288)-HSA58 ± 4%[1]
(CJC-1293)-HSA [(D-Ala2)]99.2 ± 0.1%[1]
(CJC-1295)-HSA [(D-Ala2)]90.3 ± 0.5%[1]

Table 2: Half-life of GRF Analogs in Porcine Plasma

CompoundHalf-life (t½)Reference
GRF(1-29)-NH213 min[4]
[Ala15]GRF(1-29)-NH217 min[4]
Cyclo(Asp8-Lys12) GRF analog> 2 hours[4]

Experimental Protocols

1. In Vitro DPP-IV Stability Assay

  • Objective: To assess the stability of (D-Ala2)-GRF (1-29) amide against enzymatic degradation by DPP-IV.

  • Materials:

    • (D-Ala2)-GRF (1-29) amide

    • DPP-IV enzyme (porcine)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Microcentrifuge tubes

    • RP-HPLC system

  • Procedure:

    • Prepare a stock solution of (D-Ala2)-GRF (1-29) amide in PBS.

    • In a microcentrifuge tube, add the peptide solution to a final concentration (e.g., 150 µM).

    • Add DPP-IV enzyme (e.g., 5 mU).

    • Incubate the mixture at 37°C with gentle mixing.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

    • Immediately stop the enzymatic reaction in the aliquots, for example, by adding an acid like trifluoroacetic acid (TFA) or by freezing at -80°C.

    • Analyze the samples by RP-HPLC to determine the percentage of the intact peptide remaining.

2. HPLC Method for Stability Analysis

  • Objective: To separate and quantify (D-Ala2)-GRF (1-29) amide and its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient to elute the peptide and its degradation products. For example, a gradient from 5% to 65% Solvent B over 30 minutes.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

    • The peak area of the intact peptide is used to calculate the percentage remaining at each time point relative to the initial time point.

Visualizations

degradation_pathway peptide (D-Ala2)-GRF(1-29) Amide (Intact Peptide) deamidated Deamidated Products ([Asp8] or [isoAsp8]) peptide->deamidated Deamidation (Asn8) (pH > 5) oxidized Oxidized Product ([Met(O)27]) peptide->oxidized Oxidation (Met27) (Presence of O2) hydrolyzed Hydrolysis Products (Truncated Peptides) peptide->hydrolyzed Hydrolysis (Acidic pH)

Caption: Primary chemical degradation pathways for (D-Ala2)-GRF (1-29) amide in solution.

experimental_workflow start Prepare Peptide Solution in Buffer incubate Incubate under Stress Conditions (e.g., 37°C, varying pH) start->incubate sample Collect Aliquots at Time Points incubate->sample stop_rxn Stop Degradation (e.g., freeze, add acid) sample->stop_rxn analyze Analyze by RP-HPLC stop_rxn->analyze quantify Quantify Remaining Intact Peptide analyze->quantify

Caption: General experimental workflow for assessing the stability of a peptide in solution.

troubleshooting_logic issue Observed Issue: Multiple HPLC Peaks cause1 Potential Cause: Deamidation issue->cause1 cause2 Potential Cause: Oxidation issue->cause2 cause3 Potential Cause: Hydrolysis issue->cause3 solution1 Solution: Optimize pH (4-5) Lower Temperature cause1->solution1 solution2 Solution: Use Degassed Solvents Add Antioxidant cause2->solution2 solution3 Solution: Avoid Low pH Storage cause3->solution3

References

Technical Support Center: (D-Ala2)-GRF (1-29) Amide (Human)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (D-Ala2)-GRF (1-29) amide (human), also known as CJC-1293 or a stabilized analog of Sermorelin.

Frequently Asked Questions (FAQs)

Q1: What is (D-Ala2)-GRF (1-29) amide and how does it differ from Sermorelin?

(D-Ala2)-GRF (1-29) amide is a synthetic analog of Growth Hormone-Releasing Hormone (GHRH). It is a 29-amino acid polypeptide that corresponds to the N-terminal fragment of human GHRH. The key difference from Sermorelin (GRF (1-29) amide) is the substitution of the naturally occurring L-Alanine at position 2 with a D-Alanine. This modification makes the peptide significantly more resistant to enzymatic degradation.

Q2: Why is the D-Ala2 modification important for the stability of the peptide?

The primary degradation pathway for the native GRF (1-29) amide in plasma is the cleavage between the Alanine at position 2 and the Aspartic Acid at position 3. This cleavage is mediated by the enzyme Dipeptidyl Peptidase-IV (DPP-IV). The presence of a D-Alanine at position 2 sterically hinders the binding of DPP-IV, thus preventing this rapid degradation and significantly increasing the peptide's half-life in biological fluids.[1]

Q3: What are the expected primary degradation products of (D-Ala2)-GRF (1-29) amide?

Due to the D-Ala2 modification, the typical GRF(3-29) amide fragment seen with Sermorelin is not an expected degradation product.[2] However, the peptide is not completely immune to degradation. While more resistant, it can be subject to slower cleavage by other proteases or chemical degradation under harsh conditions. Potential, less common, degradation pathways could involve cleavage by trypsin-like enzymes (e.g., at Arg11-Lys12 or Arg20-Lys21) or chymotrypsin-like enzymes (e.g., at Tyr10-Arg11 or Phe6-Thr7).[1] Forced degradation studies under acidic, basic, or oxidative conditions may also produce various fragments.

Q4: How should I store (D-Ala2)-GRF (1-29) amide to ensure its stability?

For long-term storage, lyophilized (D-Ala2)-GRF (1-29) amide should be stored at -20°C or colder. Once reconstituted in a buffered solution, it is recommended to store it at 2-8°C for short-term use (a few days) and for longer periods, it should be aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability in solution will depend on the pH, buffer composition, and the presence of proteases.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: You observe unexpected peaks in your reverse-phase high-performance liquid chromatography (RP-HPLC) chromatogram when analyzing your (D-Ala2)-GRF (1-29) amide sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peptide Degradation 1. Review Storage Conditions: Ensure the lyophilized peptide and reconstituted solutions have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles. 2. Check for Contamination: If the peptide was reconstituted in a buffer or medium containing proteases (e.g., cell culture media with serum), degradation may have occurred. Analyze a freshly reconstituted sample in a clean, protease-free buffer. 3. Consider Slower Degradation Pathways: Even with the D-Ala2 modification, slow degradation can occur. The unexpected peaks could be fragments from cleavage at sites other than position 2-3. Consider mass spectrometry (MS) to identify the mass of the impurities and infer potential cleavage sites.
Oxidation 1. Assess Sample Handling: The methionine residue at position 27 is susceptible to oxidation. Avoid vigorous vortexing and exposure to oxidizing agents. Use degassed buffers for reconstitution. 2. LC-MS Analysis: Use LC-MS to check for masses corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da) to the parent peptide.
Impurity in Synthesis 1. Review Certificate of Analysis (CoA): Check the purity of the peptide lot from the manufacturer's CoA. 2. Contact Supplier: If the impurity is significant and not documented, contact the supplier for technical support.
Artifacts from Sample Preparation or HPLC System 1. Run a Blank Gradient: Inject the sample solvent without the peptide to check for system peaks or contamination. 2. Check Mobile Phase: Ensure the mobile phase is properly prepared, filtered, and degassed.
Issue 2: Loss of Biological Activity

Problem: Your (D-Ala2)-GRF (1-29) amide solution shows reduced or no biological activity in your cell-based or in vivo experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peptide Degradation 1. Confirm Peptide Integrity: Analyze the sample by RP-HPLC and/or mass spectrometry to confirm the presence of the intact peptide. If significant degradation is observed, use a fresh, properly stored sample. 2. In Vitro Stability: If the peptide is incubated for extended periods in your assay medium (e.g., with serum), perform a time-course stability study to determine its half-life under your specific experimental conditions.
Incorrect Peptide Concentration 1. Verify Quantification: Re-quantify the peptide concentration. For peptide solutions, UV absorbance at 280 nm (due to Tyrosine residues) can be used, but a more accurate method would be amino acid analysis. 2. Reconstitution Accuracy: Ensure the lyophilized peptide was accurately weighed and reconstituted in the correct volume of solvent.
Experimental Design 1. Receptor Expression: Confirm that the cells or animal model used in your experiment express the GHRH receptor. 2. Dose-Response Curve: Perform a dose-response experiment to ensure you are using a concentration within the active range.

Quantitative Data Summary

Table 1: In Vitro Stability of GRF Analogs in Plasma

PeptideModificationHalf-life in PlasmaPrimary Cleavage Site
Sermorelin (GRF(1-29)-NH2)None~5-10 minutesAla2-Asp3
(D-Ala2)-GRF (1-29) amideD-Ala at position 2Significantly extended (> several hours)Resistant to cleavage at Ala2-Asp3

Note: Half-life can vary depending on the species of plasma and incubation conditions.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of (D-Ala2)-GRF (1-29) amide in plasma over time.

Materials:

  • (D-Ala2)-GRF (1-29) amide

  • Human plasma (or plasma from the species of interest) with anticoagulant (e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating solution (e.g., acetonitrile with 1% trifluoroacetic acid (TFA))

  • Thermomixer or water bath at 37°C

  • Microcentrifuge

  • RP-HPLC system with UV detector

  • LC-MS system (optional, for metabolite identification)

Procedure:

  • Prepare a stock solution of (D-Ala2)-GRF (1-29) amide in a suitable solvent (e.g., water or PBS).

  • Pre-warm the plasma to 37°C.

  • Spike the plasma with the peptide stock solution to a final concentration of 10-100 µg/mL. Mix gently.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

  • Immediately add the aliquot to a tube containing a 2-3 fold excess of cold precipitating solution (e.g., 200-300 µL of ACN with 1% TFA) to stop the enzymatic reaction and precipitate plasma proteins.

  • Vortex the tube vigorously for 30 seconds.

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the peptide and any soluble degradation products.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop an RP-HPLC method capable of separating the intact (D-Ala2)-GRF (1-29) amide from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a diode array detector (DAD) or a variable wavelength UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm or 280 nm

  • Column Temperature: 30-40°C

  • Injection Volume: 20-50 µL

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B (linear gradient)

    • 25-27 min: 60% to 90% B

    • 27-30 min: 90% B

    • 30-32 min: 90% to 20% B

    • 32-37 min: 20% B (re-equilibration)

Note: This is a starting point. The gradient may need to be optimized to achieve the best separation for your specific sample and potential degradation products.

Visualizations

GHRH Receptor Signaling Pathway

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GHRH_Analog (D-Ala2)-GRF (1-29) amide GHRHR GHRH Receptor GHRH_Analog->GHRHR Binds G_alpha_s Gαs GHRHR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Vesicle_Release GH Vesicle Release PKA->GH_Vesicle_Release Stimulates GH_Gene_Transcription GH Gene Transcription CREB->GH_Gene_Transcription Promotes

Caption: GHRH analog signaling pathway leading to GH synthesis and release.

Experimental Workflow for In Vitro Plasma Stability

Plasma_Stability_Workflow Start Start: Peptide Stock Solution Spike Spike into Pre-warmed Plasma Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Aliquot at Time Points Incubate->Sample Precipitate Add Cold Precipitating Solution Sample->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analyze by RP-HPLC Collect->Analyze End End: Determine Half-life Analyze->End

Caption: Workflow for assessing peptide stability in plasma.

References

Off-target effects of (D-Ala2)-GRF (1-29) amide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (D-Ala2)-GRF (1-29) amide, also known as CJC-1295 without DAC or Modified GRF (1-29).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (D-Ala2)-GRF (1-29) amide?

A1: (D-Ala2)-GRF (1-29) amide is a synthetic analog of Growth Hormone-Releasing Hormone (GHRH). Its primary and intended mechanism of action is to bind to and stimulate GHRH receptors (GHRHR) on somatotroph cells in the anterior pituitary gland.[1] This binding initiates an intracellular signaling cascade, primarily through the activation of adenylate cyclase, which increases cyclic AMP (cAMP) levels.[2] This cascade ultimately triggers the synthesis and pulsatile release of endogenous growth hormone (GH).[2][]

Q2: Are the commonly reported "side effects" of (D-Ala2)-GRF (1-29) amide true off-target effects?

A2: Most of the commonly reported adverse effects are not considered true "off-target" effects in the sense of the molecule binding to unintended receptors. Instead, they are typically downstream consequences of the intended, on-target effect of increasing Growth Hormone (GH) and subsequently Insulin-Like Growth Factor 1 (IGF-1) levels.[4] For example, fluid retention, joint pain, and altered insulin sensitivity are known physiological effects of elevated GH and IGF-1.[4]

Q3: Is there any evidence of (D-Ala2)-GRF (1-29) amide binding to other receptors?

A3: Currently, there is a lack of specific evidence in the scientific literature demonstrating that (D-Ala2)-GRF (1-29) amide binds with high affinity to receptors other than the GHRH receptor. However, it is important to note that some potent GHRH analogs have been observed to interact with the vasoactive intestinal peptide receptor (VPAC1-R), which led to gastrointestinal side effects in monkeys.[5] While this was not reported for (D-Ala2)-GRF (1-29) amide specifically, it suggests a potential for cross-reactivity within the broader family of GHRH analogs that researchers should be aware of if unexpected gastrointestinal effects are observed.

Q4: Why was the D-Ala2 modification introduced and how does it affect the peptide's pharmacokinetics?

A4: The substitution of L-alanine at position 2 with its isomer D-alanine is a critical modification that enhances the peptide's stability and biological activity.[1] This single amino acid change makes the peptide bond between positions 2 and 3 resistant to cleavage by the enzyme dipeptidyl peptidase-4 (DPP-IV).[1][6] As DPP-IV is the primary enzyme responsible for the rapid degradation of native GHRH, this modification significantly prolongs the peptide's half-life and reduces its metabolic clearance rate, thereby increasing its potency in stimulating GH release.[7][8]

Q5: What is the expected half-life of (D-Ala2)-GRF (1-29) amide in vivo?

A5: The in vivo half-life of (D-Ala2)-GRF (1-29) amide is approximately 30 minutes.[9][10] This is significantly longer than the native GRF (1-29) fragment (sermorelin), which has a half-life of less than 10 minutes.[1][5] This extended, yet still relatively short, duration of action allows for the stimulation of a distinct pulse of GH release that mimics the body's natural physiological rhythm, followed by a rapid clearance from the system.[2][9]

Q6: What are the potential long-term consequences of sustained use?

A6: The primary long-term concern is related to the chronic elevation of GH and IGF-1 levels. Theoretically, sustained high levels of IGF-1 could be linked to abnormal cell growth, and this remains an area requiring further research and monitoring.[4] Another potential issue with prolonged administration of GHRH analogs is the possibility of pituitary desensitization, where the response to the peptide may diminish over time, although the pulsatile nature of (D-Ala2)-GRF (1-29) amide is thought to mitigate this risk compared to long-acting analogs.[9][11]

Data Presentation

Table 1: Summary of Observed Adverse Effects and Their Likely Mechanism
Adverse EffectFrequencyLikely MechanismNotes
Injection Site Reactions (redness, swelling, pain)CommonLocal immune/inflammatory response to injectionTypically transient and resolves within hours to days.[4]
Facial Flushing / HeadachesCommonVasodilation, potentially secondary to hormonal changesOften temporary and occurs shortly after administration.[9]
Water/Fluid Retention (edema)CommonGH/IGF-1 mediated effects on renal sodium and water retentionCan lead to bloating, particularly in hands and feet.[11]
Joint Pain (arthralgia) / Carpal Tunnel-like SymptomsModerateConsequence of fluid retention and/or direct IGF-1 effects on tissuesOften dose-dependent and can be managed by reducing the dose.[4]
Altered Insulin SensitivityPossibleKnown metabolic effect of elevated GH levelsRequires careful monitoring in subjects with pre-existing metabolic conditions.[4]
Low Blood Sugar (Hypoglycemia)RareMore prevalent in individuals with abnormal insulin levels.[4]
Variability in Heart Rate and Blood PressureRareRequires more investigation; may be secondary to fluid shifts or hormonal changes.[4]
Table 2: Pharmacokinetic Profile Comparison
ParameterNative GRF (1-29) amide (Sermorelin)(D-Ala2)-GRF (1-29) amide
Half-Life < 10 minutes~30 minutes[9]
Metabolic Clearance Rate (Human) ~39.7 mL/kg·min[7]~21.0 mL/kg·min[7]
Primary Degradation Enzyme Dipeptidyl Peptidase-IV (DPP-IV)[6]Resistant to DPP-IV degradation[6]
GH Release Profile Short, sharp pulseStronger, more sustained pulse[8]

Visualizations

GHRH_Signaling_Pathway cluster_cell Pituitary Somatotroph Cell GRF (D-Ala2)-GRF (1-29) amide GHRHR GHRH Receptor GRF->GHRHR Binds AC Adenylyl Cyclase GHRHR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles GH Vesicles PKA->Vesicles Phosphorylates (promotes fusion) GH_Release Growth Hormone Release Vesicles->GH_Release Leads to

Caption: On-target signaling pathway of (D-Ala2)-GRF (1-29) amide.

Experimental_Workflow Start Start: Prepare Primary Anterior Pituitary Cells Culture Culture cells for 72h to allow recovery and adherence Start->Culture Wash Wash cells with serum-free media Culture->Wash Treat Treat cells with (D-Ala2)-GRF (1-29) (various concentrations) for 4h Wash->Treat Collect Collect supernatant Treat->Collect Assay Measure GH concentration in supernatant using RIA or ELISA Collect->Assay Analyze Analyze data: Plot dose-response curve and determine EC50 Assay->Analyze End End Analyze->End

Caption: Workflow for an in vitro GH secretion assay.

Troubleshooting Guide

Issue 1: Lower than expected GH release in an in vitro pituitary cell assay.

  • Question: My primary pituitary cell culture is showing a blunted or no response to (D-Ala2)-GRF (1-29) amide. What could be the cause?

  • Answer:

    • Peptide Integrity: The most common issue is peptide degradation. Ensure the lyophilized peptide was stored correctly (typically at -20°C or -80°C) and that the reconstituted solution is fresh. The peptide is susceptible to degradation in solution over time.

    • Peptide Concentration: Double-check all dilution calculations. Perform a serial dilution to ensure you are testing a relevant concentration range to generate a full dose-response curve.

    • Cell Health and Density: Ensure the primary cells are healthy and have not been over-cultured. Cell viability should be high, and the plating density must be consistent across wells, as this can affect the magnitude of the response.[6]

    • Assay Conditions: Confirm the incubation time was sufficient (e.g., 4 hours) and that the assay media does not contain components that could interfere with the peptide or the final GH measurement (e.g., RIA, ELISA).[6]

Troubleshooting_Logic Problem Problem: Low in vitro GH Release CheckPeptide Check Peptide: 1. Re-weigh & re-dissolve? 2. Run QC (e.g., HPLC-MS)? 3. Use a fresh vial? Problem->CheckPeptide Is peptide integrity suspect? CheckCells Check Cells: 1. Confirm viability? 2. Check passage number? 3. Verify GHRH-R expression? Problem->CheckCells Is cell health suspect? CheckAssay Check Assay: 1. Verify positive control works? 2. Check buffer/media components? 3. Calibrate detection instrument? Problem->CheckAssay Are assay conditions suspect? Resolved Problem Resolved CheckPeptide->Resolved CheckCells->Resolved CheckAssay->Resolved

Caption: Logical flow for troubleshooting low GH release.

Issue 2: Unexpected adverse effects observed in animal models (e.g., severe diarrhea).

  • Question: My animal subjects are showing effects not typically associated with GH elevation. Could this be an off-target effect?

  • Answer:

    • Consider Cross-Reactivity: While not documented for (D-Ala2)-GRF (1-29) amide, other potent GHRH analogs have shown cross-reactivity with receptors like VPAC1-R, causing gastrointestinal issues.[5] If you observe severe diarrhea, especially with prolonged infusion, this is a possibility to investigate.

    • Purity of the Compound: Verify the purity of your peptide batch. Impurities from the synthesis process can have their own biological activities and cause unexpected effects. A certificate of analysis with HPLC and Mass Spectrometry data is essential.

    • Dosing and Administration: Supraphysiological doses can sometimes lead to exaggerated or unexpected physiological responses. Re-evaluate your dosing regimen. The route and speed of administration can also influence the observed effects.

    • Animal Model Specifics: The response to peptides can vary between species (e.g., rats vs. monkeys).[5] Ensure the observed effect has not been previously documented in your specific animal model in response to other stimuli.

Experimental Protocols

Protocol 1: In Vitro GH Secretion Assay from Primary Rat Anterior Pituitary Cells
  • Objective: To determine the potency (EC50) of (D-Ala2)-GRF (1-29) amide in stimulating GH release.

  • Methodology:

    • Cell Preparation: Isolate anterior pituitaries from male Sprague-Dawley rats. Disperse the cells enzymatically (e.g., using trypsin and DNase) and plate them in multi-well culture plates (e.g., 2.5 x 10^5 cells/well).[6]

    • Culture: Culture the cells for 72 hours in a suitable medium (e.g., DMEM with horse serum and other supplements) to allow them to recover and adhere.

    • Treatment: After 72 hours, wash the cells twice with serum-free medium. Replace with fresh medium containing various concentrations of (D-Ala2)-GRF (1-29) amide (e.g., from 10⁻¹³ M to 10⁻⁶ M) or a vehicle control.[6]

    • Incubation: Incubate the cells with the test compound for 4 hours at 37°C.

    • Sample Collection: After incubation, collect the cell culture supernatants. Centrifuge to remove any detached cells.

    • Quantification: Measure the concentration of rat GH in the supernatants using a validated Radioimmunoassay (RIA) or ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Plot the GH concentration against the log of the peptide concentration. Use a four-parameter logistic model to fit the data and calculate the EC50 value.

Protocol 2: Assessment of Peptide Stability against Enzymatic Degradation (DPP-IV)
  • Objective: To confirm the resistance of (D-Ala2)-GRF (1-29) amide to degradation by DPP-IV compared to a susceptible peptide like native GRF (1-29).

  • Methodology:

    • Reaction Setup: Prepare individual reaction mixtures in a suitable buffer (e.g., PBS, pH 7.1). In separate tubes, add a known concentration of the test peptide ((D-Ala2)-GRF (1-29) amide) and the control peptide (GRF (1-29) amide).

    • Enzyme Addition: Initiate the reaction by adding a defined amount of purified porcine or recombinant human DPP-IV enzyme (e.g., 5 mU).[6]

    • Incubation: Incubate the mixtures at 37°C with gentle mixing.

    • Time Points: Collect aliquots from each reaction tube at various time points (e.g., 0, 30, 60, 120 minutes, and 24 hours).

    • Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., trifluoroacetic acid) or by flash-freezing at -80°C.

    • Analysis: Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the disappearance of the peak corresponding to the intact peptide and the appearance of any degradation product peaks over time.

    • Data Interpretation: Calculate the percentage of intact peptide remaining at each time point. (D-Ala2)-GRF (1-29) amide should show significantly higher stability (minimal degradation) compared to the native GRF (1-29) amide, which should be rapidly cleaved.[6]

References

How to avoid receptor desensitization with (D-Ala2)-GRF (1-29) amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of (D-Ala2)-GRF (1-29) amide, with a specific focus on avoiding receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is (D-Ala2)-GRF (1-29) amide and how does it work?

A1: (D-Ala2)-GRF (1-29) amide is a synthetic analog of Growth Hormone-Releasing Hormone (GHRH). It is a potent superagonist of the GHRH receptor (GHRH-R), a G-protein coupled receptor (GPCR).[1][2][3][4][5] The substitution of D-Alanine at the second position makes the peptide more resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), thereby increasing its half-life and biological activity compared to native GHRH or Sermorelin (GRF 1-29).[6] Upon binding to the GHRH-R on pituitary somatotrophs, it primarily activates the Gs alpha subunit, leading to increased adenylyl cyclase activity, a rise in intracellular cyclic AMP (cAMP), and subsequent synthesis and release of growth hormone (GH).[7][8]

Q2: What is receptor desensitization in the context of (D-Ala2)-GRF (1-29) amide?

A2: Receptor desensitization is a process where a receptor becomes less responsive to its ligand after prolonged or repeated exposure. For the GHRH-R, continuous stimulation by an agonist like (D-Ala2)-GRF (1-29) amide leads to a rapid attenuation of the GH secretory response.[8][9] This occurs through several mechanisms, including the uncoupling of the G-protein from the receptor, phosphorylation of the intracellular domains of the receptor by G-protein coupled receptor kinases (GRKs), subsequent binding of β-arrestin, and finally, internalization of the receptor from the cell surface.[10][11] Chronic exposure can also lead to a down-regulation of the total number of receptors.[12]

Q3: How can I avoid GHRH receptor desensitization in my experiments?

A3: The most effective strategy to avoid GHRH-R desensitization is to mimic the natural, pulsatile secretion pattern of GHRH.[3][13] Continuous exposure to the peptide is the primary cause of desensitization. Therefore, introducing washout periods between treatments is crucial to allow for receptor resensitization. For in vitro cell culture experiments, this means replacing the media containing the peptide with fresh media for a defined period before re-stimulation.

Q4: What is the recommended administration pattern for in vivo studies?

A4: In vivo studies have shown that pulsatile administration of GHRH analogs is more effective at stimulating GH secretion and promoting growth than continuous infusion.[3][14][15] Continuous infusion can lead to a blunted GH response.[13] While the optimal frequency and dosage will depend on the specific animal model and experimental goals, studies in humans and rats suggest that pulses administered every 2-3 hours are effective.[13][15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Diminished or no response to (D-Ala2)-GRF (1-29) amide after initial successful stimulation. Receptor Desensitization: Continuous or too frequent exposure to the peptide has led to receptor uncoupling and internalization.1. Introduce Washout Periods: For cell cultures, replace the peptide-containing medium with fresh medium and incubate for at least 8-24 hours before the next stimulation.[12]2. Implement a Pulsatile Dosing Schedule: If continuous exposure is not required for the experimental design, switch to a pulsatile stimulation protocol (e.g., 1-hour stimulation followed by a 3-4 hour washout period).3. Check for Cellular Health: Ensure cells are healthy and viable, as stressed cells may not respond optimally.
High variability in response between experiments. Inconsistent Dosing or Timing: Variations in incubation times or peptide concentrations can lead to different levels of desensitization.Cell Passage Number: High passage number cells may have altered receptor expression or signaling pathways.1. Standardize Protocols: Ensure precise timing of stimulations and washout periods. Use freshly prepared peptide solutions for each experiment.2. Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments.3. Assay Controls: Include positive and negative controls in every experiment to monitor assay performance.
Unexpectedly low GH secretion or cAMP production. Peptide Degradation: Although more stable than native GHRH, the peptide can still degrade if not stored or handled properly.Assay Interference: Components in the cell culture medium or assay buffer may interfere with the detection method.[16]1. Proper Peptide Handling: Aliquot the peptide upon reconstitution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.2. Validate Assay System: Run a standard curve with a known activator of adenylyl cyclase (e.g., Forskolin) to confirm that the downstream signaling and assay detection are working correctly.

Data Summary

Table 1: Effect of GHRH Administration Pattern on GH Secretion and Pituitary GH mRNA

Administration Pattern Effect on GH Secretion Effect on Pituitary GH mRNA Effect on Somatic Growth Reference
Pulsatile (every 3 hours) Significant increase in pulsatile GH releaseIncreasedStimulated[3]
Continuous Infusion Blunted/unsustained response after initial pulseIneffective in altering mRNA levelsIneffective[3][13]

Table 2: Time Course of GHRH Receptor Desensitization and Down-Regulation (in vitro, rat pituitary cells)

Pretreatment Duration with GHRH Change in EC50 for GH Release Change in GRF Binding Sites Reversibility Reference
2 hours ~2.7-fold increase48% loss-[12]
4 hours ~5.0-fold increase--[12]
8 hours ~16.8-fold increaseMaximum lossReversible after 24 hours[12]

Experimental Protocols

Protocol 1: In Vitro Pulsatile Stimulation to Avoid Desensitization

This protocol is designed for cell culture experiments (e.g., using rat or human pituitary cell lines) to assess the effect of (D-Ala2)-GRF (1-29) amide on GH secretion or downstream signaling while minimizing desensitization.

  • Cell Plating: Plate pituitary cells in a multi-well plate at a predetermined density and allow them to adhere for 24-48 hours.

  • Serum Starvation (Optional): Depending on the cell type and assay, you may want to serum-starve the cells for 4-6 hours prior to stimulation to reduce basal signaling.

  • Initial Stimulation (Pulse 1):

    • Wash the cells once with serum-free medium or buffer (e.g., HBSS).

    • Add medium containing the desired concentration of (D-Ala2)-GRF (1-29) amide.

    • Incubate for the desired pulse duration (e.g., 1 hour) at 37°C.

    • Collect the supernatant for GH measurement (e.g., ELISA) or lyse the cells for downstream analysis (e.g., cAMP assay).

  • Washout Period (Resensitization):

    • Aspirate the medium containing the peptide.

    • Wash the cells three times with fresh, warm medium.

    • Add fresh medium without the peptide.

    • Incubate for a washout period of at least 4 hours (8-24 hours is recommended for full resensitization).[12]

  • Subsequent Stimulation (Pulse 2):

    • Repeat Step 3 to stimulate the cells again.

  • Analysis: Compare the response (e.g., amount of GH secreted) from Pulse 1 and Pulse 2. A similar response indicates that desensitization was successfully avoided.

Protocol 2: Assessing GHRH Receptor Desensitization using a cAMP Assay

This protocol allows for the quantification of receptor desensitization by measuring the production of the second messenger, cAMP.

  • Cell Plating: Plate cells expressing GHRH-R (e.g., HEK293-GHRHR or pituitary cells) in a 96-well plate.

  • Pre-treatment (Desensitization Induction):

    • Treat one set of wells with a high concentration of (D-Ala2)-GRF (1-29) amide (e.g., 100 nM) for a defined period (e.g., 2, 4, or 8 hours) to induce desensitization.

    • Treat a control set of wells with vehicle (e.g., assay buffer) for the same duration.

  • Washout:

    • Thoroughly wash all wells (both treated and control) with fresh, warm medium or buffer to remove the peptide.

  • Re-stimulation:

    • Add fresh medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to all wells and incubate for 10-15 minutes to prevent cAMP degradation.

    • Stimulate all wells with a range of concentrations of (D-Ala2)-GRF (1-29) amide for 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).[17][18]

  • Data Analysis:

    • Generate dose-response curves for both the control and pre-treated cells.

    • Desensitization will be evident as a rightward shift in the EC50 and/or a decrease in the maximum response (Emax) in the pre-treated cells compared to the control cells.

Visualizations

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_desensitization Desensitization Pathway cluster_signaling Primary Signaling GRF_Analog (D-Ala2)-GRF (1-29) amide GHRH_R GHRH Receptor GRF_Analog->GHRH_R Binding GRK GRK GHRH_R->GRK Agonist-occupied receptor recruits G_Protein Gs Protein GHRH_R->G_Protein Activation P P GRK->P Phosphorylates Receptor Beta_Arrestin β-Arrestin P->Beta_Arrestin Recruits Endocytosis Internalization (Endocytosis) Beta_Arrestin->Endocytosis Promotes Beta_Arrestin->G_Protein Blocks Coupling AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Release GH Release PKA->GH_Release Stimulates GH_Synthesis GH Gene Transcription & Synthesis CREB->GH_Synthesis

Caption: GHRH receptor signaling and desensitization pathway.

Pulsatile_Stimulation_Workflow cluster_workflow Experimental Workflow: Pulsatile Stimulation Start Plate Cells Stim_1 Pulse 1: Add (D-Ala2)-GRF (1-29) (e.g., 1 hour) Start->Stim_1 Collect_1 Collect Supernatant or Lyse Cells (Timepoint 1) Stim_1->Collect_1 Washout Washout: Incubate in fresh medium (e.g., 4-8 hours) Collect_1->Washout Stim_2 Pulse 2: Add (D-Ala2)-GRF (1-29) (e.g., 1 hour) Washout->Stim_2 Collect_2 Collect Supernatant or Lyse Cells (Timepoint 2) Stim_2->Collect_2 Analysis Analyze and Compare Response at Timepoint 1 vs 2 Collect_2->Analysis End End Analysis->End

Caption: Workflow for in vitro pulsatile stimulation experiments.

References

Technical Support Center: (D-Ala2)-GRF (1-29) Amide (Human) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (D-Ala2)-GRF (1-29) amide (human), also known as CJC-1295 without DAC or Modified GRF (1-29). This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate common pitfalls in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (D-Ala2)-GRF (1-29) amide and how does it differ from native GRF (1-29)?

(D-Ala2)-GRF (1-29) amide is a synthetic analog of the growth hormone-releasing hormone (GHRH) fragment GRF (1-29). The key modification is the substitution of L-Alanine at position 2 with D-Alanine. This change makes the peptide significantly more resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), which rapidly inactivates native GHRH.[1] This increased stability enhances its biological activity and half-life in vivo.[2]

Q2: Why is the pulsatile release of Growth Hormone (GH) important when using this peptide?

(D-Ala2)-GRF (1-29) amide stimulates the pituitary gland to release GH in a pulsatile manner, mimicking the natural physiological rhythm.[3] This is crucial for avoiding receptor desensitization, a phenomenon where continuous stimulation of GHRH receptors can lead to a diminished response over time.[4]

Q3: What are the common side effects observed in preclinical studies?

Commonly reported side effects include flushing, water retention, and tingling sensations.[4] These are often dose-dependent and can typically be mitigated by adjusting the dosage and administration schedule.

Troubleshooting Guide

Peptide Handling and Storage

Problem: Inconsistent or lower-than-expected activity in my experiments.

Possible Cause Troubleshooting Steps
Improper Storage Lyophilized peptide should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Short-term storage of the reconstituted solution (a few days) can be at 2-8°C.
Incorrect Reconstitution For reconstitution, use sterile, bacteriostatic water for injection, which contains 0.9% benzyl alcohol to maintain sterility.[5] Gently swirl the vial to dissolve the peptide; do not shake vigorously as this can cause degradation.
Peptide Degradation The D-Ala2 modification significantly increases stability against DPP-IV.[6] However, repeated temperature fluctuations or improper long-term storage of the reconstituted solution can still lead to degradation. Use freshly prepared solutions for critical experiments.
In Vitro Experiments

Problem: High variability or no response in my pituitary cell culture bioassay.

Possible Cause Troubleshooting Steps
Cell Health and Passage Number Ensure pituitary cells are healthy and within a low passage number. Primary pituitary cells can lose responsiveness over time in culture.
Assay Conditions Optimize cell density, incubation time, and peptide concentration. Perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental setup.
Serum Interference Components in the serum of the cell culture medium can sometimes interfere with the assay. Consider using a serum-free medium or reducing the serum concentration during the peptide treatment period.

Problem: Difficulty in obtaining reliable data from my GHRH receptor binding assay.

Possible Cause Troubleshooting Steps
Low Receptor Expression Use a cell line known to express a high level of the GHRH receptor. Transfected cell lines, such as HEK293 cells expressing the porcine GHRH receptor, can be a good option.[7]
Non-Specific Binding High non-specific binding can mask the specific binding signal. Ensure you are using an appropriate blocking agent in your assay buffer. Also, optimize the washing steps to effectively remove unbound radioligand without dissociating the specifically bound ligand.
Radioligand Quality Ensure the radiolabeled (D-Ala2)-GRF (1-29) amide is of high purity and has not undergone significant radioactive decay.
In Vivo Experiments

Problem: Blunted or absent GH response in animal models after administration.

Possible Cause Troubleshooting Steps
Incorrect Dosage or Administration Route Subcutaneous (sc) administration is common for this peptide.[8] Ensure the dosage is appropriate for the animal model being used. A typical dose in rats is around 10 µg/kg.[9]
Anesthesia Effects Some anesthetics can interfere with GH release. If possible, use conscious, freely moving animals with indwelling catheters for blood sampling to avoid the confounding effects of anesthesia.
Receptor Desensitization If the peptide is administered too frequently or at a very high dose, it can lead to a diminished GH response.[9] Ensure an adequate time interval between doses to allow for the restoration of pituitary sensitivity.
Individual Animal Variability There can be significant inter-animal variation in GH response.[10] Increase the number of animals per group to ensure statistical power and account for biological variability.

Quantitative Data Summary

Table 1: In Vitro Potency of (D-Ala2)-GRF (1-29) Amide Compared to Native GRF Analogs

PeptideRelative Potency (vs. hpGRF (1-29)-NH2) in RatsReference
[D-Ala-2]-hpGRF (1-29)-NH2~50 times more potent[11][12][13][14]
[D-Tyr-1]-hpGRF (1-29)-NH2~10 times more potent[11]
[D-Asp-3]-hpGRF (1-29)-NH2~7 times more potent[11]
[N-Ac-Tyr-1]-hpGRF (1-29)-NH2~12 times more potent[11]

Table 2: Pharmacokinetic Parameters of (D-Ala2)-GRF (1-29) Amide in Men

ParameterGHRH-(1-29)-NH2D-Ala2-GHRH-(1-29)-NH2Reference
Metabolic Clearance Rate (mL/kg·min) 39.7 +/- 3.921 +/- 1.2[2]
Disappearance Half-time (min) 4.3 +/- 1.46.7 +/- 0.5[2]

Experimental Protocols

Protocol 1: In Vitro GH Release Bioassay from Rat Pituitary Cells

This protocol is adapted from methodologies described in the literature for assessing the bioactivity of GHRH analogs.

Materials:

  • Primary rat anterior pituitary cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Horse serum

  • (D-Ala2)-GRF (1-29) amide (human)

  • Rat GH RIA (Radioimmunoassay) kit

Procedure:

  • Cell Culture: Isolate anterior pituitary cells from rats and culture them in DMEM supplemented with 10% horse serum in a 96-well plate. Allow cells to attach and grow for 48-72 hours.

  • Peptide Treatment: Prepare serial dilutions of (D-Ala2)-GRF (1-29) amide in serum-free DMEM.

  • Wash the cells with serum-free DMEM.

  • Add the peptide dilutions to the respective wells and incubate for 3-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • GH Quantification: Measure the concentration of rat GH in the collected supernatants using a commercially available rat GH RIA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the GH concentration against the peptide concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Quantification of (D-Ala2)-GRF (1-29) Amide in Plasma by LC-HRMS/MS

This protocol provides a general workflow for the quantification of (D-Ala2)-GRF (1-29) amide in plasma samples, based on established methods for peptide analysis.[15][16][17]

Materials:

  • Plasma samples

  • Internal standard (e.g., a stable isotope-labeled version of the peptide)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Solid-phase extraction (SPE) cartridges

  • LC-HRMS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Spike the samples with the internal standard.

    • Perform protein precipitation by adding a 3-fold volume of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the supernatant onto the cartridges.

    • Wash the cartridges to remove interfering substances.

    • Elute the peptide using an appropriate elution solvent (e.g., ACN with a small percentage of FA).

  • LC-HRMS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.

    • Inject the sample into the LC-HRMS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer for targeted analysis of (D-Ala2)-GRF (1-29) amide and the internal standard using their specific precursor and product ions.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio.

    • Generate a standard curve using known concentrations of the peptide and determine the concentration in the unknown samples.

Visualizations

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Ala2-GRF (D-Ala2)-GRF (1-29) amide GHRHR GHRH Receptor D-Ala2-GRF->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Pit1 Pit-1 Transcription CREB->Pit1 Increases GH_Gene GH Gene Transcription Pit1->GH_Gene Stimulates GH_Release GH Release GH_Gene->GH_Release Leads to

Caption: GHRH receptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Study cluster_analysis Data Analysis Reconstitution Reconstitute Lyophilized Peptide (Bacteriostatic Water) Dilution Prepare Serial Dilutions Reconstitution->Dilution Treatment Treat Cells with Peptide Dilution->Treatment Administration Administer Peptide to Animal Model (s.c.) Dilution->Administration Cell_Culture Culture Pituitary Cells Cell_Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Quantification_vitro Quantify GH Release (RIA/ELISA) Supernatant->Quantification_vitro Dose_Response Generate Dose-Response Curve Quantification_vitro->Dose_Response Blood_Sampling Collect Blood Samples (Time Course) Administration->Blood_Sampling Plasma_Prep Prepare Plasma Blood_Sampling->Plasma_Prep Quantification_vivo Quantify GH Levels (RIA/ELISA) Plasma_Prep->Quantification_vivo PK_Profile Determine Pharmacokinetic Profile Quantification_vivo->PK_Profile

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (D-Ala2)-GRF (1-29) Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of (D-Ala2)-GRF (1-29) amide, a potent Growth Hormone-Releasing Hormone (GHRH) analog, with other relevant alternatives, supported by experimental data. This document is intended to assist researchers in making informed decisions for their studies.

Introduction to (D-Ala2)-GRF (1-29) Amide

(D-Ala2)-GRF (1-29) amide, also known as a modified form of Sermorelin, is a synthetic analog of the N-terminal fragment of human Growth Hormone-Releasing Hormone (GHRH). The substitution of L-Alanine with D-Alanine at the second position confers significant resistance to enzymatic degradation, thereby enhancing its biological activity.[1] This modification results in a "superagonist" of the GHRH receptor, exhibiting substantially increased potency in stimulating the synthesis and release of Growth Hormone (GH) from the anterior pituitary.[2][3][4][5][6]

Comparison with Alternatives: Focus on CJC-1295

A prominent alternative to (D-Ala2)-GRF (1-29) amide is CJC-1295, another potent GHRH analog. The key distinction lies in their pharmacokinetic profiles. While (D-Ala2)-GRF (1-29) amide offers a potent but relatively short duration of action, CJC-1295 is a long-acting analog designed for sustained GH release.[4][7] CJC-1295 achieves its extended half-life through the incorporation of a Drug Affinity Complex (DAC), which allows it to bind to serum albumin.[4][8][9]

Data Presentation: In Vitro Biological Activity

The following tables summarize the available quantitative data for (D-Ala2)-GRF (1-29) amide and CJC-1295. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: GHRH Receptor Binding Affinity

CompoundReceptorAssay TypeKey Parameter (Ki)Source
(D-Ala2)-GRF (1-29) amideGHRH ReceptorRadioligand BindingNot explicitly found-
CJC-1295GHRH ReceptorNot explicitly foundNot explicitly found-

Note: While direct Ki values for both compounds were not found in the same comparative study, the increased potency of (D-Ala2)-GRF (1-29) amide suggests a high binding affinity.

Table 2: In Vitro Potency for cAMP Production

CompoundCell TypeAssay TypeKey Parameter (EC50)Source
(D-Ala2)-GRF (1-29) amidePituitary CellscAMP AssayNot explicitly found-
CJC-1295Mouse Primary Pituitary CulturescAMP Assay~10-fold weaker than forskolin[10]

Table 3: In Vitro Potency for Growth Hormone (GH) Secretion

CompoundCell TypeAssay TypeKey Parameter (ED50)Source
(D-Ala2)-GRF (1-29) amideRat Pituitary CellsGH Release Assay~50x more potent than GRF(1-29)[2][3][5][6]
CJC-1295Mouse Primary Pituitary CulturesGH Release AssayDose-dependent increase[10]

Table 4: In Vivo Growth Hormone (GH) Release

CompoundSpeciesKey FindingSource
(D-Ala2)-GRF (1-29) amideRat~50 times more potent than GRF(1-29)[3][5]
CJC-1295Human2- to 10-fold increase in plasma GH for 6 days or more[4][7]

Signaling Pathway and Experimental Workflow

The biological activity of (D-Ala2)-GRF (1-29) amide and other GHRH analogs is initiated by their binding to the GHRH receptor on somatotroph cells in the anterior pituitary. This interaction triggers a downstream signaling cascade, primarily through the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to the phosphorylation of transcription factors and ultimately stimulates the synthesis and secretion of Growth Hormone (GH).[11][12]

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GHRH_Analog (D-Ala2)-GRF (1-29) amide or CJC-1295 GHRH_Receptor GHRH Receptor GHRH_Analog->GHRH_Receptor Binds G_Protein G Protein (Gs) GHRH_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factors Transcription Factors (e.g., CREB) PKA->Transcription_Factors Phosphorylates GH_Gene_Expression GH Gene Expression Transcription_Factors->GH_Gene_Expression Promotes GH_Synthesis GH Synthesis GH_Gene_Expression->GH_Synthesis GH_Secretion GH Secretion GH_Synthesis->GH_Secretion

GHRH Signaling Pathway

A typical workflow for validating the biological activity of GHRH analogs involves a series of in vitro assays.

Experimental_Workflow Start Start: Synthesize/Obtain GHRH Analog Receptor_Binding 1. Receptor Binding Assay Start->Receptor_Binding cAMP_Assay 2. Intracellular cAMP Assay Receptor_Binding->cAMP_Assay GH_Secretion_Assay 3. GH Secretion Assay cAMP_Assay->GH_Secretion_Assay Data_Analysis 4. Data Analysis (EC50, Potency, Efficacy) GH_Secretion_Assay->Data_Analysis Conclusion Conclusion: Validate Biological Activity Data_Analysis->Conclusion

Experimental Workflow

Experimental Protocols

GHRH Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of the test compound for the GHRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the GHRH receptor

  • Radiolabeled GHRH analog (e.g., [125I]-Tyr10-hGRF(1-44)NH2)

  • Unlabeled test compounds ((D-Ala2)-GRF (1-29) amide, CJC-1295, etc.)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare serial dilutions of the unlabeled test compounds in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled GHRH (for non-specific binding) or 50 µL of the test compound dilution.

    • 50 µL of the radiolabeled GHRH analog at a concentration near its Kd.

    • 150 µL of the cell membrane preparation (protein concentration to be optimized).

  • Incubate the plate at room temperature for 60-180 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.[13]

Intracellular cAMP Measurement Assay

This assay quantifies the increase in intracellular cAMP levels in response to GHRH receptor activation.

Materials:

  • Pituitary cell line (e.g., GH3, AtT-20) or primary pituitary cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds ((D-Ala2)-GRF (1-29) amide, CJC-1295, etc.)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Seed the pituitary cells in a 96-well plate and culture overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C.

  • Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP detection assay following the kit's protocol. This typically involves the addition of detection reagents and an incubation period.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the log concentration of the test compound and determine the EC50 value.[14][15]

Growth Hormone (GH) Secretion Assay

This assay measures the amount of GH released from pituitary cells following stimulation with GHRH analogs.

Materials:

  • Primary pituitary cells or a GH-secreting cell line (e.g., GH3)

  • Cell culture medium

  • Test compounds ((D-Ala2)-GRF (1-29) amide, CJC-1295, etc.)

  • Wash buffer (e.g., PBS or serum-free medium)

  • GH ELISA or RIA kit

  • Plate reader or gamma counter

Protocol:

  • Culture primary pituitary cells or a GH-secreting cell line in 24- or 48-well plates.

  • Wash the cells twice with wash buffer.

  • Add fresh serum-free medium containing serial dilutions of the test compounds to the wells.

  • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Collect the cell culture supernatant from each well.

  • Quantify the concentration of GH in the supernatant using a specific GH ELISA or RIA kit, following the manufacturer's instructions.

  • Generate a standard curve using known concentrations of GH.

  • Calculate the concentration of GH in each sample from the standard curve.

  • Plot the GH concentration against the log concentration of the test compound and determine the ED50 value.[16][17][18][19]

Conclusion

(D-Ala2)-GRF (1-29) amide is a highly potent GHRH analog with significantly enhanced stability and biological activity compared to its native counterpart. Its primary advantage is its strong and rapid stimulation of GH release. In contrast, CJC-1295 offers a prolonged duration of action, making it suitable for applications requiring sustained elevations in GH levels. The choice between these and other GHRH analogs will depend on the specific research objectives, including the desired onset and duration of action. The experimental protocols provided in this guide offer a framework for the in vitro validation of the biological activity of these and other novel GHRH analogs.

References

A Comparative Analysis of (D-Ala2)-GRF (1-29) Amide (Human) and Sermorelin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of growth hormone secretagogues, both (D-Ala2)-GRF (1-29) amide (human) and Sermorelin stand out as synthetic analogs of the endogenous growth hormone-releasing hormone (GHRH). While structurally similar, a key modification in (D-Ala2)-GRF (1-29) amide confers significantly enhanced potency and metabolic stability. This guide provides a detailed comparison of their efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.

Molecular Profile and Mechanism of Action

Sermorelin is a 29-amino acid polypeptide that represents the 1-29 fragment of human GHRH, which is the shortest fully functional fragment of the native hormone.[1] It exerts its biological effects by binding to the growth hormone-releasing hormone receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland.[2][3] This interaction initiates a cascade of intracellular signaling events, primarily through the Gs protein/adenylate cyclase pathway, leading to increased cyclic AMP (cAMP) production.[4] Elevated cAMP levels, in turn, stimulate the synthesis and pulsatile release of growth hormone (GH).[4][5]

(D-Ala2)-GRF (1-29) amide is an analog of Sermorelin in which the L-alanine at the second position is substituted with a D-alanine.[6] This seemingly minor alteration has profound effects on the peptide's biological activity. The D-alanine substitution renders the peptide more resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV), which rapidly inactivates Sermorelin.[1] This increased stability leads to a longer plasma half-life and enhanced biological potency.[1][7]

Quantitative Comparison of Efficacy

The superior efficacy of (D-Ala2)-GRF (1-29) amide over Sermorelin has been demonstrated in both in vitro and in vivo studies. The following table summarizes key quantitative data from comparative experiments.

Parameter(D-Ala2)-GRF (1-29) amide (human)Sermorelin (GRF (1-29) amide)Reference
In Vitro Potency (GH Release in rats) ~50 times more potentStandard[6]
In Vitro EC50 (rat pituitary cells) Not explicitly stated, but implied to be significantly lower than Sermorelin0.1 to 1.0 nM[8]
Binding Affinity (GHRH Receptor) Increased binding affinityKd ~0.8-1.5 nM[1][7]
Metabolic Clearance Rate (human) 21 ± 1.2 mL/kg·min39.7 ± 3.9 mL/kg·min[7]
Plasma Half-life (human) 6.7 ± 0.5 min4.3 ± 1.4 min[7]

Signaling Pathway

The signaling pathway for both (D-Ala2)-GRF (1-29) amide and Sermorelin is initiated by their binding to the GHRH receptor, a G-protein coupled receptor on the surface of pituitary somatotrophs.

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GHRH_Analog (D-Ala2)-GRF (1-29) or Sermorelin GHRH_R GHRH Receptor GHRH_Analog->GHRH_R Binding G_Protein Gs Protein GHRH_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Activation GH_Release Growth Hormone Synthesis & Release GH_Gene->GH_Release Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A1 Isolate & Culture Rat Pituitary Cells A2 Stimulate with Peptides ((D-Ala2)-GRF (1-29) vs Sermorelin) A1->A2 A3 Collect Culture Medium A2->A3 A4 Measure GH Concentration (ELISA/RIA) A3->A4 A5 Analyze Dose-Response & EC50 A4->A5 B1 Select Animal Model (Rats) B2 Administer Peptides ((D-Ala2)-GRF (1-29) vs Sermorelin) B1->B2 B3 Collect Blood Samples at Time Points B2->B3 B4 Measure Plasma GH (ELISA/RIA) B3->B4 B5 Analyze GH Peak, AUC & Half-life B4->B5

References

Comparative Analysis of (D-Ala2)-GRF (1-29) Amide and CJC-1295: A Guide to Potency and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of (D-Ala2)-GRF (1-29) amide and CJC-1295, two synthetic analogs of Growth Hormone-Releasing Hormone (GHRH). The focus is an objective evaluation of their respective potencies, supported by experimental data, for researchers, scientists, and professionals in drug development.

Introduction to GHRH Analogs

Growth Hormone-Releasing Hormone (GHRH) is a 44-amino acid peptide that stimulates the synthesis and pulsatile release of growth hormone (GH) from the anterior pituitary. The therapeutic potential of native GHRH is limited by its very short half-life of only a few minutes. To overcome this, synthetic analogs have been developed with modifications to improve stability and duration of action.

  • (D-Ala2)-GRF (1-29) amide , also known as a form of Modified GRF (1-29) or CJC-1295 without DAC , is a truncated analog of GHRH containing the first 29 amino acids. Its key modification is the substitution of L-Alanine at the second position with its isomer, D-Alanine. This change confers resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1][2]

  • CJC-1295 (often implicitly referring to CJC-1295 with DAC ) is a tetrasubstituted, modified version of GRF (1-29) that includes the D-Ala2 substitution.[1][3] Its defining feature is the addition of a Drug Affinity Complex (DAC), which allows it to covalently bind to serum albumin, dramatically extending its half-life.[4][5]

This guide will compare these two peptides, focusing on the short-acting (D-Ala2)-GRF (1-29) amide and the long-acting CJC-1295 with DAC.

Mechanism of Action and Signaling Pathway

Both peptides function as agonists of the GHRH receptor (GHRH-R) located on somatotroph cells in the anterior pituitary.[6][7] Binding to this G-protein coupled receptor initiates an intracellular signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[8][9][10] This cascade results in the synthesis and release of growth hormone.

GHRH_Signaling_Pathway cluster_EC Extracellular Space cluster_IC Intracellular Space Peptide GHRH Analog ((D-Ala2)-GRF or CJC-1295) GHRHR GHRH Receptor Peptide->GHRHR Binds G_Protein G-Protein GHRHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription Gene Transcription (GH Synthesis) PKA->Transcription Vesicle GH Vesicle Release PKA->Vesicle Experimental_Workflow cluster_invivo In Vivo Potency Assessment start Test Animal (e.g., Sprague Dawley Rat) admin Peptide Administration (Subcutaneous Injection) start->admin sampling Serial Blood Sampling (Defined Time Points) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing assay GH / Peptide Quantification (RIA or ELISA) processing->assay analysis Data Analysis (AUC, Cmax, T1/2) assay->analysis end Pharmacokinetic & Pharmacodynamic Profile analysis->end Peptide_Modification GRF GRF (1-29) Amide (Sermorelin) - Short Half-Life - DPP-IV Susceptible D_ALA (D-Ala2)-GRF (1-29) Amide - Longer Half-Life (~30 min) - DPP-IV Resistant GRF->D_ALA + D-Ala2 Substitution CJC CJC-1295 with DAC - Very Long Half-Life (~7 days) - DPP-IV Resistant - Binds to Albumin D_ALA->CJC + Additional Substitutions + Drug Affinity Complex (DAC)

References

A Comparative Guide to Antibodies for the Detection of (D-Ala2)-GRF (1-29) Amide and Related Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibodies used for the detection and quantification of (D-Ala2)-GRF (1-29) amide, a synthetic analog of Growth Hormone-Releasing Factor (GRF). Understanding the cross-reactivity of these antibodies with the native peptide, Sermorelin (GRF (1-29) amide), and other analogs is critical for the accuracy and specificity of immunoassays in research and drug development.

Introduction to (D-Ala2)-GRF (1-29) Amide

(D-Ala2)-GRF (1-29) amide is a potent analog of the naturally occurring Growth Hormone-Releasing Hormone (GHRH). The substitution of L-Alanine with D-Alanine at the second position of the peptide sequence significantly increases its resistance to enzymatic degradation, thereby enhancing its biological activity and half-life. This modification, however, can also affect its recognition by antibodies raised against the native GHRH sequence.

Antibody Cross-Reactivity: A Critical Consideration

The central challenge in the immunodetection of (D-Ala2)-GRF (1-29) amide lies in the specificity of the available antibodies. Many antibodies are generated against the full-length human GHRH or its (1-29) fragment (Sermorelin). The degree to which these antibodies cross-react with the D-Ala2 analog can vary significantly, impacting the interpretation of experimental results.

This guide presents available cross-reactivity data for a commercially available antibody and discusses alternative detection methods.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a commercially available rabbit anti-GRF (human) IgG antibody. This data is crucial for selecting the appropriate antibody and for accurately interpreting immunoassay results.

Table 1: Cross-Reactivity of Rabbit Anti-GRF (human) IgG (Cat. No. T-4060)[1]

Peptide AnalyteCross-Reactivity (%)
GRF (human)100
GRF (porcine)100
GRF (rat)100
GRF (bovine)100
GRF (ovine, caprine)100
GRF (1-40) (human)100
GRF (1-37) (human)80
GRF (1-29) amide (human) (Sermorelin) 30
GRF (30-44) amide (human)0
VIP (human, bovine, porcine, mouse, rat)0
GH (human)0
Secretin (human)0

Note: Cross-reactivity data for (D-Ala2)-GRF (1-29) amide is not provided in the datasheet for this specific antibody. However, other research indicates that some anti-GHRH antibodies can cross-react with D-Ala2 analogs[2]. Researchers should empirically determine the cross-reactivity for their specific analog and assay conditions.

Alternative Antibodies and Detection Methods

Given the limited availability of antibodies with fully characterized cross-reactivity against (D-Ala2)-GRF (1-29) amide, researchers may consider the following alternatives:

  • Antibodies with Qualitative Cross-Reactivity: Some studies have utilized a rabbit anti-hGRF(1-44) antibody which was found to cross-react with both hGRF(1-29) amide and CJC-1295, a GHRH analog that also contains a D-Ala substitution at position 2[2]. While not quantitative, this suggests that antibodies raised against the full-length native peptide may recognize the D-Ala2 analog.

  • Custom Antibody Production: For applications requiring high specificity, the generation of a custom antibody using (D-Ala2)-GRF (1-29) amide as the immunogen is a viable option.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers high specificity and can distinguish between (D-Ala2)-GRF (1-29) amide and native GRF (1-29) amide based on their mass-to-charge ratio, eliminating the issue of antibody cross-reactivity.

Experimental Protocols

Accurate determination of antibody cross-reactivity is essential. Below are detailed methodologies for key experiments.

Radioimmunoassay (RIA) for Cross-Reactivity Determination

Radioimmunoassay is a highly sensitive technique for quantifying peptide hormones and determining antibody specificity.

Principle: This competitive immunoassay involves the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (standard or sample) for a limited number of antibody binding sites.

Experimental Workflow:

RIA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tracer Radiolabeled (D-Ala2)-GRF (1-29) amide Mix Mix Antibody, Tracer, and Standards/Samples Tracer->Mix Antibody Anti-GRF Antibody Antibody->Mix Standards Unlabeled Peptides (D-Ala2)-GRF (1-29), GRF (1-29), etc. Standards->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Precipitate Precipitate Antibody-Antigen Complexes (e.g., Second Antibody) Incubate->Precipitate Centrifuge Centrifuge to Pellet Complexes Precipitate->Centrifuge Count Measure Radioactivity in Pellet Centrifuge->Count Analyze Generate Standard Curve and Calculate Cross-Reactivity Count->Analyze

Caption: Radioimmunoassay (RIA) workflow for determining antibody cross-reactivity.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a standard curve for the primary antigen, (D-Ala2)-GRF (1-29) amide, at various concentrations.

    • Prepare serial dilutions of the cross-reacting peptides to be tested (e.g., GRF (1-29) amide).

    • Dilute the anti-GRF antibody to a concentration that binds 30-50% of the radiolabeled tracer in the absence of unlabeled antigen.

    • Prepare the radiolabeled tracer (e.g., 125I-(D-Ala2)-GRF (1-29) amide).

  • Assay Procedure:

    • To a series of tubes, add the diluted antibody, the radiolabeled tracer, and either the standard or the test peptide.

    • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).

    • Add a second antibody (e.g., goat anti-rabbit IgG) to precipitate the primary antibody-antigen complexes.

    • Incubate for a further period to allow for complete precipitation.

  • Separation and Detection:

    • Centrifuge the tubes to pellet the antibody-antigen complexes.

    • Decant the supernatant.

    • Measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis:

    • Plot the percentage of bound tracer against the concentration of the standard and each test peptide.

    • Calculate the concentration of each peptide that causes 50% inhibition of the binding of the radiolabeled tracer (IC50).

    • The percent cross-reactivity is calculated as: (IC50 of primary antigen / IC50 of test peptide) x 100%

Competitive ELISA for Cross-Reactivity Determination

Enzyme-Linked Immunosorbent Assay (ELISA) is another common method for assessing antibody cross-reactivity.

Principle: This assay involves the competition between a free antigen (in the sample or standard) and a conjugated antigen for binding to a limited amount of antibody coated on a microplate.

Experimental Workflow:

ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis Coat Coat Microplate with (D-Ala2)-GRF (1-29) Amide Block Block Non-specific Sites Coat->Block AddSample Add Antibody Mixed with Standard or Test Peptide Block->AddSample Incubate Incubate for Competitive Binding AddSample->Incubate Wash1 Wash to Remove Unbound Antibody Incubate->Wash1 AddEnzyme Add Enzyme-Conjugated Secondary Antibody Wash1->AddEnzyme Incubate2 Incubate AddEnzyme->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Read Read Absorbance AddSubstrate->Read Analyze Generate Standard Curve and Calculate Cross-Reactivity Read->Analyze

Caption: Competitive ELISA workflow for determining antibody cross-reactivity.

Detailed Methodology:

  • Plate Coating:

    • Coat the wells of a microtiter plate with (D-Ala2)-GRF (1-29) amide.

    • Incubate and then wash the plate.

    • Block the remaining non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk).

  • Competitive Reaction:

    • In separate tubes, pre-incubate the anti-GRF antibody with serial dilutions of the standard ((D-Ala2)-GRF (1-29) amide) or the test peptides (e.g., GRF (1-29) amide).

    • Add these mixtures to the coated and blocked microplate wells.

    • Incubate to allow for competitive binding to the coated antigen.

  • Detection:

    • Wash the plate to remove unbound antibodies.

    • Add an enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).

    • Incubate and then wash the plate.

    • Add a substrate for the enzyme (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • The signal is inversely proportional to the concentration of the peptide in the solution.

    • Calculate the IC50 values and percent cross-reactivity as described for the RIA protocol.

Signaling Pathway of GRF and its Analogs

(D-Ala2)-GRF (1-29) amide, like native GRF, exerts its biological effects by binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary. This initiates a signaling cascade that leads to the synthesis and secretion of growth hormone (GH).

GHRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRF (D-Ala2)-GRF (1-29) amide GHRHR GHRH Receptor GRF->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene GH Gene Transcription CREB->GH_Gene Promotes GH_Synthesis GH Synthesis GH_Gene->GH_Synthesis GH_Secretion GH Secretion GH_Synthesis->GH_Secretion

Caption: Simplified signaling pathway of (D-Ala2)-GRF (1-29) amide in pituitary somatotrophs.

Conclusion

The selection of an appropriate antibody for the detection of (D-Ala2)-GRF (1-29) amide requires careful consideration of its cross-reactivity with the native GRF (1-29) amide and other related peptides. While some commercially available antibodies show partial cross-reactivity with the (1-29) amide fragment, specific quantitative data for the D-Ala2 analog is often lacking. Researchers are encouraged to perform their own validation experiments, such as RIA or competitive ELISA, to determine the precise cross-reactivity for their specific assay conditions. For applications demanding high specificity, the use of LC-MS or the development of a custom antibody against (D-Ala2)-GRF (1-29) amide are recommended alternatives. A thorough understanding of antibody specificity is paramount for generating reliable and reproducible data in both research and clinical settings.

References

A Head-to-Head In Vivo Comparison of Growth Hormone-Releasing Hormone (GHRH) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of various Growth Hormone-Releasing Hormone (GHRH) analogs, focusing on their performance, efficacy, and pharmacokinetic profiles. The information presented is collated from preclinical and clinical studies to support research and drug development efforts in endocrinology, metabolism, and aging.

Introduction to GHRH Analogs

GHRH is a hypothalamic peptide that stimulates the synthesis and release of growth hormone (GH) from the anterior pituitary gland. Analogs of GHRH have been developed to mimic or enhance its effects, with modifications designed to improve stability, potency, and duration of action. These analogs are valuable research tools and potential therapeutic agents for conditions related to GH deficiency. This guide focuses on a head-to-head comparison of some of the most commonly studied GHRH analogs: Sermorelin, Tesamorelin, CJC-1295 (with and without Drug Affinity Complex), and select potent research analogs.

GHRH Receptor Signaling Pathway

GHRH and its analogs exert their effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor on pituitary somatotrophs.[1][2][3] This binding initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates transcription factors such as CREB (cAMP response element-binding protein). This signaling cascade ultimately stimulates the synthesis and secretion of Growth Hormone (GH).[1]

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GHRH_Analog GHRH Analog GHRH_R GHRH Receptor GHRH_Analog->GHRH_R Binds to G_Protein Gs Protein GHRH_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene GH Gene Transcription CREB->GH_Gene Promotes GH_Release GH Synthesis & Release GH_Gene->GH_Release

GHRH Receptor Signaling Pathway

Comparative Analysis of GHRH Analogs

The primary differences among GHRH analogs lie in their pharmacokinetic profiles, particularly their half-life, which dictates the duration of GH release. These differences arise from specific amino acid substitutions and modifications that confer resistance to enzymatic degradation or enhance binding to plasma proteins.

AnalogKey FeaturesHalf-LifeDosing Frequency
Sermorelin (GRF 1-29) The 29-amino acid fragment of natural GHRH.[4]~10-20 minutes[4]Daily or multiple times daily[4]
Tesamorelin A stabilized analog of GHRH.[5][6]Longer than Sermorelin[5]Once daily[7]
CJC-1295 without DAC Modified GRF 1-29 with four amino acid substitutions for increased stability.[8][9][10]~30 minutes[8][10]Daily or multiple times daily[8][10]
CJC-1295 with DAC CJC-1295 with a Drug Affinity Complex (DAC) that binds to albumin.[8][9][10][11][12]~6-8 days[8][9][10]Weekly or bi-weekly[8][9][10]
MR-409, MR-356, JI-38 Potent research analogs with modifications for enhanced activity.[13][14]Varies (generally longer-acting)Varies by study

In Vivo Experimental Data

Direct head-to-head in vivo studies comparing a wide range of GHRH analogs are limited. However, data from various preclinical and clinical studies provide insights into their relative potencies and effects on GH and Insulin-like Growth Factor 1 (IGF-1) levels.

Preclinical Data in Rodent Models

Studies in rats have been instrumental in determining the relative potency of novel GHRH analogs.

AnalogAnimal ModelAdministrationKey Findings
MR-409, MR-406, MR-403, MR-410 RatsSubcutaneousApproximately 100 times more potent in stimulating GH release than the parent GHRH(1-29)NH2.[14]
MR-356 RatsIntravenousExhibited much higher activity than JI-38.[14]
JI-38 RatsSubcutaneousAdministration immediately after myocardial infarction reduced infarct size and offset the decline in ejection fraction.[14]
CJC-1295 Sprague-Dawley RatsSubcutaneousA single bolus dose of 1 µmol/kg resulted in a significantly greater and more sustained release of GH over 2 hours compared to GRF 1-29 amide.[15]
Clinical Data in Humans

Clinical trials provide valuable data on the efficacy and safety of GHRH analogs in humans.

AnalogStudy PopulationKey Findings on GH and IGF-1 Levels
Tesamorelin Healthy Volunteers & HIV patientsDaily 2 mg subcutaneous injections significantly increased IGF-1 levels.[13][16] In a 26-week trial, Tesamorelin reduced visceral adipose tissue by approximately 15-20%.[6][17]
CJC-1295 with DAC Healthy AdultsA single injection led to a 2- to 10-fold increase in mean plasma GH concentrations for 6 days or more and a 1.5- to 3-fold increase in mean plasma IGF-1 concentrations for 9-11 days.[2]
Sermorelin Healthy Adult MalesIntravenous bolus doses of 10 µg and 100 µg resulted in significant peak GH responses.[18]

Experimental Protocols

The following sections detail standardized methodologies for the in vivo evaluation of GHRH analogs.

In Vivo Study in Sprague-Dawley Rats

This protocol outlines a typical in vivo experiment to assess the potency and duration of action of GHRH analogs in a rat model.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_model Sprague-Dawley Rats (Male, 8-10 weeks old) acclimatization Acclimatization (1 week) animal_model->acclimatization administration Subcutaneous Injection (Specified dose) acclimatization->administration analog_prep Analog Preparation (Dissolve in saline) analog_prep->administration blood_sampling Serial Blood Sampling (Tail vein or cannula) administration->blood_sampling time_points Time Points: -5, 0, 15, 30, 60, 90, 120 min blood_sampling->time_points sample_processing Plasma Separation (Centrifugation) blood_sampling->sample_processing gh_assay GH Measurement (ELISA or RIA) sample_processing->gh_assay data_analysis Data Analysis (AUC, Cmax, Tmax) gh_assay->data_analysis

In Vivo Experimental Workflow

1. Animal Model:

  • Male Sprague-Dawley rats, 8-10 weeks of age, are commonly used.[19]

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[19]

  • A one-week acclimatization period is recommended before the start of the experiment.[19]

2. GHRH Analog Administration:

  • Analogs are dissolved in sterile saline or another appropriate vehicle.

  • Subcutaneous (s.c.) injection is a common route of administration.[14][15]

  • Doses will vary depending on the specific analog and the study's objectives.

3. Blood Sampling:

  • Serial blood samples are collected to determine the pharmacokinetic and pharmacodynamic profiles.

  • Blood can be collected via the lateral tail vein or through a surgically implanted cannula for frequent sampling.[20]

  • Typical time points for blood collection post-injection are -5 (baseline), 0, 15, 30, 60, 90, and 120 minutes.[15]

4. Sample Processing and Analysis:

  • Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.[20]

  • Growth hormone concentrations in plasma are measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[15]

5. Data Analysis:

  • Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated for GH levels.

  • These parameters are then compared between different GHRH analogs to assess their relative potency and duration of action.

Conclusion

The selection of a GHRH analog for research or therapeutic development depends on the desired pharmacokinetic and pharmacodynamic profile. Short-acting analogs like Sermorelin and CJC-1295 without DAC produce pulsatile GH release, mimicking natural physiological patterns.[4][8] In contrast, long-acting analogs such as CJC-1295 with DAC offer the convenience of less frequent administration and sustained elevations in GH and IGF-1 levels.[8][9][10] Tesamorelin has demonstrated clinical efficacy in reducing visceral fat, highlighting its potential for metabolic disorders.[6][17] Potent research analogs like the MR- and JI-series offer tools for exploring the full therapeutic potential of GHRH receptor activation.[13][14] The experimental protocols provided in this guide offer a framework for the in vivo evaluation and comparison of these and other novel GHRH analogs.

References

A Comparative Guide to the Potency of (D-Ala2)-GRF(1-29) Amide and GRF(1-29)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological potency of two key Growth Hormone-Releasing Hormone (GHRH) analogs: the native fragment GRF(1-29) and its synthetic counterpart, (D-Ala2)-GRF(1-29) amide. The substitution of L-Alanine with D-Alanine at the second position in the peptide sequence significantly impacts its stability and, consequently, its potency. This document summarizes quantitative data from in vitro and in vivo studies, details the experimental protocols for key assays, and illustrates the underlying signaling pathway.

Enhanced In Vivo Potency of (D-Ala2)-GRF(1-29) Amide

The primary advantage of the D-Ala2 substitution is a marked increase in the peptide's resistance to enzymatic degradation, particularly by dipeptidyl peptidase-IV (DPP-IV). This enzyme rapidly cleaves the Tyr-Ala bond at the N-terminus of the native GRF(1-29), leading to its inactivation. The D-Ala2 modification protects this cleavage site, thereby prolonging the peptide's half-life and enhancing its biological activity.

In vivo studies in rats have consistently demonstrated the superior potency of (D-Ala2)-GRF(1-29) amide in stimulating growth hormone (GH) secretion. Seminal work in the field reported that [D-Ala-2]-hpGRF(1-29)-NH2 was approximately 50 times more potent than the parent molecule, hpGRF(1-29)-NH2, in eliciting GH secretion in rats[1]. This substantial increase in in vivo potency underscores the therapeutic potential of this modified analog.

In Vitro Potency Comparison

While in vivo data clearly demonstrates enhanced potency, in vitro assays are crucial for dissecting the direct interaction of these peptides with the GHRH receptor and the subsequent cellular response. The following tables summarize the available quantitative data from in vitro studies. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in a single study are limited.

CompoundAssay TypeCell TypeEC50 / IC50Relative PotencyReference
GRF(1-29) GH ReleaseCultured Rat Pituitary Cells~0.22 - 0.36 nM1x[2]
(D-Ala2)-GRF(1-29) amide GH ReleaseCultured Rat Pituitary CellsData not directly available in a comparative in vitro study~50x (in vivo)[1]
CompoundAssay TypeCell/Membrane PreparationIC50 / KᵢReference
GRF(1-29) Receptor BindingRat Pituitary MembranesData not consistently reported for direct comparison
(D-Ala2)-GRF(1-29) amide Receptor BindingNot availableData not available

Note: The lack of direct comparative in vitro data for (D-Ala2)-GRF(1-29) amide in the public domain necessitates the reliance on in vivo potency ratios. Further dedicated comparative in vitro studies are required for a precise quantitative assessment.

GHRH Receptor Signaling Pathway

The biological effects of both GRF(1-29) and its D-Ala2 analog are mediated through the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a G-protein coupled receptor (GPCR). Upon ligand binding, the receptor activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to a cascade of downstream signaling events that culminate in the transcription of the growth hormone gene and the synthesis and secretion of growth hormone.

GHRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GHRH_ligand GRF(1-29) or (D-Ala2)-GRF(1-29) amide GHRH_R GHRH Receptor GHRH_ligand->GHRH_R Binding G_protein Gs Protein (α, β, γ) GHRH_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GH_Gene Growth Hormone Gene CREB->GH_Gene Transcription Activation GH_mRNA GH mRNA GH_Gene->GH_mRNA Transcription GH_Vesicles GH Secretory Vesicles GH_mRNA->GH_Vesicles Translation & Packaging GH_Release Growth Hormone Release GH_Vesicles->GH_Release Exocytosis Receptor_Binding_Workflow start Start prep_membranes Prepare Pituitary Membranes start->prep_membranes add_reagents Add Membranes, Radioligand, & Competitors to Plate prep_membranes->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count_radioactivity Quantify Radioactivity (Gamma Counter) filter_wash->count_radioactivity analyze Analyze Data (Calculate IC50) count_radioactivity->analyze end End analyze->end cAMP_Assay_Workflow start Start culture_cells Culture Primary Pituitary Cells start->culture_cells pre_incubate Pre-incubate with PDE Inhibitor (IBMX) culture_cells->pre_incubate stimulate Stimulate with GHRH Analogs pre_incubate->stimulate lyse_cells Lyse Cells to Release Intracellular cAMP stimulate->lyse_cells measure_cAMP Measure cAMP Levels (e.g., ELISA) lyse_cells->measure_cAMP analyze Analyze Data (Calculate EC50) measure_cAMP->analyze end End analyze->end

References

A Comparative Analysis of (D-Ala2)-GRF (1-29) Amide and Other Growth Hormone Secretagogues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a side-by-side analysis of (D-Ala2)-GRF (1-29) amide and other prominent growth hormone (GH) secretagogues for researchers, scientists, and drug development professionals. The comparison focuses on their mechanisms of action, pharmacokinetic profiles, and physiological effects, supported by experimental data.

Introduction to Growth Hormone Secretagogues

Growth hormone secretagogues are a class of molecules that stimulate the pituitary gland to release growth hormone. They can be broadly categorized into two main groups based on their mechanism of action:

  • Growth Hormone-Releasing Hormone (GHRH) Analogs: These synthetic peptides mimic the action of the endogenous GHRH. They bind to the GHRH receptor (GHRH-R) on somatotropic cells in the anterior pituitary, stimulating GH synthesis and secretion. (D-Ala2)-GRF (1-29) amide, Sermorelin, and CJC-1295 are members of this class.

  • Ghrelin Mimetics (GHRPs): These peptides, also known as Growth Hormone-Releasing Peptides (GHRPs), act on the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] This pathway is distinct from the GHRH receptor pathway but results in a potent stimulation of GH release.[1][2] Ipamorelin, GHRP-2, and GHRP-6 fall into this category.

The co-administration of a GHRH analog and a ghrelin mimetic can produce a synergistic effect, leading to a greater release of GH than either compound alone.[3]

Comparative Data of Key Secretagogues

The following tables summarize the key characteristics and quantitative data for (D-Ala2)-GRF (1-29) amide and other selected secretagogues.

Table 1: General Characteristics of Growth Hormone Secretagogues

Secretagogue Class Primary Mechanism of Action Notable Characteristics
(D-Ala2)-GRF (1-29) amide GHRH AnalogBinds to GHRH receptorA modification of GRF (1-29) with increased resistance to enzymatic degradation.[4] It is the peptide component of CJC-1295 without DAC.[5]
Sermorelin GHRH AnalogBinds to GHRH receptorOne of the earliest developed GHRH analogs, it has a short half-life and mimics the natural pulsatile release of GH.[6][7]
CJC-1295 with DAC GHRH AnalogBinds to GHRH receptorLong-acting analog due to the addition of a Drug Affinity Complex (DAC), which allows it to bind to albumin.[5]
Ipamorelin Ghrelin Mimetic (GHRP)Binds to GHSR (ghrelin receptor)Highly selective for GH release with minimal to no effect on cortisol and prolactin levels.[5][7]
GHRP-2 Ghrelin Mimetic (GHRP)Binds to GHSR (ghrelin receptor)Potent GH stimulator, but may also increase cortisol and prolactin levels. It has less of an impact on appetite compared to GHRP-6.[8][9][10]
GHRP-6 Ghrelin Mimetic (GHRP)Binds to GHSR (ghrelin receptor)A potent GH stimulator known for significantly increasing appetite.[8][9]

Table 2: Pharmacokinetic and Potency Comparison

Secretagogue Half-life Relative Potency Effect on Appetite Effect on Cortisol/Prolactin
(D-Ala2)-GRF (1-29) amide ~6.7 minutes[4]~50 times more potent than GRF (1-29) in rats.[11][12]No significant effectNo significant effect
Sermorelin ~4.3 minutes[4]Baseline GHRH activityNo significant effectNo significant effect
CJC-1295 with DAC Several days[13]High and sustained GH/IGF-1 levels[5]No significant effectNo significant effect[5]
Ipamorelin ~2 hoursHighMinimal[7][14]Minimal to none[7]
GHRP-2 Short, around 30 minutes[9]Higher than GHRP-6[9][10]Mild increase[10]Can increase
GHRP-6 ~30 minutesHighSignificant increase[8][9]Can increase

Signaling Pathways

The stimulation of growth hormone release by these secretagogues is mediated by distinct intracellular signaling cascades.

GHRH Analog Signaling Pathway

(D-Ala2)-GRF (1-29) amide and other GHRH analogs bind to the GHRH receptor, a G-protein coupled receptor (GPCR). This interaction primarily activates the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, culminating in the transcription of the GH gene and the secretion of stored GH.

GHRH_Signaling cluster_membrane Cell Membrane GHRH_R GHRH Receptor AC Adenylyl Cyclase GHRH_R->AC Activates Gs GHRH_Analog (D-Ala2)-GRF (1-29) amide (GHRH Analog) GHRH_Analog->GHRH_R Binds cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates Transcription GH Gene Transcription PKA->Transcription Promotes GH_Secretion GH Secretion Transcription->GH_Secretion Leads to

Caption: GHRH Analog Signaling Pathway.

Ghrelin Mimetic (GHRP) Signaling Pathway

Ghrelin mimetics like Ipamorelin, GHRP-2, and GHRP-6 bind to the GHSR, which is also a GPCR.[1] The activation of GHSR can trigger a variety of signaling mechanisms.[1] A primary pathway involves the Gq protein, which activates phospholipase C (PLC).[15] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).[1] The rise in intracellular Ca2+ is a key trigger for the fusion of GH-containing vesicles with the cell membrane and subsequent hormone release.

GHRP_Signaling cluster_membrane Cell Membrane GHSR GHSR (Ghrelin Receptor) PLC Phospholipase C GHSR->PLC Activates Gq GHRP Ghrelin Mimetic (e.g., Ipamorelin) GHRP->GHSR Binds IP3 IP3 PLC->IP3 Generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates GH_Secretion GH Secretion Ca_Release->GH_Secretion Triggers InVitro_Workflow A 1. Pituitary Gland Harvesting (Rat) B 2. Enzymatic Digestion & Cell Isolation A->B C 3. Cell Plating & Culture B->C D 4. Treatment with Secretagogues C->D E 5. Incubation (37°C) D->E F 6. Supernatant Collection E->F G 7. GH Quantification (ELISA/RIA) F->G H 8. Data Analysis (Dose-Response) G->H

References

A Comparative Analysis of the Pharmacokinetic Profiles of Growth Hormone-Releasing Hormone (GHRH) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the pharmacokinetic profiles of three prominent Growth Hormone-Releasing Hormone (GHRH) analogs: Sermorelin, Tesamorelin, and CJC-1295. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics of these compounds, supported by experimental data.

Introduction to GHRH Analogs

Growth Hormone-Releasing Hormone (GHRH) is a critical peptide hormone that stimulates the synthesis and release of growth hormone (GH) from the anterior pituitary gland. Synthetic GHRH analogs have been developed for therapeutic and diagnostic purposes, aiming to overcome the short half-life of endogenous GHRH. These analogs are modified to improve stability and duration of action, leading to varied pharmacokinetic and pharmacodynamic profiles. This guide focuses on a comparative analysis of Sermorelin, a first-generation GHRH analog, and two longer-acting analogs, Tesamorelin and CJC-1295.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Sermorelin, Tesamorelin, and CJC-1295 following subcutaneous administration.

Pharmacokinetic ParameterSermorelinTesamorelinCJC-1295
Time to Peak Concentration (Tmax) 10–20 minutes[1]~9 minutes[2]Not explicitly stated, but peak GH concentrations are a primary outcome measure in studies[3]
Peak Plasma Concentration (Cmax) Dose-dependent2822.3 pg/mL (dose not specified)[2]Not explicitly stated, but dose-dependent increases in GH concentrations are observed[3]
Elimination Half-life (t½) 10–20 minutes[1]26–38 minutes[2]5.8–8.1 days[3][4]
Bioavailability (Subcutaneous) ~6%[1]<4%[2]Not explicitly quantified in available literature
Volume of Distribution (Vd) 23.7–25.8 L9.4 L/kg (healthy adults)[2]Not available
Clearance (CL) 2.4–2.8 L/min1060 L/hNot available

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies with specific methodologies. Below are detailed descriptions of the typical experimental protocols employed in the pharmacokinetic evaluation of these GHRH analogs.

Study Design and Population

Pharmacokinetic studies for GHRH analogs are often designed as randomized, placebo-controlled, double-blind trials.[3] Participants typically include healthy adult subjects, with specific studies also conducted in patient populations such as those with HIV-associated lipodystrophy for Tesamorelin.[5] The age range of subjects in these studies is often between 21 and 61 years.[3]

Drug Administration and Dosing

The analogs are most commonly administered via subcutaneous injection.[1][3] Dosing regimens vary depending on the analog and the study's objectives. For instance, single ascending doses are used to establish safety and pharmacokinetic profiles, while multiple-dose studies assess steady-state pharmacokinetics and potential for accumulation.[3]

Sample Collection and Bioanalysis

Blood samples are collected at predetermined time points post-administration to characterize the plasma concentration-time profile of the drug. The frequency of sampling is higher in the initial hours after administration to accurately determine Tmax and Cmax, especially for short-acting analogs like Sermorelin. For long-acting analogs like CJC-1295, sampling may extend over several days or weeks.[3]

The quantification of GHRH analogs in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[6] These methods are chosen for their high sensitivity and specificity, which are crucial for accurately measuring the low concentrations of these peptides in biological matrices. The validation of these bioanalytical methods is conducted in accordance with regulatory guidelines to ensure reliability of the data.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine the key parameters listed in the table above. For example, a one-compartment model with first- and zero-order absorption and linear elimination has been used to characterize the pharmacokinetics of Tesamorelin. The choice of model depends on the pharmacokinetic characteristics of the specific analog.

GHRH Signaling Pathway

The biological effects of GHRH and its analogs are mediated through the GHRH receptor, a G-protein coupled receptor located on somatotroph cells in the anterior pituitary. Activation of this receptor initiates a signaling cascade that ultimately leads to the synthesis and release of growth hormone.

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GHRH GHRH Analog GHRHR GHRH Receptor GHRH->GHRHR Binding AC Adenylyl Cyclase GHRHR->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GH_Gene GH Gene Transcription CREB->GH_Gene Activation GH_Release GH Release GH_Gene->GH_Release Synthesis & Secretion

GHRH Receptor Signaling Cascade

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a GHRH analog, from study design to data analysis.

PK_Workflow cluster_planning Study Planning cluster_execution Clinical Execution cluster_analysis Bioanalysis & Data Interpretation Protocol Protocol Design (Dose, Route, Schedule) Ethics Ethics Committee Approval Protocol->Ethics Subjects Subject Recruitment & Screening Ethics->Subjects Dosing Drug Administration Subjects->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Quantification LC-MS/MS Quantification Processing->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Pharmacokinetic Study Workflow

Conclusion

The pharmacokinetic profiles of GHRH analogs vary significantly, primarily in their duration of action. Sermorelin is a short-acting analog with a half-life of 10-20 minutes, requiring frequent administration. Tesamorelin exhibits a slightly longer half-life, while CJC-1295 is a long-acting analog with a half-life of several days, allowing for less frequent dosing. These differences are a direct result of their structural modifications designed to enhance stability and resistance to enzymatic degradation. The choice of a GHRH analog for research or therapeutic development will depend on the desired pharmacokinetic profile and the specific application. This guide provides a foundational understanding of these differences to aid in informed decision-making.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of (D-Ala2)-GRF (1-29) Amide (Human)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical reagents, including synthetic peptides like (D-Ala2)-GRF (1-29) amide (human). Adherence to correct disposal procedures is critical to prevent environmental contamination and ensure a safe laboratory environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this research peptide.

Summary of Disposal and Safety Information

The following table summarizes key quantitative and qualitative data regarding the handling and disposal of (D-Ala2)-GRF (1-29) amide and similar peptide compounds. This information is collated from safety data sheets (SDS) and general laboratory safety guidelines.

ParameterGuidelineSource
Disposal Regulations Must comply with local, state, and federal hazardous waste regulations.[3][4]
Primary Disposal Method Transfer to a designated and properly labeled chemical waste container for collection by authorized personnel.[3][5][6]
Sewer/Drain Disposal Not recommended. Do not flush down the toilet or pour down the drain.[5][7]
Environmental Precautions Avoid release into the environment. The substance is considered slightly hazardous for water.[5][6]
Accidental Spills Contain the spill, collect the material, and place it in a chemical waste container for disposal. Avoid dust formation and contact with skin or eyes.[5][6]
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound and its waste.[3][5]
Contaminated Materials Any materials, such as vials, pipette tips, and gloves, that come into contact with the peptide should be disposed of as chemical waste.
Sharps Disposal All used needles and other sharps must be disposed of in a designated sharps container.[7]

Disposal Workflow

The logical workflow for the proper disposal of (D-Ala2)-GRF (1-29) amide (human) is illustrated in the diagram below. This decision-making tree provides a clear, step-by-step process for laboratory personnel.

start Start: (D-Ala2)-GRF (1-29) amide Waste Generated is_sharp Is the waste a sharp (needle, etc.)? start->is_sharp sharps_container Dispose in a designated sharps container. is_sharp->sharps_container Yes is_liquid Is the waste in liquid form? is_sharp->is_liquid No seal_and_store Seal the chemical waste container when not in use and store in a designated satellite accumulation area. sharps_container->seal_and_store liquid_waste Aspirate liquid into a designated chemical waste container. is_liquid->liquid_waste Yes solid_waste Is the waste solid (e.g., lyophilized powder, contaminated labware)? is_liquid->solid_waste No liquid_waste->seal_and_store solid_waste_disposal Place solid waste and contaminated items directly into a labeled chemical waste container. solid_waste->solid_waste_disposal Yes solid_waste_disposal->seal_and_store end Arrange for pickup by institutional Environmental Health & Safety (EHS) or a licensed waste contractor. seal_and_store->end

Disposal workflow for (D-Ala2)-GRF (1-29) amide waste.

Experimental Protocols for Disposal

Currently, there are no widely established, specific experimental protocols for the chemical neutralization or inactivation of (D-Ala2)-GRF (1-29) amide prior to disposal in a standard laboratory setting. The primary and recommended method of disposal is to treat it as chemical waste. This involves segregating it from general waste streams and ensuring it is handled by professionals equipped for chemical waste management.

General Step-by-Step Disposal Procedure:

  • Wear Appropriate PPE: Before handling the peptide or its waste, ensure you are wearing a lab coat, safety glasses, and chemical-resistant gloves.

  • Segregate Waste: At the point of generation, separate waste contaminated with (D-Ala2)-GRF (1-29) amide from non-hazardous waste. This includes unused or expired peptide, reconstituted solutions, and any materials that have come into contact with the peptide (e.g., vials, pipette tips, weighing boats).

  • Use Designated Waste Containers:

    • Solid Waste: Place empty vials, contaminated labware, and other solid materials into a clearly labeled hazardous chemical waste container.

    • Liquid Waste: If you have solutions of the peptide, they should be collected in a designated, leak-proof liquid chemical waste container. Do not pour these solutions down the drain.[5]

    • Sharps: Any needles or other sharps used for reconstitution or administration in a research context must be immediately placed in a certified sharps container.[7]

  • Labeling: Ensure all waste containers are clearly labeled with the words "Hazardous Waste," the full chemical name "(D-Ala2)-GRF (1-29) amide (human)," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

  • Arrange for Pickup: Follow your institution's procedures to arrange for the pickup and final disposal of the chemical waste by your EHS department or a licensed hazardous waste contractor.

By following these procedures, researchers can ensure the safe and compliant disposal of (D-Ala2)-GRF (1-29) amide (human), contributing to a safer laboratory and a healthier environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.

References

Essential Safety and Operational Guidance for Handling (D-Ala2)-GRF (1-29) Amide (Human)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the synthetic peptide (D-Ala2)-GRF (1-29) amide (human), ensuring laboratory safety and procedural accuracy.

This document provides crucial safety and logistical information for the handling of (D-Ala2)-GRF (1-29) amide (human), a synthetic peptide intended for research purposes only.[1] Adherence to these guidelines is essential to maintain the integrity of the product, ensure the safety of laboratory personnel, and achieve accurate research outcomes.

Personal Protective Equipment (PPE)

Given that the specific hazards of (D-Ala2)-GRF (1-29) amide (human) are not fully characterized, it is imperative to treat the substance as potentially hazardous.[2] The following personal protective equipment is mandatory when handling this peptide to prevent direct contact, inhalation, or ingestion.[3][4]

PPE CategoryItemMaterial/Standard SpecificationPurpose
Hand Protection Disposable GlovesNitrile or LatexPrevents skin contact.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 approvedProtects eyes from splashes or airborne particles.
Body Protection Laboratory CoatStandard cloth or disposableProtects skin and clothing from contamination.[3]
Respiratory Protection N95 Dust Mask (for lyophilized powder)NIOSH-approvedPrevents inhalation of the lyophilized powder when weighing or transferring.

Handling and Operational Protocols

Safe handling practices are critical to prevent contamination and ensure the stability of the peptide.[5] All procedures should be conducted in a controlled laboratory environment.[3]

2.1. Reconstitution and Aliquoting

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation, which can compromise peptide stability.[6]

  • Weighing: If necessary, weigh the desired amount of peptide quickly in a clean, designated area. Minimize the time the container is open.[7]

  • Reconstitution: Reconstitute the peptide using a sterile, high-purity solvent appropriate for your experimental needs (e.g., sterile water, dilute acetic acid, or a suitable buffer).[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted peptide into single-use volumes for storage.[1][8][9]

2.2. Experimental Workflow

The following diagram illustrates a typical workflow for handling (D-Ala2)-GRF (1-29) amide (human) from receipt to experimental use.

G cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Disposal storage_lyophilized Store Lyophilized Peptide (-20°C or colder) equilibration Equilibrate to Room Temp. storage_lyophilized->equilibration reconstitution Reconstitute with Sterile Solvent equilibration->reconstitution aliquoting Aliquot into Single-Use Vials reconstitution->aliquoting storage_solution Store Reconstituted Aliquots (2-8°C short-term, -20°C long-term) aliquoting->storage_solution thaw Thaw Single Aliquot storage_solution->thaw use Use in Experiment thaw->use disposal Dispose of Waste (Follow Institutional Guidelines) use->disposal

Caption: Workflow for handling (D-Ala2)-GRF (1-29) amide (human).

Storage Conditions

Proper storage is vital for maintaining the peptide's stability and efficacy.

FormTemperatureDurationContainerAdditional Notes
Lyophilized -20°C or -80°CLong-term (up to several years)[1][6]Tightly sealed vial in a desiccatorProtect from light and moisture.[3][8]
Reconstituted 2-8°CShort-term (2-4 weeks)[1]Sterile, tightly capped vialsAvoid repeated freeze-thaw cycles.[1][8]
Reconstituted -20°C or -80°CLong-termSterile, tightly capped vialsRecommended for longer storage of solutions.[9]

Disposal Plan

The disposal of (D-Ala2)-GRF (1-29) amide (human) and any contaminated materials must comply with institutional, local, and national regulations for chemical waste.[3][5]

4.1. Waste Segregation

Proper segregation of waste is essential for safe disposal.

G cluster_disposal_path waste_source Waste Source Unused Peptide Contaminated Solutions Used Consumables (vials, tips, etc.) chemical_waste Designated Chemical Waste Container waste_source:unused->chemical_waste waste_source:solutions->chemical_waste waste_source:consumables->chemical_waste disposal_service Licensed Hazardous Waste Disposal Service chemical_waste->disposal_service sharps_waste Sharps Container (if applicable) sharps_waste->disposal_service

Caption: Disposal pathway for peptide-related waste.

4.2. Disposal Steps

  • Unused Peptide: Collect unused or expired peptide in its original vial or a clearly labeled, sealed container for chemical waste.

  • Contaminated Solutions: Dispose of peptide solutions in a designated, leak-proof container for chemical waste. Do not pour down the drain.[3]

  • Contaminated Consumables: Place all contaminated items, such as pipette tips, tubes, and gloves, into a designated hazardous waste container.

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal service.[5]

By adhering to these safety and logistical protocols, researchers can ensure a safe laboratory environment and maintain the high quality required for their scientific investigations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.